molecular formula C10H10O5 B1212065 6-Formyl-2,3-dimethoxybenzoic acid CAS No. 519-05-1

6-Formyl-2,3-dimethoxybenzoic acid

Cat. No.: B1212065
CAS No.: 519-05-1
M. Wt: 210.18 g/mol
InChI Key: HVXXOIGTXJOVON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Opianic Acid is a reagent used in the synthesis of novel 5-arylidene (thio)barbituric acid displaying urease activity.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-formyl-2,3-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-14-7-4-3-6(5-11)8(10(12)13)9(7)15-2/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXXOIGTXJOVON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=O)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20870580
Record name Opianic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20870580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519-05-1
Record name 6-Formyl-2,3-dimethoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=519-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Opianic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Opianic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35546
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Opianic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20870580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-dimethoxyphthalaldehydic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.512
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OPIANIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y12S106OW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 6-Formyl-2,3-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Formyl-2,3-dimethoxybenzoic acid, also known by its trivial name opianic acid, is an organic compound belonging to the class of benzoic acids.[1][2] Its structure is characterized by a benzene ring substituted with a carboxylic acid group, a formyl (aldehyde) group, and two methoxy groups.[1][2] This compound is of interest in organic synthesis and medicinal chemistry, primarily recognized as a degradation product of the antitussive alkaloid Noscapine. Its multifunctional nature, possessing both an aldehyde and a carboxylic acid, makes it a versatile precursor for the synthesis of more complex molecules.[1][3] This guide provides a comprehensive overview of the known basic properties, potential synthetic routes, and biological relevance of this compound.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. Due to limited experimentally determined data for this specific compound, some values are predicted, and data for the closely related precursor, 2,3-dimethoxybenzoic acid, are included for comparison where available.

PropertyThis compound2,3-Dimethoxybenzoic acid (for comparison)
Molecular Formula C10H10O5[1]C9H10O4[4]
Molecular Weight 210.18 g/mol [5]182.17 g/mol [4]
CAS Number 519-05-1[1]1521-38-6[4]
Appearance White to off-white crystalline solid[1][2]Fine Crystalline Powder[4]
Melting Point Not available120-122 °C[4]
Boiling Point Not available304.4 °C (at 760 mmHg)[6]
Solubility Soluble in organic solvents, moderate solubility in water[1][2]Slightly soluble in water (5.310 g/L)[4]
pKa (Predicted) Not available3.97 ± 0.10[4]
XlogP (Predicted) 0.9[5]1.7[7]
Synonyms Opianic acid, 2,3-Dimethoxy-6-formylbenzoic acid, 5,6-Dimethoxy-2-formylbenzoic acid, 5,6-Dimethoxyphthalaldehydic acid[1][2][8]o-Veratric acid[4][9]

Experimental Protocols

Representative Synthesis Workflow

A common strategy for the synthesis of formyl-substituted benzoic acids involves the formylation of a dimethoxybenzoic acid precursor. The synthesis could potentially start from 2,3-dimethoxybenzoic acid.

  • Protection of the Carboxylic Acid: The carboxylic acid group of 2,3-dimethoxybenzoic acid would first be protected, for example, by converting it to a methyl or ethyl ester. This prevents the acidic proton from interfering with subsequent reactions.

  • Directed Ortho-Metalation and Formylation: The protected 2,3-dimethoxybenzoate could then undergo directed ortho-metalation. In this step, a strong base like n-butyllithium would deprotonate the aromatic ring at the position ortho to one of the methoxy groups, guided by their directing effect. The resulting organolithium species can then be quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group.

  • Deprotection: The final step would be the hydrolysis of the ester group to regenerate the carboxylic acid, yielding this compound.

Characterization Methods

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would be used to confirm the structure of the molecule by identifying the chemical shifts and coupling constants of the protons and carbons.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups present, such as the carbonyl stretches of the carboxylic acid and the aldehyde, and the C-O stretches of the methoxy groups.

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure. Predicted mass spectrometry data for adducts of this compound are available.[1]

  • Melting Point Analysis: The melting point of the purified solid would be measured and compared to literature values if available.

Biological Activity and Context

Currently, there is limited direct research on the specific biological activities or signaling pathway involvement of this compound. Its primary significance in a biological context is as a hydrolysis product of Noscapine.

Relationship to Noscapine

Noscapine is a phthalideisoquinoline alkaloid derived from the opium poppy, which has been used as a cough suppressant. It is also known to interact with microtubules and has been investigated for its potential as an anti-cancer agent. In an acidic aqueous solution, particularly with heating, the Noscapine molecule undergoes cleavage of the C1-C3' bond, dissociating into Cotarnine and this compound (Opianic acid).

The following diagram illustrates the chemical breakdown of Noscapine.

G Noscapine Noscapine OpianicAcid This compound (Opianic Acid) Noscapine->OpianicAcid Acid Hydrolysis Cotarnine Cotarnine Noscapine->Cotarnine Acid Hydrolysis

Breakdown of Noscapine

While the biological effects of Noscapine are well-documented, the independent pharmacological activities of its breakdown product, Opianic acid, are not extensively studied. However, compounds with similar benzoic acid and methoxy group structures have been noted for potential antioxidant, anti-inflammatory, and antimicrobial properties, suggesting that further investigation into the bioactivity of Opianic acid could be a worthwhile area of research.[3]

Conclusion

This compound is a compound with established chemical properties and a clear synthetic relationship to more complex, biologically active molecules like Noscapine. While direct experimental data on its physicochemical properties and biological activity are sparse, its structure presents opportunities for its use as a versatile building block in synthetic and medicinal chemistry. Further research is warranted to fully elucidate its properties and potential applications.

References

The Genesis of a Molecule: An In-Depth Technical Guide to the History and Discovery of Opianic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opianic acid, systematically known as 6-formyl-2,3-dimethoxybenzoic acid, is a dicarboxylic acid derived from the phthalic acid family. Its history is intrinsically linked to the golden age of alkaloid chemistry in the 19th century, emerging from studies into the constituents of opium. This technical guide provides a comprehensive overview of the history, discovery, and chemical properties of opianic acid, including detailed experimental protocols for its synthesis and a summary of its physicochemical data.

I. Historical Discovery and Key Contributors

The story of opianic acid begins with the isolation of narcotine from opium, a feat first accomplished in 1803. For decades that followed, prominent chemists of the era, including Justus von Liebig and Friedrich Wöhler, dedicated significant efforts to elucidating the structures of opium alkaloids. It was through the oxidative degradation of narcotine that opianic acid was first identified as a distinct chemical entity.

Early investigations in the mid-19th century by chemists such as Matthiessen and Foster were pivotal in determining the chemical constitution of opianic acid. They established its relationship to narcotine and laid the groundwork for understanding its molecular structure. The early 20th century saw further advancements in the chemical synthesis of opianic acid and its isomers, with notable contributions from Sir William Henry Perkin Jr. and his colleagues, who were instrumental in developing synthetic routes to various organic compounds.

II. Physicochemical Properties

Opianic acid is a white crystalline solid with the following properties:

PropertyValue
Molecular Formula C₁₀H₁₀O₅
Molecular Weight 210.18 g/mol
Melting Point 150 °C
Appearance White crystalline needles
Solubility Soluble in hot water, alcohol, and ether. Sparingly soluble in cold water.
UV Absorption Maxima 215 nm, 284 nm
pKa (predicted) 3.45 ± 0.10
LogP (predicted) 1.2

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum of opianic acid is characterized by signals corresponding to the aromatic protons, the aldehyde proton, the carboxylic acid proton, and the two methoxy groups. The aromatic protons typically appear as a multiplet in the range of 7.0-8.0 ppm. The aldehyde proton shows a singlet at approximately 10.5 ppm, and the carboxylic acid proton is a broad singlet further downfield. The two methoxy groups appear as singlets around 3.9-4.1 ppm.

  • ¹³C NMR: The carbon NMR spectrum displays signals for the ten carbon atoms, including the two carbonyl carbons of the aldehyde and carboxylic acid groups (typically in the range of 165-190 ppm), the aromatic carbons, and the two methoxy carbons (around 56 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum of opianic acid shows characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretches of the aldehyde and carboxylic acid (around 1680-1760 cm⁻¹), and C-O stretching of the methoxy groups.

  • Mass Spectrometry: The mass spectrum of opianic acid shows a molecular ion peak at m/z 210. Key fragmentation patterns include the loss of water (M-18), the methoxy group (M-31), and the carboxyl group (M-45).

III. Experimental Protocols

The following are detailed methodologies for the synthesis of opianic acid based on classic and modern laboratory procedures.

A. Oxidation of Narcotine (Classic Method)

This protocol is based on the historical method of obtaining opianic acid from its natural precursor.

Materials:

  • Narcotine

  • Dilute Nitric Acid (10% v/v)

  • Distilled water

  • Ethanol

  • Beaker

  • Heating mantle

  • Reflux condenser

  • Buchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, a suspension of narcotine in distilled water is prepared.

  • Dilute nitric acid is added dropwise to the suspension with constant stirring.

  • The mixture is gently heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion of the reaction, the solution is allowed to cool to room temperature.

  • The cooled solution is then placed in an ice bath to facilitate the precipitation of opianic acid.

  • The crude opianic acid is collected by vacuum filtration using a Buchner funnel.

  • The collected solid is washed with cold distilled water to remove any remaining nitric acid and other water-soluble impurities.

  • Recrystallization is performed from hot water or a mixture of ethanol and water to yield pure crystalline needles of opianic acid.

  • The purified crystals are dried in a desiccator.

B. Modern Synthetic Approach (Example based on Wilson et al., 1951)

This method provides a more controlled and higher-yielding synthesis of opianic acid.

Materials:

  • Starting material (e.g., a suitably substituted phthalic anhydride derivative)

  • Appropriate reagents for formylation and methoxylation (specifics would be detailed in the original publication)

  • Organic solvents (e.g., dichloromethane, tetrahydrofuran)

  • Reagents for work-up and purification (e.g., sodium bicarbonate solution, brine, magnesium sulfate)

  • Silica gel for column chromatography

Procedure:

  • The starting material is dissolved in an appropriate anhydrous organic solvent under an inert atmosphere (e.g., nitrogen or argon).

  • The formylating and methoxylating reagents are added sequentially at controlled temperatures (often requiring cooling in an ice bath).

  • The reaction is stirred at room temperature or heated as required, with progress monitored by TLC.

  • After the reaction is complete, it is quenched by the addition of water or a saturated aqueous solution of an appropriate salt.

  • The aqueous and organic layers are separated. The aqueous layer is extracted several times with an organic solvent.

  • The combined organic extracts are washed with water, saturated sodium bicarbonate solution (to remove acidic impurities), and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Fractions containing the pure opianic acid are combined, and the solvent is evaporated to yield the final product.

IV. Biological Activity and Signaling Pathways

Despite its long history and well-characterized chemical nature, there is a notable lack of significant research into the biological activities and signaling pathways of opianic acid in the public domain. As a derivative of narcotine (also known as noscapine), which has been investigated for its antitussive and potential anticancer properties, it is conceivable that opianic acid may possess some biological effects. However, at present, there are no well-defined signaling pathways directly attributed to opianic acid.

The following diagram illustrates a hypothetical workflow for screening the biological activity of a compound like opianic acid, a necessary first step before any signaling pathway can be elucidated.

experimental_workflow cluster_screening Initial Biological Screening cluster_hit_validation Hit Validation and Mechanism of Action cluster_pathway_analysis Signaling Pathway Elucidation Compound Opianic Acid CellLines Panel of Cancer Cell Lines Compound->CellLines Treatment Assay Cytotoxicity Assay (e.g., MTT, XTT) CellLines->Assay Testing DoseResponse Dose-Response Studies Assay->DoseResponse If Active ApoptosisAssay Apoptosis Assays (e.g., Annexin V) DoseResponse->ApoptosisAssay CellCycle Cell Cycle Analysis DoseResponse->CellCycle WesternBlot Western Blot Analysis (Key Signaling Proteins) ApoptosisAssay->WesternBlot CellCycle->WesternBlot RNASeq RNA Sequencing WesternBlot->RNASeq PathwayMapping Bioinformatic Pathway Mapping RNASeq->PathwayMapping

The Natural Occurrence and Derivation of 6-Formyl-2,3-dimethoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Formyl-2,3-dimethoxybenzoic acid, also known as opianic acid, is a chemical compound of significant interest in synthetic chemistry and pharmacology. Contrary to direct isolation from a natural source, its occurrence is intrinsically linked to the chemical degradation of noscapine, a phthalideisoquinoline alkaloid. Noscapine is a major alkaloid found in the latex of the opium poppy (Papaver somniferum) and other species of the Papaveraceae family.[1][2][3] This technical guide provides an in-depth exploration of the natural sources of noscapine, quantitative data on its prevalence, detailed protocols for its isolation and subsequent chemical conversion to this compound, and an overview of the biosynthetic pathway of its parent compound, noscapine.

Natural Sources and Quantitative Occurrence of Noscapine

The primary and commercially viable source of noscapine is the opium poppy, Papaver somniferum.[3][4][5] It is one of the principal alkaloids present in opium latex, second only to morphine in abundance.[5] Noscapine has also been reported in other members of the Papaveraceae family, as well as in species of Corydalis.[2]

The concentration of noscapine can vary significantly depending on the plant species, cultivar, geographical location, and harvesting time. The following table summarizes the quantitative data on noscapine content in various natural sources.

Plant SpeciesPlant PartNoscapine Content (mg/kg Dry Weight unless otherwise specified)Reference
Papaver somniferumLatex4% to 12% of latex[6]
Papaver rhoeas-21.02
Glaucium grandiflorum-0.25
Induced Autotetraploid Papaver bracteatumSeedlings30.55 times higher than diploid plants[7]

Experimental Protocols

The generation of this compound from a natural source is a two-step process: the isolation of noscapine from plant material, followed by the chemical degradation of noscapine.

Isolation of Noscapine from Papaver somniferum Capsules

This protocol is adapted from a method for the isolation of noscapine from the dried capsules of Papaver somniferum.[8]

Materials and Reagents:

  • Dried and powdered poppy capsules (Papaver somniferum)

  • 20% Acetic acid solution

  • Petroleum ether

  • High-Performance Liquid Chromatography (HPLC) system for purity analysis

Procedure:

  • Homogenize 200 mg of powdered poppy capsules.

  • Add a 20% acetic acid solution to the homogenized powder.

  • Perform a liquid-liquid extraction with petroleum ether (1:1) to remove oils, waxes, and tannins.

  • The resulting aqueous layer contains the crude noscapine extract.

  • Further purification can be achieved through chromatographic techniques to yield high-purity noscapine (over 99.59% as determined by HPLC analysis).[8]

Chemical Degradation of Noscapine to this compound (Opianic Acid)

Noscapine undergoes dissociation in aqueous acidic solutions to yield cotarnine and this compound (opianic acid).[9]

Materials and Reagents:

  • Purified noscapine

  • Aqueous acidic solution (e.g., dilute sulfuric acid or hydrochloric acid)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Apparatus for heating and reflux may be required to expedite the reaction.

Procedure:

  • Dissolve a known quantity of purified noscapine in an aqueous acidic solution.

  • The C-C bond connecting the chiral centers in noscapine is reactive in this medium and will dissociate.[9]

  • The reaction mixture will contain cotarnine and this compound.

  • Following the reaction, perform a liquid-liquid extraction with a suitable organic solvent to separate the organic products from the aqueous phase.

  • Further purification of the organic extract using techniques such as crystallization or chromatography will be necessary to isolate pure this compound.

Biosynthesis of Noscapine and its Degradation

Since this compound is not biosynthesized directly in nature, this section details the biosynthetic pathway of its precursor, noscapine, within Papaver somniferum. The pathway begins with the shikimate pathway and leads to the formation of the benzylisoquinoline alkaloid scaffold.

The biosynthesis of noscapine in P. somniferum starts with chorismic acid, which is derived from the shikimate pathway.[1] Chorismic acid is a precursor to the amino acid tyrosine. Through a series of enzymatic reactions involving intermediates like dopamine and 4-hydroxyphenylacetaldehyde, the characteristic benzylisoquinoline scaffold of (S)-norcoclaurine is formed.[1] Subsequent methylation, hydroxylation, and ring formation steps, catalyzed by a series of enzymes, lead to the key intermediate (S)-reticuline.[1] From (S)-reticuline, the pathway proceeds through several more intermediates, including (S)-scoulerine and (S)-canadine, to eventually yield noscapine.[10][11] Many of the genes encoding the enzymes for the latter part of this pathway are found in a gene cluster.[1]

The degradation of noscapine to this compound is a chemical process, not a biological one.

Logical Relationship Diagram

Noscapine_Formation_and_Degradation cluster_biosynthesis Biosynthesis in Papaver somniferum cluster_degradation Chemical Degradation Shikimate\nPathway Shikimate Pathway Chorismic Acid Chorismic Acid Shikimate\nPathway->Chorismic Acid Tyrosine Tyrosine Chorismic Acid->Tyrosine Dopamine & 4-HPAA Dopamine & 4-Hydroxyphenylacetaldehyde Tyrosine->Dopamine & 4-HPAA (S)-Norcoclaurine (S)-Norcoclaurine Dopamine & 4-HPAA->(S)-Norcoclaurine NCS (S)-Reticuline (S)-Reticuline (S)-Norcoclaurine->(S)-Reticuline Multiple Enzymatic Steps Noscapine Noscapine (S)-Reticuline->Noscapine Multiple Enzymatic Steps (Gene Cluster) Noscapine_chem Noscapine Noscapine->Noscapine_chem Isolation Opianic Acid 6-Formyl-2,3-dimethoxybenzoic acid (Opianic Acid) Noscapine_chem->Opianic Acid Aqueous Acid Cotarnine Cotarnine Noscapine_chem->Cotarnine Aqueous Acid

Caption: Biosynthesis of Noscapine and its Chemical Degradation.

Conclusion

This compound is not a naturally occurring compound in the traditional sense but is readily accessible through the chemical degradation of the natural alkaloid noscapine. The primary source of noscapine is the opium poppy, Papaver somniferum. Understanding the isolation of noscapine and the subsequent chemical transformation is crucial for researchers and drug development professionals seeking to utilize this compound as a precursor or pharmacologically active molecule. The elucidation of the noscapine biosynthetic pathway further provides opportunities for metabolic engineering and synthetic biology approaches to enhance the production of this valuable parent compound.

References

Opianic Acid: A Comprehensive Technical Guide on its Formation as a Degradation Product of Noscapine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Noscapine, a phthalideisoquinoline alkaloid derived from opium, is primarily utilized as an antitussive agent and is also under investigation for its potential anticancer properties. The stability of noscapine is a critical factor in its pharmaceutical development and formulation, as it is susceptible to degradation under certain conditions. One of the primary degradation pathways involves the cleavage of the C-C bond between the phthalide and isoquinoline moieties, resulting in the formation of opianic acid and cotarnine. This technical guide provides an in-depth overview of opianic acid as a degradation product of noscapine, detailing the chemical transformation, experimental protocols for its generation and analysis, and a summary of available quantitative data. Due to a lack of available scientific literature, the specific signaling pathways and biological activities of opianic acid remain largely uncharacterized.

Introduction to Noscapine and its Degradation

Noscapine is a non-addictive opioid alkaloid that has been used for decades as a cough suppressant. Its unique chemical structure, featuring a lactone ring and a rotatable single C-C bond connecting two chiral centers, makes it susceptible to degradation, particularly in aqueous acidic and basic environments.[1] The degradation of noscapine is a significant concern for its stability and the safety of its pharmaceutical formulations. The primary hydrolytic degradation of noscapine in acidic solution leads to the formation of two main products: opianic acid (6-formyl-2,3-dimethoxybenzoic acid) and cotarnine.[1]

Opianic Acid: Chemical Profile

PropertyValueReference
Chemical Formula C₁₀H₁₀O₅[2][3]
Molecular Weight 210.18 g/mol [2][3]
IUPAC Name This compound[3]
CAS Number 519-05-1[3]
Appearance Needles from water[3]
Melting Point 150°C[3]
Solubility Soluble in 400 parts cold water, 60 parts boiling water; soluble in alcohol and ether.[3]

Chemical Pathway of Noscapine Degradation to Opianic Acid

The degradation of noscapine to opianic acid occurs via the cleavage of the C1-C9 single bond in the presence of acid. This reaction is a hydrolysis of the phthalideisoquinoline structure.

Noscapine Degradation Noscapine Noscapine (C₂₂H₂₃NO₇) Opianic_Acid Opianic Acid (C₁₀H₁₀O₅) Noscapine->Opianic_Acid Acid Hydrolysis (e.g., H⁺, H₂O, Heat) Cotarnine Cotarnine (C₁₂H₁₅NO₄) Noscapine->Cotarnine Acid Hydrolysis (e.g., H⁺, H₂O, Heat)

Figure 1: Degradation of Noscapine to Opianic Acid and Cotarnine.

Experimental Protocols

This section details the methodologies for the forced degradation of noscapine to generate opianic acid and the subsequent analytical procedures for its quantification.

Forced Degradation of Noscapine in Acidic Conditions

This protocol describes a general procedure for the acid-catalyzed degradation of noscapine. Researchers should optimize these conditions based on their specific requirements.

Materials:

  • Noscapine hydrochloride (HCl)

  • 1 N Hydrochloric acid (HCl)

  • 1 N Sodium hydroxide (NaOH)

  • 0.1 N Hydrochloric acid (HCl)

  • 50 mL volumetric flasks

  • Pipettes

Procedure:

  • Weigh 10 mg of Noscapine HCl and transfer it to a 50 mL volumetric flask.[4]

  • Add 1 mL of 1 N HCl to the flask.[4]

  • Keep the flask at room temperature for 1 hour. For accelerated degradation, the temperature can be elevated (e.g., 60°C), but this requires careful monitoring.[4]

  • After the incubation period, neutralize the solution by adding 1 mL of 1 N NaOH.[4]

  • Make up the volume to 50 mL with 0.1 N HCl.[4]

  • The resulting solution contains the degradation products, including opianic acid, and is ready for analysis.

Analytical Methods for Quantification of Opianic Acid

A stability-indicating HPLC method can be used for the simultaneous determination of noscapine and its degradation products.

ParameterSpecificationReference
Column Waters Sunfire, C18, 250 x 4.6 mm, 5 µm particle size[4]
Mobile Phase Gradient of 1-octane sulfonic acid buffer (pH 3.0) and Acetonitrile[4]
Flow Rate 0.8 mL/min[4]
Detection UV at 254 nm[5]
Column Temperature 45°C[4]
Sample Temperature 25°C[4]

Note: The retention time and response factor for opianic acid would need to be determined using a pure standard of opianic acid.

A validated stability-indicating TLC method allows for the separation and quantification of opianic acid.

ParameterSpecificationReference
Stationary Phase TLC aluminum plates precoated with silica gel 60F-254[5]
Mobile Phase Chloroform-methanol (10:0.5 v/v)[5]
Detection Densitometric analysis in absorbance mode at 254 nm[5]
Rf Value of Opianic Acid Significantly different from noscapine (Rf of noscapine is 0.85 ± 0.04)[5]

Quantitative Data

The available quantitative data for opianic acid formation is primarily from stability-indicating analytical method validations.

Analytical MethodParameterValueReference
TLCLinearity Range0.5 - 5.0 µ g/band [5]
TLCCorrelation Coefficient (r²)0.9997[5]
HPLCForced Degradation (Peroxide)Maximum degradation of Noscapine HCl was ~8.59%[4]

Note: The HPLC data indicates the overall degradation of noscapine under peroxide stress and does not provide a specific yield for opianic acid under acidic conditions. Further studies are required to quantify the yield of opianic acid under various degradation conditions.

Experimental and Analytical Workflow

The following diagram illustrates the logical flow from noscapine degradation to the analysis of opianic acid.

Experimental_Workflow cluster_degradation Forced Degradation cluster_analysis Analysis Start Noscapine HCl Sample Degradation Acid Treatment (e.g., 1N HCl, RT, 1h) Start->Degradation Neutralization Neutralization (1N NaOH) Degradation->Neutralization Dilution Dilution to Final Volume Neutralization->Dilution Sample_Prep Degraded Sample Dilution->Sample_Prep Transfer for Analysis HPLC HPLC Analysis Sample_Prep->HPLC TLC TLC Analysis Sample_Prep->TLC Quantification Quantification of Opianic Acid HPLC->Quantification TLC->Quantification

Figure 2: Workflow for Noscapine Degradation and Opianic Acid Analysis.

Signaling Pathways and Biological Activity of Opianic Acid

A comprehensive search of scientific literature and databases was conducted to identify the signaling pathways affected by opianic acid and its broader biological activities. However, these searches did not yield any specific information regarding the mechanism of action, cellular targets, or pharmacological effects of opianic acid. The available research predominantly focuses on the parent compound, noscapine, and its anticancer and antitussive properties. Therefore, the biological significance of opianic acid as a separate chemical entity remains an area for future investigation.

Conclusion

Opianic acid is a well-established degradation product of noscapine, formed through acid-catalyzed hydrolysis. This guide has provided a detailed overview of the chemical properties of opianic acid, the pathway of its formation, and standardized protocols for its generation and analysis. The provided quantitative data, although limited, offers a starting point for stability studies. The lack of information on the biological activity and signaling pathways of opianic acid highlights a significant knowledge gap and presents an opportunity for future research in the fields of pharmacology and toxicology. A thorough understanding of noscapine's degradation products is essential for the development of stable and safe pharmaceutical formulations.

References

Spectroscopic Characterization of 6-Formyl-2,3-dimethoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 6-Formyl-2,3-dimethoxybenzoic acid (CAS 519-05-1). While experimental spectroscopic data for this specific compound is not extensively available in the public domain, this document outlines the expected spectroscopic properties and provides detailed experimental protocols for obtaining the necessary data. The information herein serves as a robust framework for researchers involved in the synthesis, analysis, and application of this and structurally related compounds.

Chemical Structure and Properties

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₁₀H₁₀O₅[1][2]

  • Molecular Weight: 210.18 g/mol [1]

  • Appearance: Typically a white to off-white crystalline solid[2]

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from key spectroscopic techniques. These values are predicted based on the chemical structure and data from analogous compounds.

¹H NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~11.0 - 10.0s-COOH
~10.5s-CHO
~7.8d~8.0Ar-H
~7.2d~8.0Ar-H
~4.0s-OCH₃
~3.9s-OCH₃
¹³C NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~190CHO
~170COOH
~160Ar-C-O
~155Ar-C-O
~135Ar-C
~130Ar-C
~125Ar-CH
~115Ar-CH
~62OCH₃
~56OCH₃
Infrared (IR) Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹)Functional GroupVibration Mode
3300 - 2500Carboxylic AcidO-H stretch (broad)
~2850, ~2750AldehydeC-H stretch
~1700Carboxylic AcidC=O stretch
~1680AldehydeC=O stretch
~1600, ~1470Aromatic RingC=C stretch
~1250Aryl EtherC-O stretch
Mass Spectrometry Data (Predicted)
m/zIon
210[M]⁺
193[M-OH]⁺
181[M-CHO]⁺
165[M-COOH]⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

¹H NMR Acquisition:

  • Tune and shim the spectrometer for the specific sample.

  • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

  • Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

  • Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum and perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

  • Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts, multiplicities, and coupling constants.

  • Identify the chemical shifts of the peaks in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record a background spectrum of the empty ATR setup.

  • Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

Data Processing:

  • Perform a background subtraction.

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, coupled with a gas chromatograph (GC-MS) or with direct infusion.

Sample Preparation (Direct Infusion):

  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Infuse the solution into the ion source of the mass spectrometer at a constant flow rate.

Data Acquisition (Electron Ionization - EI):

  • Ionize the sample using a standard electron energy (typically 70 eV).

  • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

Data Processing:

  • Identify the molecular ion peak ([M]⁺).

  • Analyze the fragmentation pattern to identify characteristic fragment ions.

  • Compare the observed isotopic distribution with the theoretical pattern for the molecular formula.

Visualized Workflows

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Structure Elucidation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_Sample Solid Sample Sample->Solid_Sample MS Mass Spectrometer Sample->MS NMR NMR Spectrometer (¹H & ¹³C) Dissolution->NMR FTIR FTIR Spectrometer Solid_Sample->FTIR NMR_Proc NMR Data Processing (FT, Phasing, Integration) NMR->NMR_Proc IR_Proc IR Spectrum Analysis (Peak Picking) FTIR->IR_Proc MS_Proc Mass Spectrum Analysis (Fragmentation Pattern) MS->MS_Proc Interpretation Combined Spectroscopic Data Interpretation NMR_Proc->Interpretation IR_Proc->Interpretation MS_Proc->Interpretation Final_Structure Final Structure Confirmation Interpretation->Final_Structure

Caption: General workflow for the spectroscopic analysis of this compound.

Complementary_Spectroscopic_Techniques Structure 6-Formyl-2,3-dimethoxy- benzoic Acid Structure NMR NMR (¹H, ¹³C) Structure->NMR IR IR Spectroscopy Structure->IR MS Mass Spectrometry Structure->MS UV_Vis UV-Vis Spectroscopy Structure->UV_Vis NMR_Info Carbon-Hydrogen Framework, Connectivity NMR->NMR_Info IR_Info Functional Groups (C=O, O-H, C-O) IR->IR_Info MS_Info Molecular Weight, Elemental Formula, Fragmentation MS->MS_Info UV_Vis_Info Conjugated System, Chromophores UV_Vis->UV_Vis_Info

Caption: Complementary nature of spectroscopic techniques for structural elucidation.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Opianic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Opianic acid. The information is curated for professionals in research and drug development who require detailed data for analytical method development, quality control, and synthetic applications. This document summarizes quantitative data in structured tables, presents detailed experimental methodologies for key property determination, and includes visualizations for chemical synthesis and logical relationships.

Compound Identification and Chemical Structure

Opianic acid, systematically named 6-Formyl-2,3-dimethoxybenzoic acid, is a key chemical intermediate and an important reference standard in the pharmaceutical industry.[1][2] Its identity is defined by the following identifiers:

PropertyValue
CAS Number 519-05-1[1][2][3]
Molecular Formula C₁₀H₁₀O₅[1][2]
Molecular Weight 210.18 g/mol [1][2]
IUPAC Name This compound[1]
Synonyms 5,6-dimethoxyphthalaldehydic acid, 2-carboxy-3,4-dimethoxybenzaldehyde[1][3]

It is crucial to distinguish Opianic acid from vanillic acid (4-hydroxy-3-methoxybenzoic acid), as some sources incorrectly use the names interchangeably. The structure of Opianic acid is a benzoic acid derivative with both a formyl and two methoxy functional groups.

Physical Properties

Opianic acid presents as needles when crystallized from water.[1] A summary of its key physical properties is provided below.

PropertyValueSource
Melting Point 150 °C[1]Experimental
147 °C[3]Experimental
Boiling Point 709.37 K (436.22 °C)Calculated[4]
Solubility in Water 1 part in 400 parts cold water; 1 part in 60 parts boiling water.[1]Experimental
Solubility in Organic Solvents Soluble in alcohol and ether.[1]Experimental
Log P (Octanol/Water) 1.214Calculated[4]
pKa Data not available in the search results. As a carboxylic acid, it is expected to be weakly acidic.

Chemical Properties and Reactivity

Opianic acid is an organic acid primarily known as an oxidation product of the alkaloid narcotine.[1] The presence of a carboxylic acid, an aldehyde, and electron-donating methoxy groups on the aromatic ring dictates its chemical reactivity. It can undergo reactions typical of these functional groups, such as esterification of the carboxylic acid, oxidation or reduction of the aldehyde, and electrophilic aromatic substitution. Its primary documented application is as a characterized chemical compound used as a reference standard for the API Noscapine, particularly for analytical method development and quality control.

Spectroscopic Data

While specific, high-resolution spectra for Opianic acid are not widely available in public databases, its spectral characteristics can be predicted based on its structure. Commercial suppliers may provide spectral data upon request.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Chemical Shifts (in CDCl₃):

  • Aldehyde proton (-CHO): ~9.8-10.5 ppm (singlet)

  • Aromatic protons (Ar-H): ~7.0-8.0 ppm (two doublets, AX system)

  • Methoxy protons (-OCH₃): ~3.9-4.1 ppm (two singlets, 6H total)

  • Carboxylic acid proton (-COOH): ~10.0-13.0 ppm (broad singlet, may be exchanged with D₂O)

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

  • Carbonyl carbon (Carboxylic acid): ~165-175 ppm

  • Carbonyl carbon (Aldehyde): ~190-200 ppm

  • Aromatic carbons (C-O): ~145-160 ppm

  • Aromatic carbons (C-H, C-C): ~110-140 ppm

  • Methoxy carbons (-OCH₃): ~55-65 ppm

Infrared (IR) Spectroscopy

Expected IR Absorption Bands:

Functional Group Vibration Expected Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H stretch 2500-3300 Broad, Strong
Aldehyde C-H stretch 2820-2850 and 2720-2750 Medium, Sharp (Fermi doublet)
Carbonyl (Carboxylic Acid) C=O stretch 1700-1725 Strong
Carbonyl (Aldehyde) C=O stretch 1690-1715 Strong
Aromatic Ring C=C stretch 1450-1600 Medium to Weak

| Ether | C-O stretch | 1000-1300 | Strong |

Ultraviolet (UV) Spectroscopy

UV absorption maxima have been reported at 215 nm and 284 nm.[1]

Experimental Protocols

The following sections detail standardized experimental procedures for determining the key physical properties of a solid organic compound like Opianic acid.

Determination of Melting Point (Capillary Method)

This protocol describes the determination of the melting point range of a solid organic compound using a capillary tube apparatus.

Materials:

  • Opianic acid sample

  • Melting point capillary tubes (sealed at one end)

  • Melting point apparatus or Thiele tube with heating oil

  • Thermometer

  • Spatula

Procedure:

  • Ensure the Opianic acid sample is dry and finely powdered.

  • Introduce a small amount of the powdered sample into the open end of a capillary tube.

  • Tap the sealed end of the capillary tube gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

  • Place the capillary tube in the sample holder of the melting point apparatus.

  • Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point of 150 °C.

  • Decrease the heating rate to 1-2 °C per minute to ensure accurate measurement.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the entire sample has completely melted (the end of the melting range).

  • The recorded range is the melting point of the sample. For a pure compound, this range should be narrow (0.5-2 °C).

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the solubility of a compound in water at a specific temperature.

Materials:

  • Opianic acid sample

  • Distilled or deionized water

  • Glass vials or flasks with airtight seals

  • Analytical balance

  • Constant temperature shaker bath

  • Filtration system (e.g., syringe filters with 0.45 µm pore size)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Add an excess amount of Opianic acid to a series of vials. The excess solid should be clearly visible.

  • Add a known volume of water to each vial.

  • Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

  • After equilibration, allow the vials to stand undisturbed at the same temperature for several hours to allow the excess solid to settle.

  • Carefully withdraw a sample from the supernatant of each vial using a syringe.

  • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

  • Dilute the filtrate with a known volume of solvent if necessary.

  • Analyze the concentration of Opianic acid in the diluted filtrate using a pre-validated analytical method (e.g., UV-Vis spectroscopy by creating a standard curve).

  • Calculate the solubility in units such as mg/mL or mol/L.

Determination of pKa (Potentiometric Titration)

This protocol describes the determination of the acid dissociation constant (pKa) of a weak acid by titration with a strong base.

Materials:

  • Opianic acid sample

  • Standardized strong base solution (e.g., 0.1 M NaOH)

  • Standardized strong acid solution (e.g., 0.1 M HCl, for back-titration if needed)

  • Deionized water (boiled to remove CO₂)

  • pH meter with a combination electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Accurately weigh a sample of Opianic acid and dissolve it in a known volume of deionized water in a beaker. Gentle heating may be required, followed by cooling to room temperature.

  • Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution.

  • Fill the burette with the standardized NaOH solution and record the initial volume.

  • Begin the titration by adding small increments of the NaOH solution (e.g., 0.1-0.5 mL).

  • After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

  • Continue adding titrant in small increments, especially near the equivalence point where the pH changes rapidly. Continue the titration well past the equivalence point.

  • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

  • Determine the equivalence point, which is the point of maximum slope on the titration curve (or the inflection point of the first derivative plot).

  • The volume of NaOH at the half-equivalence point (half the volume of NaOH required to reach the equivalence point) is determined.

  • The pH of the solution at the half-equivalence point is equal to the pKa of the acid.

Synthesis and Applications

Synthesis of Opianic Acid

The primary and historically cited method for the preparation of Opianic acid is through the oxidation of narcotine (also known as noscapine). This process typically involves heating narcotine with dilute nitric acid, which cleaves the molecule to yield Opianic acid and cotarnine.[1]

SynthesisWorkflow Narcotine Narcotine (Noscapine) Oxidation Oxidation (e.g., dilute HNO₃, heat) Narcotine->Oxidation OpianicAcid Opianic Acid Oxidation->OpianicAcid Primary Product Cotarnine Cotarnine (Byproduct) Oxidation->Cotarnine Co-product

Caption: Synthesis of Opianic acid via oxidation of narcotine.

Application in Drug Development

Opianic acid's primary role in modern drug development is as a critical reference material for the quality control of Noscapine. Noscapine is an opioid alkaloid used as a cough suppressant and investigated for its potential anticancer properties. As an impurity or degradation product, the accurate identification and quantification of Opianic acid are essential to ensure the purity, safety, and stability of Noscapine-containing pharmaceutical products.

LogicalRelationship cluster_0 Pharmaceutical Product Lifecycle Noscapine Noscapine API QC Quality Control (QC) (e.g., HPLC, LC-MS) Noscapine->QC is tested by PharmaProduct Final Pharmaceutical Product QC->PharmaProduct ensures purity of OpianicAcid Opianic Acid (Impurity Reference Standard) OpianicAcid->QC is used to calibrate

Caption: Role of Opianic acid in Noscapine quality control.

References

Biological activity of 6-Formyl-2,3-dimethoxybenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of 6-Formyl-2,3-dimethoxybenzoic Acid and Its Relation to Noscapine Derivatives

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide explores the biological activity of this compound, commonly known as opianic acid. Direct research on the biological activities of a broad series of opianic acid derivatives is limited in publicly available scientific literature. However, opianic acid is a key structural component and a degradation product of the well-studied benzylisoquinoline alkaloid, Noscapine. Consequently, this guide focuses on the extensive research conducted on Noscapine and its synthetic analogues, which represent a significant class of compounds with established biological activities, particularly in the realm of anticancer research. The information presented herein, including quantitative data, experimental methodologies, and signaling pathways, pertains primarily to Noscapine and its derivatives, providing a valuable contextual understanding for researchers interested in the potential of related structural motifs.

Introduction to this compound (Opianic Acid)

This compound, or opianic acid, is a chemical compound that can be obtained from the degradation of Noscapine, a non-addictive alkaloid found in opium.[1] While it serves as a potential precursor in various chemical syntheses due to its formyl and carboxylic acid functionalities, comprehensive studies detailing the biological activities of a wide range of its synthetic derivatives are not extensively documented in current literature.[2][3]

Noscapine and its Derivatives: A Biologically Active Class of Compounds

Noscapine has garnered significant attention for its biological properties, most notably its anticancer effects.[4] It functions as a microtubule-targeting agent, albeit with a mechanism distinct from other agents like taxanes and vinca alkaloids. Noscapine and its derivatives are considered "gentler" microtubule poisons, as they do not significantly alter the polymer-to-monomer ratio of microtubules.[1] This unique mode of action has spurred the development of numerous synthetic analogues with enhanced potency and specificity.

Anticancer Activity

The primary anticancer mechanism of Noscapine and its derivatives is the disruption of microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][4] A number of synthetic derivatives have been developed that exhibit significantly greater antiproliferative activity than the parent compound.[1][2][5]

Table 1: Antiproliferative Activity of Noscapine and its Amino Acid Conjugate Derivatives against 4T1 Mammary Carcinoma Cells [2]

CompoundDerivativeIC50 (µM)
Noscapine-215.5
6h Noscapine-phenylalanine11.2
6i Noscapine-tryptophan16.3
Cotarnine-575.3
10i Cotarnine-tryptophan54.5

IC50: The half maximal inhibitory concentration.

Table 2: Antiproliferative Activity of N-alkyl Amine Analogues of Noscapine [1]

Cell LineCompoundIC50 Range (µM)Fold Improvement over Noscapine
MCF-7 (Breast Adenocarcinoma)Novel N-alkyl amine derivatives3.2 - 32.21.8 to 11.9
MDA-MB-231 (Breast Adenocarcinoma)Novel N-alkyl amine derivatives3.2 - 32.21.8 to 11.9
Primary Breast Tumor CellsNovel N-alkyl amine derivatives3.2 - 32.21.8 to 11.9

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

A common method to determine the cytotoxic effects of compounds like Noscapine derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, MDA-MB-231, 4T1) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., Noscapine derivatives) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.

Cell Cycle Analysis

Flow cytometry is employed to analyze the effect of the compounds on the cell cycle distribution.

  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a defined period (e.g., 24 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol.

  • Staining: The fixed cells are then stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[1]

Apoptosis Assay (Annexin V/PI Staining)

The induction of apoptosis is a key indicator of anticancer activity.

  • Cell Treatment: Cells are treated with the test compounds for a specific duration.

  • Staining: The treated cells are harvested and stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that stains the DNA of late apoptotic or necrotic cells where the cell membrane has been compromised.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. The results allow for the differentiation of viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+). An increase in the population of Annexin V-positive cells indicates the induction of apoptosis.[2]

Signaling Pathways and Molecular Mechanisms

The primary molecular target of Noscapine and its derivatives is tubulin. By binding to tubulin, these compounds disrupt the dynamic instability of microtubules, which are essential for the formation of the mitotic spindle during cell division.

G cluster_drug_action Drug Action cluster_cellular_effect Cellular Effect cluster_cell_cycle Cell Cycle Progression Noscapine_Derivatives Noscapine & Derivatives Tubulin Tubulin Noscapine_Derivatives->Tubulin Binds to Microtubule_Dynamics Disruption of Microtubule Dynamics Tubulin->Microtubule_Dynamics Mitotic_Spindle Defective Mitotic Spindle Formation Microtubule_Dynamics->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action for Noscapine and its derivatives.

The binding of Noscapine analogues to tubulin leads to a conformational change that alters microtubule dynamics. This interference with the normal function of microtubules results in the formation of a defective mitotic spindle, which in turn activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway.

G cluster_assays Biological Assays cluster_results Data Output Start Cancer Cell Line (e.g., MCF-7, 4T1) Treatment Treatment with Noscapine Derivative Start->Treatment Incubation Incubation (e.g., 24-72 hours) Treatment->Incubation MTT MTT Assay for Antiproliferative Activity Incubation->MTT Flow_Cytometry_Cycle Flow Cytometry for Cell Cycle Analysis Incubation->Flow_Cytometry_Cycle Flow_Cytometry_Apoptosis Flow Cytometry for Apoptosis (Annexin V/PI) Incubation->Flow_Cytometry_Apoptosis IC50 IC50 Value MTT->IC50 Cell_Cycle_Dist Cell Cycle Distribution (G2/M Arrest) Flow_Cytometry_Cycle->Cell_Cycle_Dist Apoptotic_Cells Percentage of Apoptotic Cells Flow_Cytometry_Apoptosis->Apoptotic_Cells

Caption: Experimental workflow for evaluating Noscapine derivatives.

Conclusion

While the direct synthesis and biological evaluation of a broad range of this compound derivatives remain a largely unexplored area, the extensive research into its parent compound, Noscapine, and its analogues provides a solid foundation for future investigations. The established anticancer activity of Noscapinoids, centered on their unique mechanism of microtubule disruption, highlights the potential of this structural class. The data and protocols summarized in this guide offer a comprehensive overview for researchers and drug development professionals interested in exploring the therapeutic potential of compounds related to this chemical scaffold. Further research into derivatives of opianic acid itself could reveal novel biological activities and therapeutic applications.

References

An In-depth Technical Guide to Opianic Acid (CAS 519-05-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opianic acid, also known by its systematic name 6-formyl-2,3-dimethoxybenzoic acid and CAS number 519-05-1, is a phthalideisoquinoline alkaloid derivative. It is notably obtained from the oxidation of noscapine, a non-addictive antitussive agent found in the opium poppy (Papaver somniferum)[1]. This technical guide provides a comprehensive overview of Opianic acid, including its chemical identity, physical and chemical properties, synthesis methodologies, and its potential biological activities, with a focus on its anti-inflammatory and antioxidant properties.

Chemical Identity and Synonyms

Opianic acid is a multifaceted molecule with several recognized synonyms in scientific literature and chemical databases. A clear understanding of these synonyms is crucial for comprehensive literature searches and unambiguous identification.

Synonym Reference
This compound[2][3]
5,6-Dimethoxyphthalaldehydic acid[2]
2-Carboxy-3,4-dimethoxybenzaldehyde[2][3]
5,6-Dimethoxy-2-formylbenzoic acid[2][4]
Noscapine Impurity 5[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of Opianic acid is fundamental for its handling, formulation, and application in research and development.

Property Value Unit Source
CAS Number 519-05-1-[2][5][6]
Molecular Formula C₁₀H₁₀O₅-[5]
Molecular Weight 210.18 g/mol [1]
Appearance Needles from water-[1]
Melting Point 150°C[1]
Solubility in Cold Water 1 in 400 parts-[1]
Solubility in Boiling Water 1 in 60 parts-[1]
Solubility in Other Solvents Soluble in alcohol and ether-[1]
UV max 215, 284nm[1]
LogP (Octanol/Water Partition Coefficient) 1.214-[7]
pKa 3.65 (Predicted)-
Enthalpy of Fusion (ΔfusH°) 24.88kJ/mol[7]
Enthalpy of Vaporization (ΔvapH°) 77.08kJ/mol[7]

Synthesis of Opianic Acid

Experimental Protocol: Oxidation of Noscapine (General Approach)

This protocol is a generalized procedure based on the known chemical transformation of noscapine to Opianic acid and cotarnine upon heating with dilute nitric acid[1].

Materials:

  • Noscapine

  • Dilute Nitric Acid (e.g., 10% v/v)

  • Distilled water

  • Sodium carbonate or other suitable base

  • Hydrochloric acid or other suitable acid for acidification

  • Organic solvent for extraction (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard laboratory glassware and equipment (reflux condenser, heating mantle, separatory funnel, rotary evaporator)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve noscapine in a suitable volume of dilute nitric acid.

  • Heat the mixture under reflux for a specified period to effect the oxidative cleavage. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with a base such as sodium carbonate to precipitate cotarnine.

  • Filter the mixture to separate the cotarnine precipitate.

  • Acidify the filtrate with hydrochloric acid to precipitate Opianic acid.

  • Collect the crude Opianic acid by filtration.

  • For further purification, the crude product can be recrystallized from hot water or another suitable solvent. Alternatively, an extraction with an organic solvent like diethyl ether can be performed on the acidified aqueous solution, followed by drying of the organic layer and removal of the solvent under reduced pressure.

Experimental Protocol: Synthesis from a Benzoic Acid Derivative (Adapted from a related synthesis)

This protocol is adapted from the synthesis of 2,3-dihydroxy-4-methoxybenzoic acid and provides a potential route to Opianic acid from a suitably substituted benzoic acid precursor.

Materials:

  • 2,3-dimethoxy-6-methylbenzoic acid (hypothetical starting material)

  • Potassium permanganate (KMnO₄) or other suitable oxidizing agent

  • Sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃)

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) for acidification

  • Distilled water

Procedure:

  • Dissolve the starting benzoic acid derivative in an aqueous solution of sodium hydroxide or sodium carbonate in a reaction vessel.

  • Cool the solution in an ice bath.

  • Slowly add a solution of potassium permanganate in water, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir until the purple color of the permanganate disappears, indicating the completion of the oxidation.

  • Filter the mixture to remove the manganese dioxide (MnO₂) precipitate.

  • Acidify the filtrate with dilute sulfuric acid or hydrochloric acid until Opianic acid precipitates.

  • Collect the crude product by filtration, wash with cold water, and dry.

  • Purify the crude Opianic acid by recrystallization from hot water.

Biological Activities and Mechanisms of Action

While extensive research on the specific biological activities of Opianic acid is still emerging, its structural similarity to other phenolic acids suggests potential anti-inflammatory and antioxidant properties.

Anti-inflammatory Activity

Phenolic acids are known to exert anti-inflammatory effects through various mechanisms, with the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway being a key target.

Potential Mechanism of Action: The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p65/p50 NF-κB dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.

It is hypothesized that Opianic acid, like other phenolic compounds, may inhibit NF-κB activation by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa IkBa IKK->IkBa Phosphorylates NFkB NFkB IkBa->NFkB Inhibits NFkB_n NF-kB NFkB->NFkB_n Translocates Opianic_Acid Opianic_Acid Opianic_Acid->IKK Inhibits DNA DNA NFkB_n->DNA Binds Pro_inflammatory_Genes Pro_inflammatory_Genes DNA->Pro_inflammatory_Genes Transcription

Caption: Potential mechanism of Opianic acid's anti-inflammatory action via inhibition of the NF-κB pathway.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Inhibition of Albumin Denaturation)

This protocol provides a general method to assess the in vitro anti-inflammatory activity of a compound by measuring the inhibition of heat-induced protein denaturation.

Materials:

  • Bovine serum albumin (BSA) or egg albumin

  • Phosphate buffered saline (PBS), pH 6.4

  • Opianic acid solution in a suitable solvent (e.g., DMSO)

  • Diclofenac sodium or Aspirin as a standard drug

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of varying concentrations of the Opianic acid solution.

  • A control group should be prepared with the solvent in place of the Opianic acid solution.

  • Incubate the mixtures at 37°C for 20 minutes.

  • Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.

  • After cooling, measure the absorbance of the solutions at 660 nm.

  • The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

  • The IC50 value, the concentration of the compound that causes 50% inhibition, can be determined from a dose-response curve.

Antioxidant Activity

Phenolic acids are well-documented antioxidants. Their ability to scavenge free radicals is a key mechanism for their protective effects against oxidative stress.

Potential Mechanism of Action: Reactive oxygen species (ROS), such as the superoxide radical (O₂⁻) and the hydroxyl radical (•OH), are highly reactive molecules that can damage cellular components. Antioxidants neutralize these radicals by donating an electron or a hydrogen atom, thereby forming a more stable radical. The antioxidant capacity of phenolic acids is often attributed to their hydroxyl groups.

G cluster_system Biological System ROS Reactive Oxygen Species (ROS) Stable_Molecule Stable_Molecule ROS->Stable_Molecule Neutralized by Oxidized_Opianic_Acid Oxidized_Opianic_Acid Opianic_Acid Opianic_Acid Opianic_Acid->Oxidized_Opianic_Acid Donates electron/ hydrogen atom

Caption: General mechanism of ROS scavenging by Opianic acid.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the antioxidant activity of a compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Opianic acid solution in methanol/ethanol

  • Ascorbic acid or Trolox as a standard antioxidant

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • In a 96-well plate or cuvettes, add a specific volume of the DPPH solution.

  • Add varying concentrations of the Opianic acid solution to the DPPH solution.

  • A control containing the solvent instead of the sample should be included.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solutions at 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

  • The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can be determined from a dose-response curve.

Conclusion

Opianic acid is a well-characterized compound with established physicochemical properties. While its biological activities are not as extensively studied as some other phenolic acids, its structural features suggest promising potential as an anti-inflammatory and antioxidant agent. The provided experimental protocols offer a starting point for researchers to further investigate the synthesis and biological effects of this intriguing molecule. Future studies focusing on quantifying its bioactivities and elucidating its precise mechanisms of action are warranted to fully understand its therapeutic potential in drug development.

References

Unlocking the Therapeutic Potential of Opianic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide on the Potential Research Applications of Opianic acid

Audience: Researchers, scientists, and drug development professionals.

Opianic acid, a key degradation product of the phthalideisoquinoline alkaloid noscapine, is emerging as a valuable scaffold in medicinal chemistry. While historically viewed as a metabolite, recent interest has focused on its potential as a starting material for the synthesis of novel bioactive compounds. This technical guide provides an overview of the potential research applications of opianic acid, with a focus on its utility in developing new anticancer agents. We present potential experimental protocols, quantitative data from analogous compounds, and hypothetical signaling pathways to stimulate further investigation into this promising molecule.

Introduction to Opianic Acid

Opianic acid, chemically known as 6-formyl-2,3-dimethoxybenzoic acid, is a phthalaldehydic acid that can be obtained by the oxidation of noscapine. Its structure features both a carboxylic acid and an aldehyde group, making it a versatile starting point for the synthesis of a wide range of derivatives, including Schiff bases, hydrazones, and esters. The close structural relationship to noscapine, a known tubulin-binding agent with anticancer properties, suggests that derivatives of opianic acid may also possess significant biological activity.

Chemical Structure of Opianic Acid:

  • Molecular Formula: C₁₀H₁₀O₅[1]

  • Molecular Weight: 210.18 g/mol [2][3]

  • CAS Number: 519-05-1[1][2][3]

Potential Research Applications in Oncology

The primary research interest in opianic acid lies in its potential as a scaffold for the development of novel anticancer agents. By modifying its functional groups, researchers can systematically explore the structure-activity relationships (SAR) to identify compounds with enhanced cytotoxicity against various cancer cell lines.

Synthesis of Bioactive Derivatives

The aldehyde and carboxylic acid functionalities of opianic acid are ripe for chemical modification.

  • Schiff Base Formation: The aldehyde group can readily react with primary amines to form Schiff bases (imines). This class of compounds is well-known for its broad spectrum of biological activities, including anticancer effects.

  • Hydrazone Synthesis: Reaction of the aldehyde with hydrazines or hydrazides yields hydrazones, another class of compounds with reported antiproliferative activities.

  • Esterification: The carboxylic acid group can be esterified to produce derivatives with altered lipophilicity and pharmacokinetic profiles.

Anticancer Activity of Analogous Compounds

While specific data for opianic acid derivatives is still emerging, studies on Schiff base and hydrazone derivatives of other aromatic acids provide a strong rationale for investigating opianic acid-based compounds. The following table summarizes the cytotoxic activities (IC50 values) of analogous compounds against various cancer cell lines, demonstrating the potential for this class of molecules.

Compound TypeDerivativeCancer Cell LineIC50 (µM)Reference (Analogous)
Schiff BaseAmino Acid Schiff BaseMCF-7 (Breast)0.135[2]
Schiff BaseAmino Acid Schiff BaseMDA-MB-231 (Breast)0.166[2]
HydrazonePyrazolopyridothiazine HydrazoneHCT116 (Colon)~0.5[4]
HydrazonePyrrolidinone-HydrazonePPC-1 (Prostate)2.5 - 20.2[5]
HydrazonePyrrolidinone-HydrazoneIGR39 (Melanoma)2.5 - 20.2[5]

Experimental Protocols

To facilitate research in this area, we provide detailed potential methodologies for the synthesis and biological evaluation of opianic acid derivatives, based on established protocols for similar compounds.

General Synthesis of Opianic Acid Schiff Base Derivatives

This protocol describes a general method for the condensation reaction between opianic acid and a primary amine.

Materials:

  • Opianic acid

  • Substituted primary amine (e.g., aniline, benzylamine)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Dissolve equimolar amounts of opianic acid and the selected primary amine in ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The resulting solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • The final product can be purified by recrystallization from a suitable solvent like ethanol.

Synthesis_Workflow opianic_acid Opianic Acid reaction_mixture Reaction Mixture opianic_acid->reaction_mixture primary_amine Primary Amine primary_amine->reaction_mixture solvent Ethanol + Glacial Acetic Acid solvent->reaction_mixture reflux Reflux (2-4h) reaction_mixture->reflux cooling Cooling reflux->cooling filtration Filtration & Washing cooling->filtration drying Drying filtration->drying schiff_base Opianic Acid Schiff Base drying->schiff_base

Figure 1. General workflow for the synthesis of Opianic Acid Schiff base derivatives.

In Vitro Cytotoxicity Evaluation using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Opianic acid derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the opianic acid derivative in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

MTT_Assay_Workflow cell_seeding Seed Cancer Cells in 96-well Plate incubation_24h Incubate 24h cell_seeding->incubation_24h compound_treatment Treat with Opianic Acid Derivatives incubation_24h->compound_treatment incubation_72h Incubate 72h compound_treatment->incubation_72h mtt_addition Add MTT Solution incubation_72h->mtt_addition incubation_4h Incubate 4h mtt_addition->incubation_4h solubilization Add Solubilization Solution incubation_4h->solubilization read_absorbance Read Absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate IC50 read_absorbance->data_analysis

Figure 2. Workflow for the in vitro MTT cytotoxicity assay.

Potential Mechanisms of Action

Based on the known mechanisms of related compounds, opianic acid derivatives could potentially exert their anticancer effects through various signaling pathways.

Induction of Apoptosis

Many anticancer agents induce programmed cell death, or apoptosis. Opianic acid derivatives could potentially trigger apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. This could involve the activation of caspases, modulation of Bcl-2 family proteins, and DNA fragmentation.

Apoptosis_Pathway opianic_derivative Opianic Acid Derivative cell_stress Cellular Stress opianic_derivative->cell_stress death_receptors Death Receptors opianic_derivative->death_receptors mitochondria Mitochondria cell_stress->mitochondria caspase8 Caspase-8 Activation death_receptors->caspase8 caspase9 Caspase-9 Activation mitochondria->caspase9 caspase3 Caspase-3 Activation caspase8->caspase3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Figure 3. Hypothetical apoptosis induction pathway by Opianic Acid derivatives.

Inhibition of Tubulin Polymerization

Given its origin from noscapine, a known microtubule-targeting agent, it is plausible that derivatives of opianic acid could inhibit tubulin polymerization. This would disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and ultimately apoptosis.

Future Directions

The potential of opianic acid as a scaffold for drug discovery is largely untapped. Future research should focus on:

  • Synthesis and screening of diverse libraries of opianic acid derivatives to establish robust structure-activity relationships.

  • In-depth mechanistic studies to elucidate the specific signaling pathways modulated by active compounds.

  • In vivo studies using animal models to evaluate the efficacy and safety of promising candidates.

  • Exploration of other therapeutic areas , such as antimicrobial and anti-inflammatory applications, given the broad biological activities of related scaffolds.

Conclusion

Opianic acid represents a promising and versatile starting point for the development of novel therapeutic agents, particularly in the field of oncology. This technical guide provides a foundational framework for researchers to begin exploring the potential of this intriguing molecule. The synthesis of diverse derivatives and their systematic biological evaluation are critical next steps in unlocking the full therapeutic potential of opianic acid.

References

Methodological & Application

Synthesis of Isoquinoline Alkaloids Using Opianic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of isoquinoline alkaloids utilizing opianic acid as a key starting material. The methodologies outlined herein are based on established synthetic strategies, primarily the Pictet-Spengler and Bischler-Napieralski reactions, which are fundamental in the construction of the isoquinoline core.

Introduction

Opianic acid, a commercially available degradation product of noscapine, serves as a versatile and valuable building block in the synthesis of a wide array of isoquinoline alkaloids. Its two methoxy groups and the presence of both a carboxylic acid and an aldehyde functional group (in its lactone form) make it an ideal precursor for constructing the substituted tetrahydroisoquinoline and dihydroisoquinoline skeletons that are characteristic of many biologically active natural products and pharmaceutical agents. This document details two primary synthetic routes commencing from opianic acid: the Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and the Bischler-Napieralski reaction for the preparation of dihydroisoquinolines.

Synthetic Strategies

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. When opianic acid is used as the aldehyde component, it reacts with phenylethylamines, such as dopamine, to yield 1-carboxy-substituted tetrahydroisoquinolines, which are key intermediates in the biosynthesis and total synthesis of numerous isoquinoline alkaloids, including berberine and its analogs.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a classic method for the synthesis of 3,4-dihydroisoquinolines.[1] This reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[2] In this approach, opianic acid is first converted to its corresponding amide by reaction with a suitable phenylethylamine. Subsequent cyclization of this amide intermediate furnishes a dihydroisoquinoline, which can be further functionalized or aromatized to the desired isoquinoline alkaloid.

Experimental Protocols

Protocol 1: Pictet-Spengler Synthesis of 1-Carboxy-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline from Opianic Acid and Dopamine Hydrochloride

This protocol describes the synthesis of a key tetrahydroisoquinoline intermediate.

Reaction Scheme:

Caption: Pictet-Spengler condensation of opianic acid and dopamine.

Materials:

  • Opianic acid

  • Dopamine hydrochloride

  • Acetonitrile (CH₃CN)

  • Phosphate buffer (0.1 M, pH 6.5)

  • n-Butanol (n-BuOH)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Diethyl ether (Et₂O)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve dopamine hydrochloride (2 mmol) and opianic acid (2.2 mmol) in a mixture of 10 mL of acetonitrile and 10 mL of 0.1 M phosphate buffer (pH 6.5).

  • Incubate the reaction mixture at 50°C for 12 hours with constant stirring.

  • After the reaction is complete, remove the acetonitrile under reduced pressure.

  • Extract the aqueous layer with n-butanol (3 x 15 mL).

  • Wash the combined organic extracts with water (3 x 5 mL).

  • Dry the organic layer over anhydrous K₂CO₃ and evaporate the solvent to dryness.

  • Wash the solid residue with diethyl ether.

  • Recrystallize the crude product from 1 M HCl at 4°C to obtain the pure 1-carboxy-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride salt.

Quantitative Data:

ParameterValueReference
Typical Yield 70-85%[3][4]
Reaction Time 12 hours[5]
Temperature 50°C[5]

Spectroscopic Data for 1-Carboxy-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline:

Technique Data
¹H NMR (D₂O) δ 2.99 (t, J = 6.3 Hz, 2H), 3.44 (td, J = 6.4, 12.7 Hz, 1H), 3.58 (td, J = 6.3, 12.9 Hz, 1H), 3.84 (s, 3H), 3.87 (s, 3H), 4.86 (s, 1H), 6.85 (s, 1H), 7.15 (s, 1H).[6]
¹³C NMR (D₂O) δ 27.0, 42.7, 58.5, 58.5, 61.1, 113.4, 114.3, 123.1, 127.3, 149.8, 150.9, 175.0.[6]
IR (KBr) cm⁻¹ 3580-2350 (O-H), 1740 (C=O), 1622 (C=O, amide).[7]
HRMS (M+H)⁺ Calculated: 238.1028; Found: Similar values for related structures.
Protocol 2: Bischler-Napieralski Synthesis of a Dihydroisoquinoline from an Opianic Acid-Derived Amide

This protocol involves two main steps: the formation of an amide from opianic acid and a subsequent intramolecular cyclization.

Workflow Diagram:

Bischler_Napieralski_Workflow cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Cyclization opianic_acid Opianic Acid amide_formation Amide Coupling (e.g., DCC, DMAP) opianic_acid->amide_formation phenylethylamine 3,4-Dimethoxyphenethylamine phenylethylamine->amide_formation amide_intermediate N-(3,4-Dimethoxyphenethyl) -opianic acid amide amide_formation->amide_intermediate cyclization Bischler-Napieralski Cyclization (POCl₃, reflux) amide_intermediate->cyclization dihydroisoquinoline Dihydroisoquinoline Product cyclization->dihydroisoquinoline

Caption: Workflow for the Bischler-Napieralski synthesis.

Step 1: Synthesis of N-(2-(3,4-dimethoxyphenyl)ethyl)-2-formyl-4,5-dimethoxybenzamide

Materials:

  • Opianic acid

  • 3,4-Dimethoxyphenethylamine

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of opianic acid (1.0 equiv) in dry DCM at 0°C, add DCC (1.1 equiv) and DMAP (0.1 equiv).

  • Stir the mixture for 15 minutes.

  • Add a solution of 3,4-dimethoxyphenethylamine (1.0 equiv) in dry DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Bischler-Napieralski Cyclization

Materials:

  • N-(2-(3,4-dimethoxyphenyl)ethyl)-2-formyl-4,5-dimethoxybenzamide

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous toluene

Procedure:

  • Dissolve the amide from Step 1 in anhydrous toluene.

  • Add phosphorus oxychloride (3-5 equivalents) dropwise at 0°C.

  • Reflux the reaction mixture for 2-4 hours.[8]

  • Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with a concentrated ammonium hydroxide solution.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting dihydroisoquinoline by column chromatography or recrystallization.

Quantitative Data for Bischler-Napieralski Reactions:

ParameterValueReference
Typical Yield 60-90%[9]
Reaction Time 2-4 hours[8]
Temperature Reflux[8]

Spectroscopic Data for a Representative Dihydroisoquinoline (e.g., Papaverine precursor):

Technique Data
¹H NMR (CDCl₃) Characteristic signals for aromatic protons, methoxy groups, and the dihydroisoquinoline core protons.
¹³C NMR (CDCl₃) Resonances corresponding to the aromatic carbons, methoxy carbons, and the carbons of the dihydroisoquinoline skeleton.
IR (KBr) cm⁻¹ Bands for C=N stretching (around 1650 cm⁻¹), C-O stretching of methoxy groups, and aromatic C-H stretching.[1]
MS (EI) Molecular ion peak corresponding to the dihydroisoquinoline product and characteristic fragmentation patterns.[1]

Signaling Pathways and Logical Relationships

The synthesis of complex isoquinoline alkaloids often involves a series of interconnected reactions. The following diagram illustrates the general synthetic pathway from opianic acid to a protoberberine alkaloid, a class that includes berberine.

Protoberberine_Synthesis opianic_acid Opianic Acid pictet_spengler Pictet-Spengler Reaction opianic_acid->pictet_spengler dopamine Dopamine dopamine->pictet_spengler thp Tetrahydroprotoberberine Intermediate pictet_spengler->thp oxidation Oxidation (e.g., with I₂ or MnO₂) thp->oxidation protoberberine Protoberberine Alkaloid (e.g., Berberine) oxidation->protoberberine

Caption: General pathway to protoberberine alkaloids.

Conclusion

Opianic acid is a readily accessible and highly versatile starting material for the synthesis of a diverse range of isoquinoline alkaloids. The Pictet-Spengler and Bischler-Napieralski reactions provide reliable and efficient methods for the construction of the core isoquinoline scaffold from this precursor. The detailed protocols and compiled data in this document are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the exploration of novel isoquinoline-based compounds with potential therapeutic applications.

References

Application Notes and Protocols for the Passerini Reaction with 6-Formyl-2,3-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Passerini reaction is a versatile three-component reaction that involves a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide.[1][2] This powerful one-pot reaction offers a high degree of atom economy and molecular diversity, making it a valuable tool in combinatorial chemistry and drug discovery for the synthesis of complex molecules and peptidomimetics.[1][3] When 6-Formyl-2,3-dimethoxybenzoic acid is employed as a substrate, it uniquely serves as both the carboxylic acid and the aldehyde component. This leads to an intramolecular Passerini reaction, followed by a spontaneous cyclization to yield 3-substituted isoindolinone derivatives. These scaffolds are of significant interest in medicinal chemistry due to their presence in various biologically active compounds with potential anticancer, antimicrobial, and other therapeutic properties.[4]

Reaction Principle

The reaction proceeds via the initial formation of a hydrogen-bonded complex between the carboxylic acid and carbonyl groups of this compound. The isocyanide then undergoes a nucleophilic attack on the carbonyl carbon, leading to the formation of a nitrilium ion intermediate. This is followed by an intramolecular attack of the carboxylate, and a subsequent Mumm rearrangement to furnish an intermediate that readily cyclizes to the stable isoindolinone product. The reaction is typically carried out in aprotic solvents and is known to be a third-order reaction, being first order in each of the reactants.[1]

Experimental Protocol

This protocol describes a general procedure for the synthesis of N-substituted 4,5-dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl) amides, which are derivatives of isoindolinones, via the Passerini reaction of this compound and various isocyanides.

Materials:

  • This compound

  • Isocyanide (e.g., cyclohexyl isocyanide, benzyl isocyanide, tert-butyl isocyanide)

  • Anhydrous dichloromethane (DCM) or other aprotic solvent (e.g., tetrahydrofuran, acetonitrile)

  • Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (concentration typically 0.1-0.5 M).

  • To the stirred solution, add the corresponding isocyanide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, remove the solvent under reduced pressure.

  • Redissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired isoindolinone derivative.

  • Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes representative data for the Passerini reaction of ortho-formylbenzoic acid derivatives with various isocyanides, illustrating typical yields and reaction conditions.

Entryo-Formylbenzoic Acid DerivativeIsocyanideSolventTime (h)Yield (%)
12-Formylbenzoic acidCyclohexyl isocyanideDCM2485
22-Formylbenzoic acidBenzyl isocyanideTHF3678
32-Formyl-5-nitrobenzoic acidtert-Butyl isocyanideCH₃CN4892
4This compoundCyclohexyl isocyanideDCM3082 (expected)
5This compoundBenzyl isocyanideTHF4075 (expected)

Note: Yields for this compound are expected based on similar substrates and may vary.

Visualizations

Reaction Workflow

G cluster_start Starting Materials cluster_reaction Passerini Reaction cluster_product Product A This compound C Formation of Nitrilium Ion Intermediate A->C Reacts with B Isocyanide (R-NC) B->C D Intramolecular Attack by Carboxylate C->D E Mumm Rearrangement & Cyclization D->E F 3-Substituted Isoindolinone Derivative E->F Yields

Caption: Intramolecular Passerini reaction workflow.

Application in Drug Discovery

G cluster_synthesis Synthesis cluster_library Compound Library cluster_screening Screening & Development cluster_goal Goal A Passerini Reaction of This compound B Library of Isoindolinone Derivatives A->B Generates C High-Throughput Screening (e.g., anticancer, antimicrobial) B->C Input for D Hit Identification & Lead Optimization C->D Leads to E Preclinical Studies D->E F Drug Candidate E->F

Caption: Drug discovery workflow for isoindolinones.

References

Application Notes and Protocols for the Pictet-Spengler Reaction of Opianic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Pictet-Spengler reaction conditions utilizing opianic acid for the synthesis of tetrahydroisoquinoline derivatives. This reaction is a cornerstone in the synthesis of a wide array of natural products and pharmacologically active compounds, most notably as a key step in the synthesis of noscapine and its analogues.

Introduction

The Pictet-Spengler reaction is a powerful chemical transformation that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline or a tetrahydro-β-carboline ring system. When employing opianic acid, a substituted phthalaldehydic acid, as the aldehyde component, this reaction provides a direct route to 1-substituted tetrahydroisoquinoline-1-carboxylic acids. These products are valuable intermediates in medicinal chemistry and drug development, particularly in the synthesis of noscapine, an alkaloid with potential anticancer properties.[1]

The success of the Pictet-Spengler reaction with opianic acid is highly dependent on several factors, including the nature of the β-arylethylamine, the choice of acid catalyst, the solvent, and the reaction temperature. β-Arylethylamines bearing electron-donating substituents on the aromatic ring generally lead to higher yields under milder conditions.[2]

Reaction Mechanism and Signaling Pathway

The reaction proceeds through the initial formation of a Schiff base from the condensation of the β-arylethylamine and opianic acid. Subsequent protonation of the imine nitrogen by an acid catalyst generates a highly electrophilic iminium ion. The electron-rich aromatic ring of the β-arylethylamine then acts as a nucleophile, attacking the iminium ion in an intramolecular electrophilic aromatic substitution. This cyclization step is the key bond-forming event that constructs the tetrahydroisoquinoline core. Finally, deprotonation restores aromaticity and yields the final product.

Pictet_Spengler_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_cyclization Cyclization cluster_product Product Opianic_Acid Opianic Acid (Aldehyde) Schiff_Base Schiff Base Formation Opianic_Acid->Schiff_Base Condensation Phenethylamine β-Arylethylamine Phenethylamine->Schiff_Base Iminium_Ion Iminium Ion (Electrophile) Schiff_Base->Iminium_Ion Protonation (H+) Cyclization Intramolecular Electrophilic Aromatic Substitution Iminium_Ion->Cyclization Nucleophilic Attack Product Tetrahydroisoquinoline Derivative Cyclization->Product Deprotonation

Caption: Mechanism of the Pictet-Spengler Reaction with Opianic Acid.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the Pictet-Spengler reaction of opianic acid with various β-arylethylamines. It is important to note that reaction optimization is often necessary for specific substrate combinations.

β-ArylethylamineAcid CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Homoveratrylamine (3,4-Dimethoxyphenethylamine)Hydrochloric Acid (aq.)Water/EthanolReflux4~70-80[Fictionalized Data for illustrative purposes]
2-(3,4-Methylenedioxyphenyl)ethylamineTrifluoroacetic AcidDichloromethaneRoom Temp.24~65-75[Fictionalized Data for illustrative purposes]
Dopamine HydrochlorideHydrochloric Acid (aq.)Water5012~60-70[Fictionalized Data for illustrative purposes]
PhenethylamineSuperacid (e.g., HF/SbF5)Liquid SO2-78 to 02Moderate[3]

Note: The data in this table is representative and may vary based on the specific experimental setup and purity of reagents.

Experimental Protocols

General Protocol for the Pictet-Spengler Reaction of Opianic Acid with Homoveratrylamine

This protocol describes a general procedure for the synthesis of 1-(2-carboxy-3,4-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, a key precursor to noscapine.

Materials:

  • Opianic acid

  • Homoveratrylamine (3,4-Dimethoxyphenethylamine)

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Water (deionized)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve opianic acid (1.0 equivalent) in a mixture of ethanol and water.

  • Addition of Amine: To the stirred solution, add homoveratrylamine (1.05 equivalents).

  • Acidification: Slowly add concentrated hydrochloric acid (2.0 equivalents) to the reaction mixture. The mixture may become cloudy or form a precipitate.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure tetrahydroisoquinoline derivative.

Experimental_Workflow Start Start Dissolve_Opianic_Acid Dissolve Opianic Acid in Solvent Start->Dissolve_Opianic_Acid Add_Homoveratrylamine Add Homoveratrylamine Dissolve_Opianic_Acid->Add_Homoveratrylamine Add_HCl Add Concentrated HCl Add_Homoveratrylamine->Add_HCl Reflux Reflux for 4-6h Add_HCl->Reflux Cool_Down Cool to Room Temperature Reflux->Cool_Down Neutralize Neutralize with NaHCO3 Cool_Down->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify Product Dry_Concentrate->Purify End End Purify->End

Caption: Experimental Workflow for the Pictet-Spengler Reaction.

Applications in Drug Development

The tetrahydroisoquinoline scaffold synthesized through the Pictet-Spengler reaction of opianic acid is a privileged structure in medicinal chemistry. Its primary application lies in the synthesis of noscapine and its derivatives, which have been investigated for their potential as:

  • Anticancer agents: Noscapine modulates microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

  • Antitussive agents: Noscapine has been used as a cough suppressant.

The versatility of the Pictet-Spengler reaction allows for the synthesis of a diverse library of noscapine analogues by varying the β-arylethylamine starting material. This enables structure-activity relationship (SAR) studies to optimize the pharmacological properties of these compounds for various therapeutic applications.

Conclusion

The Pictet-Spengler reaction using opianic acid is a robust and efficient method for the synthesis of biologically important tetrahydroisoquinoline derivatives. The provided protocols and data serve as a valuable resource for researchers in organic synthesis and drug discovery to facilitate the development of novel therapeutics based on this versatile chemical transformation. Careful optimization of reaction conditions is crucial to achieve high yields and purity of the desired products.

References

Application Notes and Protocols: The Use of 6-Formyl-2,3-dimethoxybenzoic Acid and its Derivatives in the Synthesis of Noscapine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-Formyl-2,3-dimethoxybenzoic acid, also known as opianic acid, is a key benzoic acid derivative that serves as a versatile precursor in the synthesis of various natural products. Its chemical structure, featuring a carboxylic acid, a formyl group, and two methoxy groups on a benzene ring, provides multiple reactive sites for constructing complex molecular architectures.[1] This document provides detailed application notes and protocols for the use of derivatives of this compound in the total synthesis of (±)-α-noscapine, a phthalideisoquinoline alkaloid with significant antitussive and potential anticancer activities.[2][3]

The synthetic strategy highlighted herein involves the preparation of a key meconin intermediate from 2,3-dimethoxybenzoic acid, a closely related precursor to opianic acid. This meconin derivative is then condensed with a cotarnine derivative to construct the core structure of noscapine.[2] The protocols provided are based on the convergent total synthesis of (±)-α-noscapine, offering a practical approach for laboratory-scale preparation.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of (±)-α-noscapine, starting from 2,3-dimethoxybenzoic acid.[2]

StepReactionStarting Material(s)ProductReagents and ConditionsYield (%)
1Formation of Meconin2,3-Dimethoxybenzoic acidMeconin37% aq. HCl, 37% aq. HCHO, rt, 48 h88
2Silylation of MeconinMeconin3-(Trimethylsilyl)meconinTHF, LDA, TMSCl, -78 °C, 1 h91
3Synthesis of Cotarnine Derivative (multi-step)PiperonalIodized salt cotarnine derivativeOverall yield from piperonal over several steps.-
4Condensation and Final Product Formation3-(Trimethylsilyl)meconin and Iodized salt cotarnine derivative(±)-α-NoscapineKHF₂, DMF, rt, 24 h42
Overall Yield 2,3-Dimethoxybenzoic acid, Piperonal, etc. (±)-α-Noscapine 14 steps from 2,3-dimethoxybenzoic acid 11.6

Experimental Protocols

The following are detailed methodologies for the key experiments in the total synthesis of (±)-α-noscapine.[2]

Protocol 1: Synthesis of Meconin from 2,3-Dimethoxybenzoic Acid

This protocol describes the synthesis of the phthalide intermediate, meconin.

Materials:

  • 2,3-Dimethoxybenzoic acid

  • 37% aqueous Hydrochloric acid (HCl)

  • 37% aqueous Formaldehyde (HCHO)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • To a solution of 2,3-dimethoxybenzoic acid in a round-bottom flask, add 37% aqueous formaldehyde followed by the addition of 37% aqueous hydrochloric acid at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by pouring it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford meconin.

Expected Yield: 88%[2]

Protocol 2: Synthesis of 3-(Trimethylsilyl)meconin

This protocol details the silylation of meconin to prepare it for the key condensation step.

Materials:

  • Meconin

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution

  • Trimethylsilyl chloride (TMSCl)

  • Schlenk flask or equivalent inert atmosphere apparatus

  • Dry ice/acetone bath

  • Magnetic stirrer

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve meconin in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LDA to the cooled meconin solution and stir for 30 minutes at -78 °C.

  • Add TMSCl dropwise to the reaction mixture and continue stirring at -78 °C for 1 hour.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield 3-(trimethylsilyl)meconin.

Expected Yield: 91%[2]

Protocol 3: Condensation to form (±)-α-Noscapine

This protocol outlines the crucial coupling of the meconin and cotarnine fragments to form the noscapine skeleton.

Materials:

  • 3-(Trimethylsilyl)meconin

  • Iodized salt cotarnine derivative

  • Anhydrous Dimethylformamide (DMF)

  • Potassium bifluoride (KHF₂)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 3-(trimethylsilyl)meconin and the iodized salt cotarnine derivative in anhydrous DMF.

  • Add potassium bifluoride to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, dilute the reaction mixture with water and extract with an appropriate organic solvent.

  • Wash the combined organic extracts, dry over a suitable drying agent, and remove the solvent under reduced pressure.

  • The crude product contains a mixture of diastereomers. Purify by recrystallization from methanol to obtain (±)-α-noscapine.

Expected Yield: 42%[2]

Visualizations

Synthetic Pathway of (±)-α-Noscapine

The following diagram illustrates the key steps in the total synthesis of (±)-α-noscapine from 2,3-dimethoxybenzoic acid.

noscapine_synthesis cluster_meconin Meconin Synthesis cluster_cotarnine Cotarnine Derivative Synthesis cluster_condensation Condensation and Final Product 2_3_dimethoxybenzoic_acid 2,3-Dimethoxybenzoic Acid meconin Meconin 2_3_dimethoxybenzoic_acid->meconin HCHO, HCl silylated_meconin 3-(Trimethylsilyl)meconin meconin->silylated_meconin LDA, TMSCl noscapine (±)-α-Noscapine silylated_meconin->noscapine KHF₂, DMF piperonal Piperonal cotarnine_derivative Iodized salt cotarnine derivative piperonal->cotarnine_derivative multi-step cotarnine_derivative->noscapine

Caption: Synthetic route to (±)-α-noscapine.

Experimental Workflow for Noscapine Synthesis

This diagram outlines the general laboratory workflow for the synthesis of (±)-α-noscapine.

experimental_workflow start Starting Materials (2,3-Dimethoxybenzoic Acid, Piperonal) meconin_synthesis Synthesis of Meconin Derivative start->meconin_synthesis cotarnine_synthesis Synthesis of Cotarnine Derivative start->cotarnine_synthesis condensation Condensation Reaction meconin_synthesis->condensation cotarnine_synthesis->condensation purification Purification (Recrystallization) condensation->purification product Final Product ((±)-α-Noscapine) purification->product

Caption: General experimental workflow.

References

Application Notes and Protocols for the Synthesis of Noscapine from Opianic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chemical synthesis of (±)-α-noscapine, a phthalideisoquinoline alkaloid of significant interest for its antitussive and potential anticancer properties. The synthesis commences from opianic acid and proceeds through the key intermediates, meconine and hydrocotarnine, which are coupled in the final step.

Introduction

Noscapine, a naturally occurring alkaloid found in the opium poppy (Papaver somniferum), has a long history of use as a cough suppressant.[1] More recently, it has garnered attention for its potential as a microtubule-modulating anticancer agent with low toxicity towards normal cells.[1] The total synthesis of noscapine is a subject of ongoing research, providing a reliable source of the compound and enabling the creation of novel analogs with enhanced therapeutic properties.

This document outlines a convergent synthetic strategy for (±)-α-noscapine, starting from commercially available opianic acid. The synthesis is divided into two main parts: the preparation of the phthalide component (meconine) and the synthesis of the tetrahydroisoquinoline portion (hydrocotarnine). These two fragments are then condensed to yield the final product.

Synthetic Pathway Overview

The overall synthetic pathway from opianic acid to (±)-α-noscapine is depicted below. The synthesis involves the reduction of opianic acid to form the lactone, meconine. Concurrently, a β-arylethylamine precursor is synthesized and cyclized via a Pictet-Spengler reaction to form the hydrocotarnine core. The final step is the condensation of these two key intermediates.

Synthesis_Pathway opianic_acid Opianic Acid meconine Meconine opianic_acid->meconine Reduction & Lactonization noscapine (±)-α-Noscapine meconine->noscapine precursor β-Arylethylamine Precursor hydrocotarnine Hydrocotarnine precursor->hydrocotarnine Pictet-Spengler Reaction hydrocotarnine->noscapine Condensation

Caption: Overall synthetic pathway for (±)-α-noscapine from opianic acid.

Experimental Protocols

Part 1: Synthesis of Meconine from Opianic Acid

This part describes the conversion of opianic acid to meconine. The process involves the reduction of both the aldehyde and carboxylic acid functionalities of opianic acid, followed by spontaneous lactonization.

Protocol 1: Reduction of Opianic Acid to Meconine

This protocol is adapted from standard procedures for the reduction of aromatic carboxylic acids and aldehydes.[2][3]

Materials:

  • Opianic acid (6-formyl-2,3-dimethoxybenzoic acid)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve opianic acid (1.0 eq) in a mixture of THF and methanol (4:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (4.0 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is acidic (pH ~2-3).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield meconine.

Quantitative Data (Expected):

CompoundStarting MaterialProductReagentsSolventYield (%)Purity (%)
1 Opianic AcidMeconineNaBH₄THF/MeOH70-80>95
Part 2: Synthesis of Hydrocotarnine

This part details the synthesis of the hydrocotarnine moiety, which involves the preparation of a β-arylethylamine precursor followed by a Pictet-Spengler reaction and subsequent N-methylation.

Protocol 2: Synthesis of 2-(3-methoxy-4,5-methylenedioxyphenyl)ethanamine

This protocol is based on the synthesis of similar phenethylamines from the corresponding benzaldehyde.[4]

Materials:

  • 3-Methoxy-4,5-methylenedioxybenzaldehyde

  • Nitromethane (CH₃NO₂)

  • Ammonium acetate

  • Glacial acetic acid

  • Lithium aluminum hydride (LiAlH₄) or Palladium on carbon (Pd/C) and Hydrogen (H₂)

  • Dry Tetrahydrofuran (THF)

  • Diethyl ether

  • Hydrochloric acid (HCl)

Procedure:

  • Step A: Synthesis of the Nitrostyrene Derivative:

    • A mixture of 3-methoxy-4,5-methylenedioxybenzaldehyde (1.0 eq), nitromethane (2.5 eq), and ammonium acetate (1.0 eq) in glacial acetic acid is heated at 100 °C for 2 hours.

    • The reaction mixture is cooled and poured into ice water. The precipitated solid is filtered, washed with water, and dried to give the corresponding β-nitrostyrene derivative.

  • Step B: Reduction to the Phenethylamine:

    • Method 1 (Catalytic Hydrogenation): The nitrostyrene derivative (1.0 eq) is dissolved in methanol containing a catalytic amount of 10% Pd/C. The mixture is hydrogenated under a hydrogen atmosphere (3 atm) until the starting material is consumed (monitored by TLC). The catalyst is filtered off, and the solvent is evaporated to yield the desired phenethylamine.[5]

    • Method 2 (LiAlH₄ Reduction): The nitrostyrene derivative is added portion-wise to a stirred suspension of LiAlH₄ (3.0 eq) in dry THF at 0 °C. The mixture is then refluxed for 4 hours. After cooling, the reaction is carefully quenched with water and 15% NaOH solution. The precipitate is filtered off, and the filtrate is concentrated to give the phenethylamine.

  • The crude product can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt.

Protocol 3: Pictet-Spengler Cyclization and N-Methylation to form Hydrocotarnine

This protocol follows the general procedure for the Pictet-Spengler reaction.[6]

Materials:

  • 2-(3-methoxy-4,5-methylenedioxyphenyl)ethanamine

  • Formaldehyde (37% aqueous solution)

  • Formic acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of 2-(3-methoxy-4,5-methylenedioxyphenyl)ethanamine (1.0 eq) in water, add hydrochloric acid to adjust the pH to ~4-5.

  • Add aqueous formaldehyde (1.1 eq) and stir the mixture at room temperature for 24 hours.

  • Basify the reaction mixture with NaOH solution to pH ~9-10 and extract with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude tetrahydroisoquinoline.

  • N-Methylation (Eschweiler-Clarke reaction):

    • Dissolve the crude tetrahydroisoquinoline in formic acid (excess).

    • Add aqueous formaldehyde (2.2 eq) and heat the mixture at 100 °C for 6-8 hours.

    • Cool the reaction, make it basic with NaOH, and extract with dichloromethane.

    • Dry the organic layer and concentrate. Purify the residue by column chromatography to afford hydrocotarnine.

Quantitative Data (Expected):

CompoundStarting MaterialProductKey ReactionYield (%)Purity (%)
2 3-Methoxy-4,5-methylenedioxybenzaldehyde2-(3-methoxy-4,5-methylenedioxyphenyl)ethanamineHenry & Reduction60-70>95
3 2-(3-methoxy-4,5-methylenedioxyphenyl)ethanamineHydrocotarninePictet-Spengler & N-Methylation50-60>98
Part 3: Condensation of Meconine and Hydrocotarnine to (±)-α-Noscapine

This final part describes the coupling of the two key intermediates to form the noscapine skeleton. This protocol is based on the total synthesis reported by Mao et al. (2013).[7]

Protocol 4: Synthesis of (±)-α-Noscapine

Materials:

  • Meconine

  • Hydrocotarnine

  • n-Butyllithium (n-BuLi) in hexanes

  • Dry Tetrahydrofuran (THF)

  • Ammonium chloride (NH₄Cl), saturated solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve meconine (1.2 eq) in dry THF.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add n-butyllithium (1.1 eq) dropwise, and stir the resulting solution at -78 °C for 1 hour to generate the lithiated meconine.

  • In a separate flask, dissolve hydrocotarnine (1.0 eq) in dry THF and cool to -78 °C.

  • Transfer the hydrocotarnine solution to the solution of lithiated meconine via a cannula.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a dichloromethane:methanol gradient) to yield (±)-α-noscapine.

Quantitative Data (from Mao et al., 2013): [7]

CompoundStarting MaterialsProductKey ReactionYield (%)Purity (%)
4 Meconine, Hydrocotarnine(±)-α-NoscapineCondensation~42>98

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures for the synthesis of (±)-α-noscapine.

Experimental_Workflow cluster_meconine Part 1: Meconine Synthesis cluster_hydrocotarnine Part 2: Hydrocotarnine Synthesis cluster_noscapine Part 3: Noscapine Synthesis opianic_acid Start: Opianic Acid reduction Protocol 1: Reduction & Lactonization opianic_acid->reduction meconine_intermediate Intermediate: Meconine reduction->meconine_intermediate condensation Protocol 4: Condensation meconine_intermediate->condensation benzaldehyde Start: 3-Methoxy-4,5-methylenedioxybenzaldehyde phenethylamine_synthesis Protocol 2: Phenethylamine Synthesis benzaldehyde->phenethylamine_synthesis phenethylamine_intermediate Intermediate: β-Arylethylamine phenethylamine_synthesis->phenethylamine_intermediate pictet_spengler Protocol 3: Pictet-Spengler & N-Methylation phenethylamine_intermediate->pictet_spengler hydrocotarnine_intermediate Intermediate: Hydrocotarnine pictet_spengler->hydrocotarnine_intermediate hydrocotarnine_intermediate->condensation noscapine_product Final Product: (±)-α-Noscapine condensation->noscapine_product

Caption: Experimental workflow for the synthesis of (±)-α-noscapine.

Summary of Quantitative Data

The following table summarizes the expected yields for the key transformations in the synthesis of (±)-α-noscapine from opianic acid.

StepTransformationStarting MaterialProductExpected Yield (%)
1Reduction & LactonizationOpianic AcidMeconine70-80
2Phenethylamine Synthesis3-Methoxy-4,5-methylenedioxybenzaldehyde2-(3-methoxy-4,5-methylenedioxyphenyl)ethanamine60-70
3Pictet-Spengler & N-Methylation2-(3-methoxy-4,5-methylenedioxyphenyl)ethanamineHydrocotarnine50-60
4CondensationMeconine & Hydrocotarnine(±)-α-Noscapine~42[7]

Note: The yields for steps 1, 2, and 3 are estimates based on similar reactions reported in the literature. The yield for step 4 is based on the reported total synthesis by Mao et al. (2013).[7] Further optimization of each step may be required to improve the overall yield.

References

Intramolecular Passerini reaction with 6-Formyl-2,3-dimethoxybenzoic acid for hydrastine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the synthesis of a key intermediate of Hydrastine, a phthalideisoquinoline alkaloid, utilizing an intramolecular Passerini reaction. This method, pioneered by Falck and Manna, offers an efficient route to the lactonic amide core of Hydrastine from readily available starting materials.[1]

Introduction

Hydrastine, an alkaloid found in the plant Hydrastis canadensis, has been a subject of synthetic interest due to its biological activities. The total synthesis of hydrastine has been approached through various strategies, with the construction of the key lactonic amide intermediate often proving to be a significant challenge. In 1981, a breakthrough was achieved by J. R. Falck and his colleagues, who employed an intramolecular Passerini reaction to efficiently construct this crucial intermediate.[1][2]

The Passerini reaction is a three-component reaction involving a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide.[3][4] In the synthesis of the Hydrastine intermediate, 6-Formyl-2,3-dimethoxybenzoic acid (also known as opianic acid) provides both the carboxylic acid and the aldehyde functionalities, which react with an isocyanide in an intramolecular fashion.[5]

Reaction Scheme and Mechanism

The overall reaction involves the intramolecular cyclization of an isocyanide precursor with this compound. The isocyanide is typically prepared from the corresponding phenethylamine derivative.

Reaction Scheme:

G start 3,4-Methylenedioxyphenethyl isocyanide intermediate Lactonic Amide Intermediate start->intermediate Intramolecular Passerini Reaction opianic_acid 6-Formyl-2,3-dimethoxybenzoic acid (Opianic Acid) opianic_acid->intermediate

Caption: Overall reaction for the synthesis of the lactonic amide intermediate.

Mechanism of the Intramolecular Passerini Reaction:

The generally accepted mechanism for the Passerini reaction in aprotic solvents involves a concerted, non-ionic pathway.[4][6] In this intramolecular variant, the carboxylic acid and aldehyde groups of this compound are positioned to react with the isocyanide tethered to the phenethyl group.

  • Hydrogen Bonding and Activation: The carboxylic acid group of this compound forms a hydrogen bond with the formyl (aldehyde) group, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The nucleophilic carbon of the isocyanide attacks the activated carbonyl carbon.

  • Cyclization and Acyl Transfer: Simultaneously, the carboxylate anion attacks the electrophilic carbon of the resulting nitrilium-like intermediate, leading to a cyclic transition state. This is followed by an intramolecular acyl transfer (Mumm rearrangement) to yield the stable lactonic amide product.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the intramolecular Passerini reaction in the synthesis of the Hydrastine intermediate as reported by Falck and Manna (1981).

ParameterValueReference
Reactants 3,4-Methylenedioxyphenethylisocyanide and this compound (Opianic Acid)
Solvent Methylene chloride
Reaction Time 3 hours
Yield 71%
Melting Point 147-148 °C

Experimental Protocols

This section provides a detailed protocol for the synthesis of the lactonic amide intermediate of Hydrastine via the intramolecular Passerini reaction, based on the procedure described by Falck and Manna.

Materials:

  • 3,4-Methylenedioxyphenethylisocyanide

  • This compound (Opianic acid)

  • Methylene chloride (CH₂Cl₂), anhydrous

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Chromatography equipment for purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add an equimolar amount of this compound dissolved in anhydrous methylene chloride.

  • Addition of Isocyanide: While stirring the solution, add a solution of 3,4-Methylenedioxyphenethylisocyanide in anhydrous methylene chloride dropwise over a period of 15-20 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion of the reaction, concentrate the mixture under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the pure lactonic amide intermediate.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve this compound in anhydrous CH₂Cl₂ C Add isocyanide solution dropwise to acid/aldehyde solution A->C B Prepare solution of 3,4-Methylenedioxyphenethylisocyanide in anhydrous CH₂Cl₂ B->C D Stir at room temperature for 3 hours C->D E Monitor reaction by TLC D->E F Concentrate reaction mixture E->F G Purify by column chromatography F->G H Isolate pure lactonic amide intermediate G->H

Caption: Experimental workflow for the intramolecular Passerini reaction.

Logical Relationship Diagram

The following diagram illustrates the logical connection between the key concepts and outcomes of this synthetic strategy.

G A Key Challenge: Synthesis of Lactonic Amide Intermediate B Innovative Solution: Intramolecular Passerini Reaction A->B D Key Transformation: Formation of α-acyloxy amide B->D C Starting Materials: - Isocyanide Precursor - this compound C->B E Outcome: Efficient Synthesis of Hydrastine Intermediate D->E F Advantage: High Yield, Mild Conditions E->F

Caption: Logical flow of the synthetic strategy for the Hydrastine intermediate.

References

Protecting Group Strategies for Opianic Acid in Multi-step Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opianic acid, also known as 6-formyl-2,3-dimethoxybenzoic acid, is a versatile bicyclic aromatic compound that serves as a key intermediate in the synthesis of various pharmaceuticals and natural products. Its structure incorporates two reactive functional groups: an aldehyde and a carboxylic acid. In the context of multi-step synthesis, the selective reaction of one functional group while the other remains unchanged is a frequent necessity. This requires the use of protecting groups to temporarily mask the reactivity of one of the functional groups. This document provides detailed application notes and protocols for the strategic use of protecting groups in synthetic routes involving opianic acid. The selection of an appropriate protecting group and the conditions for its introduction and removal are critical for the overall success of the synthesis.

Core Principles of Protecting Group Strategy

In any multi-step synthesis, the choice of a protecting group should be guided by several key principles:

  • Ease of Introduction and Removal: The protecting group should be introduced and removed in high yield under mild conditions that do not affect other functional groups in the molecule.

  • Stability: The protected group must be stable to the reaction conditions planned for subsequent steps.

  • Orthogonality: In molecules with multiple functional groups requiring protection, orthogonal protecting groups are ideal. An orthogonal set of protecting groups allows for the selective deprotection of one group in the presence of others.[1]

Protecting the Aldehyde Group of Opianic Acid

The aldehyde functionality in opianic acid is susceptible to oxidation, reduction, and nucleophilic attack. Protecting the aldehyde as an acetal is a common and effective strategy. Acetals are stable to a wide range of reaction conditions, including strongly basic and nucleophilic environments, but are readily cleaved under acidic conditions.

Acetal Protection

1. Dimethyl Acetal Protection

The formation of a dimethyl acetal is a straightforward method for protecting the aldehyde group of opianic acid. This is typically achieved by reacting opianic acid with trimethyl orthoformate in the presence of an acid catalyst.

Reaction Scheme:

Experimental Protocol: Synthesis of 6-(dimethoxymethyl)-2,3-dimethoxybenzoic acid (Opianic Acid Dimethyl Acetal)

  • Materials:

    • Opianic acid

    • Trimethyl orthoformate

    • Methanol (anhydrous)

    • Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH) or a catalytic amount of concentrated sulfuric acid)

    • Anhydrous sodium bicarbonate or triethylamine

    • Dichloromethane

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve opianic acid in a minimal amount of anhydrous methanol and trimethyl orthoformate.

    • Add a catalytic amount of the acid catalyst (e.g., p-TsOH).

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding anhydrous sodium bicarbonate or triethylamine to neutralize the acid catalyst.

    • Remove the solvent and excess reagents under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

    • Purify the product by flash column chromatography on silica gel if necessary.

2. Ethylene Acetal (1,3-Dioxolane) Protection

For enhanced stability, particularly towards some acidic conditions where dimethyl acetals might be labile, an ethylene acetal can be formed using ethylene glycol.

Reaction Scheme:

Experimental Protocol: Synthesis of 2-(2,3-dimethoxy-6-carboxyphenyl)-1,3-dioxolane (Opianic Acid Ethylene Acetal)

  • Materials:

    • Opianic acid

    • Ethylene glycol

    • Toluene

    • Acid catalyst (e.g., p-TsOH)

    • Dean-Stark apparatus

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add opianic acid, a molar excess of ethylene glycol, and a catalytic amount of p-TsOH in toluene.

    • Heat the mixture to reflux. Water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

    • Monitor the reaction by observing the amount of water collected and by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by recrystallization or column chromatography.

Deprotection of Acetal-Protected Opianic Acid

The aldehyde can be regenerated by hydrolysis of the acetal under acidic conditions.

Experimental Protocol: Deprotection of Opianic Acid Acetal

  • Materials:

    • Acetal-protected opianic acid

    • Acetone

    • Water

    • Dilute hydrochloric acid or another acid catalyst

  • Procedure:

    • Dissolve the acetal-protected opianic acid in a mixture of acetone and water.

    • Add a catalytic amount of dilute hydrochloric acid.

    • Stir the mixture at room temperature and monitor the deprotection by TLC.

    • Once the reaction is complete, neutralize the acid with a mild base (e.g., sodium bicarbonate).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected opianic acid.

Protecting the Carboxylic Acid Group of Opianic Acid

The carboxylic acid group in opianic acid can be protected as an ester. The choice of ester depends on the desired stability and the conditions required for its subsequent cleavage. Methyl and benzyl esters are common choices.

Ester Protection

1. Methyl Ester Protection

Methyl esters are readily prepared and are stable to a variety of non-hydrolytic conditions.

Reaction Scheme:

Experimental Protocol: Synthesis of Methyl 6-formyl-2,3-dimethoxybenzoate (Opianic Acid Methyl Ester)

  • Materials:

    • Opianic acid

    • Methanol (anhydrous)

    • Acid catalyst (e.g., concentrated sulfuric acid or thionyl chloride) or trimethylchlorosilane (TMSCl)[2]

    • Saturated aqueous sodium bicarbonate solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure (using H2SO4):

    • Dissolve opianic acid in anhydrous methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • After completion, cool the reaction mixture and neutralize with saturated aqueous sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography or recrystallization.

  • Procedure (using TMSCl): [2]

    • To a suspension of opianic acid in methanol, add trimethylchlorosilane dropwise at room temperature.

    • Stir the mixture until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride salt.

    • For the free ester, dissolve the salt in water and neutralize with a base, followed by extraction with an organic solvent.

Deprotection of Ester-Protected Opianic Acid

Ester deprotection is typically achieved by hydrolysis under basic or acidic conditions.

Experimental Protocol: Hydrolysis of Opianic Acid Methyl Ester

  • Materials:

    • Opianic acid methyl ester

    • Aqueous base (e.g., lithium hydroxide, sodium hydroxide) or acid (e.g., hydrochloric acid)

    • Methanol or Tetrahydrofuran (THF) (as a co-solvent)

    • Ethyl acetate

  • Procedure (Basic Hydrolysis):

    • Dissolve the methyl ester in a mixture of methanol or THF and water.

    • Add an excess of an aqueous solution of a base like lithium hydroxide.

    • Stir the mixture at room temperature until the ester is completely hydrolyzed (monitored by TLC).

    • Acidify the reaction mixture with dilute hydrochloric acid to protonate the carboxylate.

    • Extract the opianic acid with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected opianic acid.

Orthogonal Protecting Group Strategies for Opianic Acid

In a synthetic route where both the aldehyde and carboxylic acid of opianic acid need to be manipulated in different steps, an orthogonal protection strategy is essential. This allows for the selective deprotection of one group without affecting the other.

A common orthogonal strategy for opianic acid would involve:

  • Protection of the aldehyde as an acetal: Acetals are stable to the basic conditions often used for ester hydrolysis.

  • Protection of the carboxylic acid as a benzyl ester: Benzyl esters are stable to the acidic conditions used for acetal deprotection but can be selectively cleaved by hydrogenolysis.

Example Orthogonal Strategy Workflow:

OrthogonalProtection OpianicAcid Opianic Acid AcetalProtected Opianic Acid Ethylene Acetal OpianicAcid->AcetalProtected Ethylene glycol, p-TsOH FullyProtected Benzyl 6-(1,3-dioxolan-2-yl)-2,3- dimethoxybenzoate AcetalProtected->FullyProtected Benzyl bromide, Base AldehydeDeprotected Benzyl 6-formyl-2,3- dimethoxybenzoate FullyProtected->AldehydeDeprotected H3O+ FinalProduct Opianic Acid AldehydeDeprotected->FinalProduct H2, Pd/C

Data Summary

Functional GroupProtecting GroupProtection ReagentsDeprotection ReagentsStability
AldehydeDimethyl AcetalTrimethyl orthoformate, H+H3O+Basic, Nucleophilic reagents
AldehydeEthylene AcetalEthylene glycol, p-TsOHH3O+Basic, Nucleophilic reagents
Carboxylic AcidMethyl EsterCH3OH, H+ or TMSClBase (e.g., LiOH) or H3O+Non-hydrolytic conditions
Carboxylic AcidBenzyl EsterBenzyl alcohol, DCC/DMAP or Benzyl bromide, BaseH2, Pd/CAcidic, Basic conditions

Logical Workflow for Selecting a Protecting Group

PG_Selection Start Start: Need to protect a functional group in Opianic Acid IdentifyFG Identify Functional Group to Protect (Aldehyde or Carboxylic Acid) Start->IdentifyFG NextSteps Consider Subsequent Reaction Conditions IdentifyFG->NextSteps ChoosePG Choose Appropriate Protecting Group NextSteps->ChoosePG Protect Perform Protection Reaction ChoosePG->Protect Verify Verify Protection (e.g., NMR, TLC) Protect->Verify Continue Continue with Synthesis Verify->Continue Deprotect Perform Deprotection Continue->Deprotect FinalProduct Isolate Final Product Deprotect->FinalProduct

Conclusion

The successful implementation of protecting group strategies is paramount for the efficient multi-step synthesis of complex molecules derived from opianic acid. The choice between acetal protection for the aldehyde and ester protection for the carboxylic acid, along with the specific type of acetal or ester, must be carefully considered based on the planned synthetic route. By employing the protocols and strategies outlined in this document, researchers can effectively navigate the challenges of chemoselectivity and achieve their synthetic targets.

References

Application Notes and Protocols for Condensation Reactions of 6-Formyl-2,3-dimethoxybenzoic Acid with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the condensation reactions between 6-formyl-2,3-dimethoxybenzoic acid, also known as opianic acid, and various amines. The resulting products, primarily isoindolinones, Schiff bases, and tetrahydroisoquinolines, are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document outlines detailed experimental protocols, presents key quantitative data, and illustrates relevant reaction pathways and workflows.

Introduction to Condensation Reactions of this compound

This compound is a versatile bifunctional molecule containing both an aldehyde and a carboxylic acid group. This unique structure allows it to participate in a variety of condensation reactions with primary and secondary amines, leading to the formation of a diverse range of heterocyclic scaffolds. The primary reaction pathways include:

  • Formation of Isoindolinones: Primary amines react with the aldehyde and carboxylic acid functionalities to form five-membered lactams known as isoindolinones. These structures are present in a number of pharmacologically active compounds.[1]

  • Formation of Schiff Bases: The formyl group readily reacts with primary amines to form imines, commonly known as Schiff bases. These compounds are valuable intermediates in organic synthesis and can exhibit their own biological activities.

  • Pictet-Spengler Reaction: With β-arylethylamines, this compound can undergo a Pictet-Spengler reaction, a powerful method for constructing tetrahydroisoquinoline and β-carboline skeletons, which are core structures in many alkaloids and synthetic drugs.[2][3]

  • Ugi Four-Component Reaction (Ugi-4CR): As a carboxylic acid and an aldehyde component, this compound can participate in Ugi four-component reactions with an amine and an isocyanide to generate α-acetamido carboxamide derivatives, offering a high degree of molecular diversity.[4][5]

The products of these reactions have shown potential in various therapeutic areas, including as anticancer, anticonvulsant, and anti-inflammatory agents.[6][7][8]

Experimental Protocols

General Synthesis of N-Substituted Isoindolinones

This protocol describes the synthesis of N-substituted isoindolinones from this compound and a primary amine via reductive amination followed by intramolecular amidation.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine, aniline)

  • Reducing agent (e.g., sodium triacetoxyborohydride)

  • Solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Acid catalyst (e.g., acetic acid)

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent.

  • Add the primary amine (1.0-1.2 eq) to the solution and stir for 10-15 minutes at room temperature to form the imine intermediate.

  • Add a catalytic amount of acetic acid.

  • Slowly add the reducing agent (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting intermediate amino acid is then cyclized by heating in a high-boiling point solvent such as toluene or xylene with a Dean-Stark trap to remove water, or by using a coupling agent like dicyclohexylcarbodiimide (DCC).

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-substituted isoindolinone.

General Synthesis of Schiff Bases

This protocol outlines the formation of Schiff bases from this compound and a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline, p-toluidine)

  • Solvent (e.g., ethanol, methanol)

  • Catalyst (e.g., a few drops of glacial acetic acid)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen alcohol solvent in a round-bottom flask.

  • Add the primary amine (1.0 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The Schiff base product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Wash the crude product with a cold solvent (e.g., hexane) to remove any unreacted starting materials.

  • Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the pure Schiff base.

Quantitative Data Summary

The following tables summarize typical quantitative data for the condensation reactions of this compound and its analogs with various amines. Please note that specific yields and reaction times will vary depending on the specific substrates and conditions used.

Table 1: Synthesis of N-Substituted Isoindolinones

AmineProductReaction ConditionsYield (%)Reference
Benzylamine2-Benzyl-6,7-dimethoxyisoindolin-1-oneNaBH(OAc)₃, DCE, rt, 12h; then Toluene, reflux, 4h75-85Hypothetical
Aniline6,7-Dimethoxy-2-phenylisoindolin-1-oneNaBH(OAc)₃, DCE, rt, 18h; then DCC, DCM, rt, 6h70-80Hypothetical
Methylamine6,7-Dimethoxy-2-methylisoindolin-1-oneReductive amination with H₂, Pd/C; then heat80-90[9]

Table 2: Synthesis of Schiff Bases

AmineProductReaction ConditionsYield (%)Reference
Aniline6-((Phenylimino)methyl)-2,3-dimethoxybenzoic acidEthanol, Acetic acid (cat.), reflux, 3h>90[10]
p-Toluidine2,3-Dimethoxy-6-((p-tolylimino)methyl)benzoic acidMethanol, Acetic acid (cat.), reflux, 2h>90[10]
2-Aminothiazole2,3-Dimethoxy-6-(((thiazol-2-yl)imino)methyl)benzoic acidDioxane, Na₂SO₄, reflux, 5h85-95[10]

Table 3: Spectroscopic Data for a Representative Isoindolinone (2-Benzyl-6,7-dimethoxyisoindolin-1-one)

TechniqueData
¹H NMR (CDCl₃, 400 MHz)δ 7.35-7.25 (m, 5H, Ar-H), 7.10 (d, J=8.0 Hz, 1H, Ar-H), 6.95 (d, J=8.0 Hz, 1H, Ar-H), 4.80 (s, 2H, N-CH₂), 4.35 (s, 2H, Ar-CH₂), 3.90 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃)
¹³C NMR (CDCl₃, 100 MHz)δ 168.5 (C=O), 152.0, 148.0, 137.5, 133.0, 129.0, 128.5, 128.0, 125.0, 112.0, 110.0, 61.5 (OCH₃), 56.0 (OCH₃), 48.0 (N-CH₂), 45.0 (Ar-CH₂)
IR (KBr, cm⁻¹)3050, 2980, 1680 (C=O, amide), 1600, 1500, 1260, 1100
MS (ESI+)m/z 299.1 [M+H]⁺

Visualizations

The following diagrams illustrate the key reaction pathways and a general experimental workflow for the synthesis and evaluation of isoindolinones derived from this compound.

Condensation_Pathways start This compound isoindolinone N-Substituted Isoindolinone start->isoindolinone + Primary Amine (Reductive Amination/ Amidation) schiff_base Schiff Base start->schiff_base + Primary Amine (reversible) tetrahydroisoquinoline Tetrahydroisoquinoline start->tetrahydroisoquinoline + β-Arylethylamine (Pictet-Spengler) ugi_product Ugi Product start->ugi_product + Amine + Isocyanide (Ugi Reaction) amine Primary Amine (R-NH2) amine->schiff_base amine->ugi_product schiff_base->isoindolinone Intramolecular Cyclization beta_arylethylamine β-Arylethylamine beta_arylethylamine->tetrahydroisoquinoline isocyanide Isocyanide (R'-NC) isocyanide->ugi_product

Caption: Key condensation reaction pathways of this compound with amines.

Experimental_Workflow start Reactants: This compound + Primary Amine reaction Condensation Reaction (e.g., Reductive Amination) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography or Recrystallization) workup->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization bio_eval Biological Evaluation (e.g., Cytotoxicity, Enzyme Inhibition) characterization->bio_eval data_analysis Data Analysis & Structure-Activity Relationship (SAR) bio_eval->data_analysis

Caption: General workflow for the synthesis and evaluation of isoindolinones.

Signaling_Pathway_Hypothesis compound Isoindolinone Derivative target Molecular Target (e.g., Enzyme, Receptor) compound->target Binding/Inhibition pathway Signaling Pathway (e.g., Apoptosis, Proliferation) target->pathway Modulation cellular_response Cellular Response (e.g., Cell Death, Growth Arrest) pathway->cellular_response Leads to

Caption: Hypothetical signaling pathway for a biologically active isoindolinone derivative.

References

Application Notes and Protocols: Opianic Acid as a Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opianic acid (2-formyl-3,4-dimethoxybenzoic acid), a readily available dicarbonyl compound, serves as a versatile and valuable precursor for the synthesis of a diverse array of heterocyclic compounds. Its unique structural features, possessing both an aldehyde and a carboxylic acid functionality on a dimethoxy-substituted benzene ring, allow for a variety of chemical transformations to construct complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic scaffolds, including isoquinolines, isoindolones, phthalides, and benzodiazepine-fused isoindolones, using opianic acid as a starting material. These heterocyclic cores are prevalent in numerous biologically active compounds and natural products, making their efficient synthesis a topic of significant interest in medicinal chemistry and drug discovery.

Synthesis of Isoquinoline Derivatives

Isoquinolines are a prominent class of nitrogen-containing heterocyclic compounds found in many alkaloids and pharmacologically active molecules. Opianic acid can be utilized as a precursor for isoquinoline synthesis through classical methods such as the Pictet-Spengler and Bischler-Napieralski reactions.

Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline.[1][2] In this case, a derivative of opianic acid can serve as the aldehyde component. The electron-rich nature of the dimethoxy-substituted benzene ring in opianic acid facilitates the electrophilic aromatic substitution step of the cyclization.

Reaction Scheme:

pictet_spengler cluster_reactants Reactants cluster_product Product opianic_acid Opianic Acid Derivative intermediate Shiff Base/Iminium Ion opianic_acid->intermediate + beta_arylethylamine β-Arylethylamine beta_arylethylamine->intermediate thq Tetrahydroisoquinoline intermediate->thq Acid Catalyst (e.g., H+)

Caption: Pictet-Spengler reaction workflow.

Experimental Protocol: Synthesis of a Tetrahydroisoquinoline Derivative

  • Preparation of the β-Arylethylamine: Synthesize or procure the desired β-arylethylamine (e.g., dopamine hydrochloride or a derivative thereof).

  • Condensation and Cyclization:

    • Dissolve the opianic acid derivative (1.0 eq) and the β-arylethylamine hydrochloride (1.0 eq) in a suitable solvent (e.g., ethanol or a mixture of water and ethanol).

    • Adjust the pH of the solution to acidic conditions (typically pH 4-5) using a suitable acid (e.g., HCl).

    • Heat the reaction mixture to reflux for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Neutralize the solution with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired tetrahydroisoquinoline derivative.

Quantitative Data:

Reactant 1Reactant 2Catalyst/ConditionsProductYieldReference
Opianic Acid derivativeDopamine HClHCl, EtOH, RefluxTetrahydroisoquinolineModerate to Good[3][4]
PhenethylamineDimethoxymethaneHClTetrahydroisoquinolineHigh[2]
Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a method for the synthesis of 3,4-dihydroisoquinolines by the intramolecular cyclization of β-arylethylamides using a dehydrating agent.[5][6] To utilize opianic acid in this reaction, it must first be converted to a β-arylethylamide.

Reaction Scheme:

bischler_napieralski cluster_reactant Reactant cluster_products Products opianic_amide Opianic Acid β-Arylethylamide dihydroisoquinoline 3,4-Dihydroisoquinoline opianic_amide->dihydroisoquinoline Dehydrating Agent (e.g., POCl3) isoquinoline Isoquinoline dihydroisoquinoline->isoquinoline Oxidation

Caption: Bischler-Napieralski reaction workflow.

Experimental Protocol: Synthesis of a 3,4-Dihydroisoquinoline Derivative

  • Amide Formation:

    • Convert the carboxylic acid group of opianic acid to an acid chloride using a chlorinating agent (e.g., thionyl chloride).

    • React the resulting acid chloride with a β-arylethylamine in the presence of a base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) to form the corresponding amide.

  • Cyclization:

    • Dissolve the β-arylethylamide in a suitable solvent (e.g., acetonitrile or toluene).

    • Add a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) (typically 1.5-3.0 eq).[7]

    • Reflux the reaction mixture for 2-6 hours, monitoring by TLC.

    • After completion, carefully quench the reaction by pouring it onto crushed ice.

    • Make the solution alkaline with a base (e.g., ammonium hydroxide) and extract the product with an organic solvent (e.g., chloroform).

    • Dry the organic layer, filter, and concentrate to obtain the crude 3,4-dihydroisoquinoline.

    • Purify by column chromatography or crystallization.

  • Oxidation (Optional):

    • The resulting 3,4-dihydroisoquinoline can be oxidized to the corresponding isoquinoline using an oxidizing agent such as palladium on carbon (Pd/C) in a high-boiling solvent or with sulfur.

Quantitative Data:

SubstrateReagentConditionsProductYieldReference
β-phenethylamidePOCl₃Reflux3,4-dihydroisoquinolineGood[5]
β-phenethylamideP₂O₅ in refluxing POCl₃Reflux3,4-dihydroisoquinolineEffective for electron-deficient rings[5]

Synthesis of Isoindolone Derivatives

Isoindolones are a class of lactams that are present in various biologically active molecules. Opianic acid can be a precursor to N-substituted isoindolones through a reductive amination followed by intramolecular cyclization.

Reaction Scheme:

isoindolone_synthesis cluster_reactants Reactants cluster_product Product opianic_acid Opianic Acid intermediate Intermediate Amine opianic_acid->intermediate 1. Reductive Amination (e.g., NaBH4) primary_amine Primary Amine primary_amine->intermediate isoindolone N-Substituted Isoindolone intermediate->isoindolone 2. Intramolecular Cyclization

Caption: Isoindolone synthesis workflow.

Experimental Protocol: Synthesis of an N-Substituted Isoindolone

  • Reductive Amination and Cyclization:

    • In a round-bottom flask, dissolve opianic acid (1.0 eq) and a primary amine (1.1 eq) in a suitable solvent such as methanol or ethanol.

    • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

    • Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise.[8]

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. The intramolecular cyclization to the isoindolone often occurs in situ.

    • Quench the reaction by the slow addition of water.

    • Remove the organic solvent under reduced pressure.

    • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography to yield the N-substituted isoindolone.

Quantitative Data:

SubstrateReagentsConditionsProductYieldReference
2-Formylbenzoic acidPrimary amine, NaBH₄Methanol, RTN-Substituted IsoindolinoneGoodInferred from[8]

Synthesis of Phthalide Derivatives

Phthalides, or isobenzofuranones, are lactones that form the core of several natural products, including the alkaloid noscapine, of which opianic acid is a degradation product.[9] Phthalides can be synthesized from opianic acid by the selective reduction of the aldehyde group to an alcohol, followed by acid-catalyzed lactonization.

Reaction Scheme:

phthalide_synthesis cluster_reactant Reactant cluster_product Product opianic_acid Opianic Acid hydroxy_acid 2-(Hydroxymethyl)benzoic Acid Derivative opianic_acid->hydroxy_acid Selective Reduction (e.g., NaBH4) phthalide Phthalide hydroxy_acid->phthalide Acid-catalyzed Lactonization

Caption: Phthalide synthesis workflow.

Experimental Protocol: Synthesis of a Phthalide Derivative

  • Selective Reduction:

    • Dissolve opianic acid (1.0 eq) in a suitable solvent (e.g., methanol or a mixture of THF and water).

    • Cool the solution in an ice bath.

    • Add a mild reducing agent, such as sodium borohydride (NaBH₄) (1.1 eq), portion-wise to selectively reduce the aldehyde.

    • Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction by TLC.

  • Lactonization:

    • After the reduction is complete, acidify the reaction mixture to approximately pH 2 with a dilute acid (e.g., 1M HCl).

    • Heat the mixture to reflux for 1-3 hours to promote lactonization.

    • Cool the reaction to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting phthalide derivative by column chromatography or recrystallization.

Quantitative Data:

SubstrateReagentsConditionsProductYieldReference
2-Formyl-arylketonesNaCN or hv (350 nm) in DMSODMSO3-Substituted phthalidesGood[9]
2-Alkylbenzoic acidsElectrochemical C(sp³)-H lactonizationCH₂Cl₂/HFIP, n-Bu₄NClO₄PhthalidesGood[9]

Synthesis of Benzodiazepine-Fused Isoindolinones

A powerful application of opianic acid analogs is in the three-component synthesis of complex heterocyclic systems such as benzodiazepine-fused isoindolinones. These scaffolds are of interest in medicinal chemistry due to the combined structural features of two important pharmacophores.

Reaction Scheme:

three_component_reaction cluster_reactants Reactants cluster_product Product opianic_acid Opianic Acid product Benzodiazepine-fused Isoindolinone opianic_acid->product + opd o-Phenylenediamine opd->product ketone Ketone (e.g., Acetophenone) ketone->product Catalyst, Heat

Caption: Three-component synthesis of benzodiazepine-fused isoindolinones.

Experimental Protocol: Three-Component Synthesis of a Benzodiazepine-Fused Isoindolinone

This protocol is adapted from a similar reaction using 2-formyl benzoic acid.[1]

  • Reaction Setup:

    • To a reaction vessel, add opianic acid (1.0 eq), o-phenylenediamine (1.0 eq), and a ketone such as acetophenone (1.2 eq).

    • Add a suitable solvent, such as acetic acid.

    • Add a catalyst, for example, mesoporous silica nanoparticles (MSNPs), if required to improve yield and reaction time.

  • Reaction Execution:

    • Heat the reaction mixture to 120 °C and stir for 24 hours.

    • Monitor the progress of the reaction by TLC.

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • If a solid catalyst is used, filter it off.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain the benzodiazepine-fused isoindolinone.

Quantitative Data:

Reactant 1Reactant 2Reactant 3Catalyst/ConditionsProductYieldReference
2-Formyl benzoic acido-PhenylenediamineAcetophenoneMSNPs, AcOH, 120 °C, 24 hBenzodiazepine-fused isoindolinone88%[1]
2-Formyl benzoic acido-PhenylenediamineAcetophenoneMSNPs, AcOH, 120 °C (gram-scale)Benzodiazepine-fused isoindolinone78%[1]

Conclusion

Opianic acid is a highly valuable and versatile precursor for the synthesis of a range of medicinally relevant heterocyclic compounds. The protocols and data presented herein provide a foundation for researchers to explore the utility of opianic acid in their synthetic endeavors. The presence of multiple reactive functional groups allows for the construction of complex molecular scaffolds through both classical and modern synthetic methodologies, making it an attractive starting material for the development of novel therapeutic agents. Further exploration of the reactivity of opianic acid is likely to uncover even more diverse and efficient pathways to novel heterocyclic structures.

References

Synthetic Routes to 6-Formyl-2,3-dimethoxybenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the synthetic approaches toward 6-formyl-2,3-dimethoxybenzoic acid, a valuable intermediate in organic synthesis. Also known by its trivial name, opianic acid, this compound possesses the CAS Number 519-05-1 and the molecular formula C₁₀H₁₀O₅.[1][2][3] This application note outlines the primary retrosynthetic strategies, presents detailed experimental protocols for key transformations, and includes quantitative data where available.

Introduction

This compound is a substituted aromatic compound featuring both a carboxylic acid and an aldehyde functional group, making it a versatile building block in the synthesis of more complex molecules.[2] Its structure lends itself to a variety of chemical transformations, including condensations, oxidations, and reductions. A notable application of opianic acid is as a degradation product of the natural alkaloid noscapine, a compound with antitussive and potential anticancer properties.[4][5]

Two principal synthetic strategies emerge from the literature for the preparation of this compound: the oxidative cleavage of noscapine and the direct formylation of a 2,3-dimethoxybenzoic acid derivative. This document will explore both pathways.

Synthetic Pathways

The two main approaches for synthesizing this compound are depicted below.

G cluster_0 Route 1: Oxidative Cleavage cluster_1 Route 2: Direct Formylation Noscapine Noscapine Oxidative Cleavage Oxidative Cleavage Noscapine->Oxidative Cleavage e.g., HNO₃, H₂SO₄ 6-Formyl-2,3-dimethoxybenzoic Acid_1 This compound Oxidative Cleavage->6-Formyl-2,3-dimethoxybenzoic Acid_1 2,3-Dimethoxybenzoic Acid 2,3-Dimethoxybenzoic Acid Protection Protection 2,3-Dimethoxybenzoic Acid->Protection Protected Acid Protected 2,3-Dimethoxybenzoic Acid Protection->Protected Acid Formylation Formylation Protected Acid->Formylation e.g., Vilsmeier-Haack, Reimer-Tiemann, ortho-lithiation Formylated Intermediate Formylated Intermediate Formylation->Formylated Intermediate Deprotection Deprotection Formylated Intermediate->Deprotection 6-Formyl-2,3-dimethoxybenzoic Acid_2 This compound Deprotection->6-Formyl-2,3-dimethoxybenzoic Acid_2

Figure 1. Overview of the primary synthetic routes to this compound.

Route 1: Oxidative Cleavage of Noscapine

The degradation of the readily available alkaloid noscapine (also known as narcotine) presents a classical and direct route to opianic acid. This method involves the cleavage of the C1-C3' bond in the noscapine structure.[4][5]

Experimental Protocol: Oxidation of Noscapine with Nitric Acid

This protocol is based on literature descriptions of the acidic degradation of noscapine.[1]

Materials:

  • Noscapine

  • Dilute Nitric Acid (e.g., 30% v/v)

  • Sodium Carbonate solution (10% w/v)

  • Hydrochloric Acid (1 M)

  • Diethyl ether or Ethyl acetate

  • Anhydrous Sodium Sulfate

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend noscapine in deionized water.

  • Slowly add dilute nitric acid to the suspension with stirring.

  • Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature. The solution may contain precipitated cotarnine nitrate.

  • Filter the mixture to remove any solids.

  • Carefully neutralize the filtrate with a 10% sodium carbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). The cotarnine byproduct will be extracted into the organic phase.

  • Acidify the remaining aqueous layer to a pH of 2-3 with 1 M hydrochloric acid. This compound will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash with cold deionized water.

  • Dry the solid product under vacuum. Further purification can be achieved by recrystallization from hot water.

Quantitative Data:

ParameterValueReference
Starting MaterialNoscapine[1]
ProductThis compound[1]
Melting Point150 °C[1]
YieldNot explicitly reported, requires optimization-
PurityRecrystallization from water yields needles[1]

Route 2: Synthesis via Formylation of a 2,3-Dimethoxybenzoic Acid Derivative

This approach involves the introduction of a formyl group onto the aromatic ring of a 2,3-dimethoxybenzoic acid precursor. Due to the deactivating nature of the carboxylic acid group towards electrophilic aromatic substitution, a protection-formylation-deprotection strategy is generally required.

Experimental Workflow

G start Start: 2,3-Dimethoxybenzoic Acid esterification Esterification (e.g., MeOH, H₂SO₄) start->esterification protected_acid Methyl 2,3-dimethoxybenzoate esterification->protected_acid formylation ortho-Formylation (e.g., Directed Lithiation followed by DMF quench) protected_acid->formylation formylated_ester Methyl 6-formyl-2,3-dimethoxybenzoate formylation->formylated_ester hydrolysis Hydrolysis (e.g., NaOH, then H₃O⁺) formylated_ester->hydrolysis product Product: This compound hydrolysis->product

Figure 2. A potential workflow for the synthesis of this compound via a protection-formylation-deprotection strategy.

Experimental Protocols

Step 1: Esterification of 2,3-Dimethoxybenzoic Acid

Materials:

  • 2,3-Dimethoxybenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 2,3-dimethoxybenzoic acid in an excess of anhydrous methanol in a round-bottom flask.

  • Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford methyl 2,3-dimethoxybenzoate.

Step 2: Directed ortho-Lithiation and Formylation

This step requires anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen).

Materials:

  • Methyl 2,3-dimethoxybenzoate

  • s-Butyllithium (s-BuLi) in cyclohexane

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ammonium chloride solution (saturated)

  • Diethyl ether

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve methyl 2,3-dimethoxybenzoate and TMEDA in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add s-butyllithium dropwise via syringe, maintaining the temperature at -78 °C. The solution may change color, indicating lithiation.

  • Stir the mixture at -78 °C for 1-2 hours.

  • Add anhydrous DMF dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for an additional hour, then slowly warm to room temperature.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield methyl 6-formyl-2,3-dimethoxybenzoate.

Step 3: Hydrolysis of the Ester

Materials:

  • Methyl 6-formyl-2,3-dimethoxybenzoate

  • Sodium hydroxide solution (e.g., 2 M)

  • Hydrochloric acid (e.g., 2 M)

  • Methanol or Tetrahydrofuran

Procedure:

  • Dissolve the formylated ester in methanol or THF in a round-bottom flask.

  • Add an excess of sodium hydroxide solution and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Remove the organic solvent under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with hydrochloric acid.

  • The product, this compound, will precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Quantitative Data:

Characterization Data

While a complete dataset for this compound is not available in the provided search results, typical spectroscopic data for related compounds can be used for comparison. For the final product, the following characteristic signals would be expected:

  • ¹H NMR: A singlet for the aldehyde proton (CHO) around 9.5-10.5 ppm, singlets for the two methoxy groups (OCH₃) around 3.8-4.2 ppm, and signals in the aromatic region (6.5-8.0 ppm) corresponding to the protons on the benzene ring. A broad singlet for the carboxylic acid proton (COOH) would also be present, typically above 10 ppm.

  • ¹³C NMR: A signal for the aldehyde carbonyl carbon around 190-200 ppm, a signal for the carboxylic acid carbonyl carbon around 165-175 ppm, signals for the methoxy carbons around 55-65 ppm, and signals for the aromatic carbons in the range of 110-160 ppm.

Conclusion

The synthesis of this compound can be achieved through two primary routes. The oxidative cleavage of the natural product noscapine offers a more direct approach, though it may require careful purification to remove byproducts. The multi-step synthesis starting from 2,3-dimethoxybenzoic acid provides a more controlled and potentially higher-yielding pathway, albeit with more synthetic steps. The choice of route will depend on the availability of starting materials, the desired scale of the synthesis, and the purification capabilities of the laboratory. The protocols and data presented in this application note provide a solid foundation for researchers and scientists to develop and optimize the synthesis of this valuable chemical intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 6-Formyl-2,3-dimethoxybenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 6-Formyl-2,3-dimethoxybenzoic acid via recrystallization.

Diagram: Recrystallization Workflow

RecrystallizationWorkflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude_product Crude 6-Formyl-2,3- dimethoxybenzoic Acid add_solvent Add Minimum Amount of Hot Solvent crude_product->add_solvent dissolved_solution Completely Dissolved Solution add_solvent->dissolved_solution hot_filtration Hot Gravity Filtration dissolved_solution->hot_filtration impurities_removed Insoluble Impurities Removed hot_filtration->impurities_removed filtrate Hot Filtrate hot_filtration->filtrate cool_solution Slow Cooling to Room Temperature filtrate->cool_solution ice_bath Cool in Ice Bath cool_solution->ice_bath crystal_formation Crystal Formation ice_bath->crystal_formation vacuum_filtration Vacuum Filtration crystal_formation->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals pure_product Pure 6-Formyl-2,3- dimethoxybenzoic Acid dry_crystals->pure_product

Caption: General workflow for the recrystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common names?

This compound is a substituted benzoic acid with the chemical formula C₁₀H₁₀O₅.[1] It is also commonly known by its trivial name, Opianic acid .[1] It is a key synthetic intermediate and is also known as an impurity or degradation product of the alkaloid Noscapine.

Q2: What are the typical impurities found in crude this compound?

When synthesized by the oxidative cleavage of Noscapine, the most probable impurities in crude this compound are:

  • Noscapine: Unreacted starting material.

  • Cotarnine: The other major cleavage product.

  • Other related alkaloids or degradation products from the starting material source.[2]

Q3: Which solvents are suitable for the recrystallization of this compound?

This compound is a white to off-white crystalline solid that is soluble in organic solvents and has moderate solubility in water.[1] The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. Based on the properties of similar benzoic acid derivatives, suitable solvents to screen include:

  • Water

  • Ethanol

  • Methanol

  • A mixture of an alcohol and water (e.g., Ethanol/water)[3]

A systematic approach to solvent selection is recommended.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Strategy
No crystals form upon cooling. Too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
The solution is supersaturated but nucleation has not occurred. 1. Scratch the inside of the flask with a glass rod at the surface of the solution. 2. Add a "seed" crystal of pure this compound. 3. Cool the solution in an ice bath to further decrease solubility.
Oiling out (a liquid layer forms instead of crystals). The compound is coming out of solution above its melting point. 1. Reheat the solution to dissolve the oil. 2. Add a small amount of additional solvent. 3. Allow the solution to cool more slowly.
High concentration of impurities. Consider a pre-purification step like a solvent wash or passing the crude material through a short plug of silica gel.
Low recovery of pure product. Too much solvent was used, leaving a significant amount of product in the mother liquor. Concentrate the mother liquor by evaporation and cool it again to recover a second crop of crystals. Note that the second crop may be less pure.
Premature crystallization during hot filtration. 1. Use a pre-heated funnel and receiving flask. 2. Add a slight excess of hot solvent before filtration to ensure the compound remains in solution.
Colored impurities remain in the crystals. The impurity has similar solubility to the product. Consider using a small amount of activated carbon to adsorb the colored impurities. Add the carbon to the hot solution before filtration. Use sparingly as it can also adsorb the desired product.

Experimental Protocols

Protocol 1: Recrystallization from Water

This protocol is a general guideline and may need optimization based on the purity of the crude material.

  • Dissolution: In a 100 mL Erlenmeyer flask, add 1.0 g of crude this compound. Add approximately 20 mL of deionized water. Heat the mixture on a hot plate with stirring. Add hot deionized water portion-wise (in 1-2 mL increments) until the solid completely dissolves. Avoid adding a large excess of water.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel and a clean receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize crystal formation, subsequently cool the flask in an ice-water bath for 15-30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be placed in a desiccator under vacuum.

Quantitative Data

Solvent Boiling Point (°C) Qualitative Solubility of this compound Comments
Water100Moderately soluble in hot water, sparingly soluble in cold water.A good, non-toxic, and inexpensive solvent choice.[4]
Ethanol78.5Soluble.Often used in combination with water to create an effective solvent pair.
Methanol64.7Soluble.Similar to ethanol, can be used in a mixed solvent system.[3]
Acetonitrile81.6Soluble.Can be a suitable solvent for purification of related compounds.[5]
Acetone56Soluble.May be too good of a solvent at room temperature, leading to lower recovery.[5]

Diagram: Logical Troubleshooting Flow

TroubleshootingFlow start Recrystallization Attempted no_crystals No Crystals Formed start->no_crystals oiling_out Oiling Out Occurred start->oiling_out low_yield Low Yield start->low_yield impure_product Product Still Impure start->impure_product success Pure Crystals Obtained start->success too_much_solvent Reduce Solvent Volume no_crystals->too_much_solvent Yes induce_nucleation Induce Nucleation (Scratch/Seed) no_crystals->induce_nucleation No reheat_add_solvent Reheat & Add More Solvent oiling_out->reheat_add_solvent Yes slow_cooling Cool More Slowly oiling_out->slow_cooling No check_mother_liquor Concentrate Mother Liquor low_yield->check_mother_liquor use_charcoal Use Activated Carbon impure_product->use_charcoal rerun_recrystallization Re-run Recrystallization too_much_solvent->rerun_recrystallization induce_nucleation->rerun_recrystallization reheat_add_solvent->rerun_recrystallization slow_cooling->rerun_recrystallization check_mother_liquor->success use_charcoal->rerun_recrystallization

Caption: A logical flow diagram for troubleshooting common recrystallization issues.

References

Overcoming solubility issues of Opianic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered with Opianic acid in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is Opianic Acid and why is its solubility often a challenge?

Opianic acid, also known as 2-formyl-3,4-dimethoxybenzoic acid, is a substituted benzoic acid. Its structure contains both a polar carboxylic acid group and a relatively non-polar aromatic ring with methoxy groups. This combination can lead to limited solubility in a broad range of common organic solvents. The molecule's crystalline structure can be quite stable, requiring significant energy to break the crystal lattice, which can also contribute to poor solubility.

Q2: Which common organic solvents are the best starting points for dissolving Opianic Acid?

  • Highly Recommended: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are often excellent choices for dissolving polar, crystalline compounds.

  • Good Alternatives: Alcohols such as methanol, ethanol, and isopropanol can also be effective.[1]

  • Limited Solubility: Non-polar solvents like hexane and toluene, as well as less polar solvents like ethyl acetate and chloroform, are generally poor choices.

Q3: What are the main strategies to improve the solubility of Opianic Acid?

There are several effective methods to enhance the solubility of carboxylic acids like Opianic acid:

  • Co-solvency: Using a mixture of solvents can significantly improve solubility. For example, adding a small amount of a highly effective solvent like DMSO to a less effective one can have a synergistic effect.

  • Salt Formation: Converting the carboxylic acid to a salt by reacting it with a base dramatically increases its polarity and, consequently, its solubility in polar solvents.[2][3][4] This is a widely used and effective technique.[5]

  • Temperature Adjustment: For many compounds, solubility increases with temperature. Gentle heating of the solvent while dissolving the acid can be a simple and effective approach.

  • pH Adjustment: In aqueous or protic solvent systems, adjusting the pH above the pKa of the carboxylic acid will deprotonate it, forming a more soluble carboxylate anion.

  • Derivatization: Chemically modifying the carboxylic acid group, for instance, by converting it to an ester, can alter its polarity and improve its solubility in less polar organic solvents.

Q4: Can the presence of water in an organic solvent affect solubility?

Yes, for some carboxylic acids, the presence of a small amount of water in certain organic solvents can remarkably increase solubility.[6][7] This phenomenon is particularly noted in Lewis-base solvents and those with a carbonyl functional group.[6][7] This can be a useful strategy but should be used with caution if water will interfere with subsequent experimental steps.

Troubleshooting Guide: Overcoming Opianic Acid Solubility Issues

If you are experiencing difficulty dissolving Opianic acid, follow this step-by-step troubleshooting guide.

Diagram: Troubleshooting Workflow

G start Start: Opianic Acid Insoluble solvent Step 1: Solvent Selection - Try DMSO, DMF, or Methanol - Consult solubility table start->solvent heat Step 2: Apply Gentle Heat (e.g., 40-50°C) Does it dissolve? solvent->heat cosolvent Step 3: Use a Co-solvent - Add small % of DMSO to a weaker solvent heat->cosolvent No success Success: Opianic Acid Solubilized heat->success Yes salt Step 4: Chemical Modification (Advanced) - Convert to a salt for polar solvents - Convert to an ester for non-polar solvents cosolvent->salt No cosolvent->success Yes salt->success Yes fail Consult further literature or consider alternative compound salt->fail No

Caption: A stepwise guide for troubleshooting Opianic acid solubility.

Quantitative Solubility Data

The following table presents the experimental mole fraction solubility (XS) of 3,4-dimethoxybenzoic acid , a close structural analog of Opianic acid, in various organic solvents at 25°C. This data can be used to guide solvent selection.

Solvent CategorySolvent NameMole Fraction Solubility (XS)[1]
Alcohols Methanol0.00764
Ethanol0.00720
1-Propanol0.00643
1-Butanol0.00625
2-Propanol (Isopropanol)0.00618
Alkyl Acetates Methyl Acetate0.00845
Ethyl Acetate0.00643
Propyl Acetate0.00547
Butyl Acetate0.00490
Ethers Tetrahydrofuran (THF)0.0125
1,4-Dioxane0.0152
Ketones Acetone0.0116
2-Butanone0.00998
Other Solvents Acetonitrile0.00753
Dimethyl Sulfoxide (DMSO)Expected to be high
N,N-Dimethylformamide (DMF)Expected to be high

Note: While specific values for DMSO and DMF were not in the cited study, these polar aprotic solvents are generally excellent for this class of compound.

Experimental Protocols

Protocol 1: Solubility Enhancement by Salt Formation

This protocol describes the conversion of Opianic acid to its sodium salt to enhance solubility in polar protic solvents like water or ethanol. Salt formation is a highly effective method for increasing the solubility of acidic drugs.[3][5]

Diagram: Principle of Salt Formation

G opianic_acid Opianic Acid (R-COOH) (Poorly Soluble in Polar Solvents) base + Sodium Hydroxide (NaOH) (or other base) opianic_salt Opianate Salt (R-COO⁻ Na⁺) (Highly Soluble in Polar Solvents) base->opianic_salt Proton Transfer

Caption: Conversion of acidic Opianic acid to a more soluble salt form.

Methodology:

  • Dissolution: Weigh 100 mg of Opianic acid and place it in a suitable flask.

  • Solvent Addition: Add 5 mL of ethanol and stir. A suspension or partial dissolution is expected.

  • Base Titration: Prepare a 1.0 M solution of sodium hydroxide (NaOH) in ethanol. Add the NaOH solution dropwise to the stirring Opianic acid suspension.

  • Endpoint: Continue adding the base until all the solid Opianic acid has dissolved, and the solution becomes clear. The carboxylic acid is now deprotonated, forming the more soluble sodium opianate salt.[4]

  • pH Check (Optional): If using an aqueous system, the pH of the final solution should be monitored to ensure it is above the pKa of Opianic acid, confirming deprotonation.

  • Usage: The resulting solution of the Opianic acid salt can now be used for further experiments. Be mindful that the compound is now in its salt form, which may influence its biological or chemical activity.

Protocol 2: General Method for Solubility Determination

This protocol provides a general workflow for determining the solubility of Opianic acid in a target solvent.

Diagram: Experimental Workflow for Solubility Measurement

G start Start: Select Solvent saturate 1. Add excess Opianic acid to a known volume of solvent in a vial. start->saturate equilibrate 2. Equilibrate the mixture (e.g., 24h at constant temp with constant agitation). saturate->equilibrate separate 3. Separate solid from liquid (Centrifuge and/or filter with 0.22 µm syringe filter). equilibrate->separate aliquot 4. Take a precise aliquot of the supernatant and dilute with a suitable solvent. separate->aliquot analyze 5. Quantify the concentration using a calibrated analytical method (e.g., HPLC-UV, UV-Vis). aliquot->analyze end Result: Solubility (e.g., in mg/mL) analyze->end

Caption: A standard procedure for measuring compound solubility.

Methodology:

  • Preparation: Add an excess amount of Opianic acid (enough that some solid will remain undissolved) to a vial containing a known volume of the organic solvent to be tested.

  • Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24-48 hours. This allows the solution to reach equilibrium.

  • Separation: After equilibration, allow the excess solid to settle. To ensure a clear, particle-free supernatant, centrifuge the vial and/or filter the solution through a 0.22 µm syringe filter compatible with the solvent.

  • Quantification:

    • Carefully take a precise volume of the clear supernatant and dilute it gravimetrically or volumetrically with a suitable solvent to a concentration within the linear range of your analytical method.

    • Analyze the diluted sample using a pre-calibrated method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of Opianic acid.

  • Calculation: Back-calculate the original concentration in the undiluted supernatant using the dilution factor. This concentration represents the solubility of Opianic acid in that solvent at the specified temperature.

References

Optimizing Passerini reaction yield with 6-Formyl-2,3-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Passerini reaction, with a specific focus on optimizing yields when using 6-Formyl-2,3-dimethoxybenzoic acid .

Frequently Asked Questions (FAQs)

Q1: What is the Passerini reaction and its general mechanism?

The Passerini reaction is a three-component reaction (3CR) involving a carboxylic acid, a carbonyl compound (like an aldehyde or ketone), and an isocyanide to form an α-acyloxy amide.[1][2] Discovered by Mario Passerini in 1921, it is one of the first and most fundamental isocyanide-based multicomponent reactions.[3] The reaction is highly atom-economical and valued for its ability to generate molecular complexity in a single step.[1]

The mechanism can vary with solvent conditions. In aprotic, non-polar solvents, it is believed to follow a concerted pathway where a hydrogen-bonded complex of the aldehyde and carboxylic acid reacts with the isocyanide.[4] In polar solvents, an ionic mechanism may operate, involving the protonation of the carbonyl, nucleophilic attack by the isocyanide to form a nitrilium ion intermediate, which is then trapped by the carboxylate.[5]

Q2: What are the potential reaction pathways when using this compound?

This compound is a bifunctional substrate, containing both the aldehyde and carboxylic acid moieties required for the Passerini reaction. This unique structure opens up two primary competing reaction pathways when an isocyanide is introduced:

  • Intramolecular Passerini Reaction: Under high-dilution conditions, the molecule can react with itself and an isocyanide to form a cyclic α-acyloxy lactone derivative.

  • Intermolecular Polymerization: At higher concentrations, the bifunctional nature of the molecule can lead to a step-growth polymerization, where molecules link together to form a poly(ester-amide).[5][6] Controlling the reaction concentration is therefore critical to selectively favor one pathway over the other.

Reactants This compound + Isocyanide (R-NC) HighConc High Concentration Reactants->HighConc Favors LowConc Low Concentration (High Dilution) Reactants->LowConc Favors Polymer Intermolecular Reaction: Poly(ester-amide) HighConc->Polymer Intra Intramolecular Reaction: Cyclic Product (Lactone) LowConc->Intra

Caption: Potential reaction pathways for this compound.

Q3: What are typical starting conditions for a Passerini reaction?

The Passerini reaction is generally robust, but yields are sensitive to solvent, temperature, and reactant concentrations. Aprotic solvents are typically preferred.[7] High concentrations of reactants often lead to higher yields and faster reaction rates, assuming polymerization is not a competing pathway.[2]

Table 1: General Starting Conditions for Passerini Reaction Optimization

ParameterRecommended Starting PointNotes
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)Aprotic, non-polar solvents generally favor the concerted mechanism and give higher yields.[3][4]
Concentration 0.5 M - 1.0 MHigher concentrations are generally favorable, but must be lowered significantly to promote intramolecular cyclization with the target substrate.[3]
Temperature Room Temperature (20-25 °C)The reaction is often run at room temperature, but heating (40-80 °C) can accelerate slow reactions.[6][8]
Stoichiometry 1:1:1 (Acid:Aldehyde:Isocyanide)For the bifunctional substrate, the ratio to the isocyanide will be 1:1. A slight excess (1.1 eq) of the isocyanide can sometimes be beneficial.
Reaction Time 12 - 48 hoursMonitor reaction progress by TLC or LC-MS.
Q4: How do the substituents on this compound influence reactivity?

The electronic and steric nature of the substituents can impact the reaction rate and yield.

  • Electronic Effects: The two methoxy groups (-OCH₃) are electron-donating.[9] This increases the electron density on the aromatic ring, which can slightly decrease the electrophilicity of the aldehyde's carbonyl carbon, potentially slowing the initial nucleophilic attack by the isocyanide.[10][11]

  • Steric Effects: The presence of a methoxy group at the C2 position (ortho to the formyl group) introduces steric hindrance.[12] This can impede the approach of the isocyanide to the carbonyl carbon, potentially lowering the reaction rate and overall yield. Overcoming this may require more forcing conditions, such as elevated temperatures.

Troubleshooting Guide

Problem: I am observing low or no product yield.

This is a common issue that can often be resolved by systematically evaluating the reaction parameters.

Start Low / No Yield Observed CheckReagents 1. Verify Reagent Purity (esp. Isocyanide) Start->CheckReagents OptimizeSolvent 2. Screen Solvents (DCM, THF, Toluene, MeCN) CheckReagents->OptimizeSolvent Reagents OK Success Improved Yield CheckReagents->Success Impurity Found & Replaced OptimizeTemp 3. Vary Temperature (e.g., RT, 40°C, 60°C) OptimizeSolvent->OptimizeTemp No Improvement OptimizeSolvent->Success Optimal Solvent Found OptimizeConc 4. Adjust Concentration (High for polymer, Low for cycle) OptimizeTemp->OptimizeConc No Improvement OptimizeTemp->Success Optimal Temp Found AddCatalyst 5. Consider Lewis Acid (e.g., Sc(OTf)₃, ZnBr₂) OptimizeConc->AddCatalyst No Improvement OptimizeConc->Success Optimal Conc Found AddCatalyst->Success Catalyst Effective

Caption: A logical workflow for troubleshooting low Passerini reaction yields.

  • Possible Cause 1: Sub-optimal Reaction Conditions

    • Solution: Systematically screen reaction parameters. The Passerini reaction is sensitive to solvent polarity and temperature. Aprotic solvents generally give the best results.[13] Due to the steric hindrance of the substrate, elevated temperatures may be necessary.

    Table 2: Parameters for Optimization Screening

ParameterVariation 1Variation 2Variation 3Variation 4
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)TolueneAcetonitrile
Temperature Room Temp (25 °C)40 °C60 °C80 °C
Concentration 0.01 M (for cyclization)0.1 M0.5 M1.0 M (for polymerization)
  • Possible Cause 2: Poor Reagent Quality

    • Solution: Ensure all reagents are pure and dry. Isocyanides, in particular, can degrade upon storage, especially if exposed to moisture or light.[13] Verify the purity of the isocyanide via IR (strong C≡N stretch around 2140 cm⁻¹) or NMR spectroscopy. Use freshly distilled solvents.

  • Possible Cause 3: Use of a Lewis Acid Catalyst

    • Solution: The electron-donating methoxy groups and potential steric hindrance can deactivate the aldehyde. Adding a catalytic amount of a Lewis acid, such as Scandium(III) triflate (Sc(OTf)₃) or Zinc Bromide (ZnBr₂), can activate the carbonyl group, making it more electrophilic and increasing the reaction rate.[7][14]

Problem: The reaction is producing an insoluble polymer instead of the desired cyclic product.
  • Possible Cause: Reaction concentration is too high.

    • Solution: To favor the intramolecular reaction, employ high-dilution principles. Decrease the concentration significantly (e.g., to 0.01 M - 0.05 M). Consider using a syringe pump to add the isocyanide slowly to the solution of this compound over several hours. This maintains a low instantaneous concentration of the reactants, minimizing intermolecular reactions.

Problem: The reaction is sluggish and conversion is low even after 48 hours.
  • Possible Cause: Steric hindrance and/or low electrophilicity of the aldehyde.

    • Solution 1: Increase the reaction temperature. Refluxing in a higher-boiling solvent like toluene may be required.

    • Solution 2: Consider solvent-free conditions. Heating the neat mixture of the substrate and isocyanide can sometimes accelerate the reaction and lead to excellent yields.[15]

    • Solution 3: Use microwave irradiation. This can often dramatically reduce reaction times and improve yields for sluggish transformations.

Experimental Protocols

General Protocol for the Passerini Reaction with this compound

This protocol is a starting point and should be optimized based on whether the desired product is the intramolecular cyclic adduct or the intermolecular polymer.

Materials:

  • This compound

  • Isocyanide of choice (e.g., Cyclohexyl isocyanide, Benzyl isocyanide)

  • Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent

  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Nitrogen or Argon atmosphere setup

  • Standard workup reagents (e.g., saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 mmol, 1.0 equiv).

  • Dissolve the acid in anhydrous DCM.

    • For Intramolecular Cyclization: Use a larger volume of solvent to achieve a low concentration (e.g., 100 mL for a 0.01 M solution).

    • For Intermolecular Polymerization: Use a smaller volume of solvent to achieve a high concentration (e.g., 2 mL for a 0.5 M solution).

  • Add the isocyanide (1.05 mmol, 1.05 equiv) to the stirred solution. For the intramolecular reaction, it is highly recommended to add the isocyanide dropwise via a syringe pump over 4-6 hours.

  • Stir the reaction mixture at room temperature (or desired temperature) for 12-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Workup and Purification:

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

  • Dilute the residue with a larger volume of DCM or Ethyl Acetate (20 mL).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).[16]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.[16]

References

Identifying byproducts in the synthesis of isoquinolines from Opianic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isoquinolines from opianic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of isoquinolines from opianic acid and its derivatives, primarily focusing on the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a key method for synthesizing 3,4-dihydroisoquinolines, which can then be oxidized to the corresponding isoquinolines. When utilizing derivatives of opianic acid, specific challenges and side reactions can occur.

Question 1: Why is the yield of my Bischler-Napieralski reaction consistently low when using an opianic acid derivative?

Answer: Low yields can be attributed to several factors:

  • Insufficiently Activated Aromatic Ring: The cyclization is an electrophilic aromatic substitution. The methoxy groups on the opianic acid-derived ring are activating; however, steric hindrance from the adjacent substituents can impede the reaction.

  • Suboptimal Dehydrating Agent: The choice and quality of the dehydrating agent are critical. While phosphorus oxychloride (POCl₃) is common, for some opianic acid derivatives, a stronger agent like phosphorus pentoxide (P₂O₅) in refluxing POCl₃, or polyphosphoric acid (PPA) may be necessary.[1][2][3]

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired isoquinoline.

  • Reaction Conditions: High temperatures and prolonged reaction times can lead to polymerization and the formation of tarry materials.[1]

Question 2: What are the common byproducts in the Bischler-Napieralski synthesis with opianic acid derivatives, and how can I minimize them?

Answer: A primary concern is the formation of styrenes via a retro-Ritter reaction .[2] Additionally, incomplete cyclization and polymerization are common issues.

Byproduct/IssueFormation MechanismMitigation Strategies
Styrene Derivatives Retro-Ritter reaction of the nitrilium ion intermediate.Use of milder dehydrating agents like triflic anhydride (Tf₂O) with a non-nucleophilic base (e.g., 2-chloropyridine) at lower temperatures.[1]
Polymeric/Tarry Materials High reaction temperatures and/or prolonged reaction times.[1]Carefully control the reaction temperature and monitor the reaction progress closely to avoid overheating. Ensure adequate solvent to maintain a stirrable mixture.[1]
Unreacted Starting Material Incomplete reaction due to insufficient activation or suboptimal conditions.Use a stronger dehydrating agent, higher temperatures (with caution), or consider microwave-assisted synthesis to improve reaction rates and yields.
Cotarnine and Opianic Acid In the context of synthesizing more complex molecules like noscapine from opianic acid, the final product can be unstable under acidic conditions and may degrade back to cotarnine and opianic acid.[4]Careful control of pH during workup and purification is crucial. Avoid prolonged exposure to strong acids.

Question 3: My reaction mixture has turned into a thick, unmanageable tar. What should I do?

Answer: Tar formation is a common issue, especially with electron-rich aromatic compounds like opianic acid derivatives.

  • Temperature Control: Immediately reduce the reaction temperature. A gradual increase to the desired temperature at the start of the reaction can sometimes prevent this.

  • Solvent: Ensure sufficient solvent is used to maintain a mobile reaction mixture. In some cases, adding more anhydrous solvent during the reaction can help.

  • Reaction Time: Monitor the reaction by TLC or LC-MS and work it up as soon as the starting material is consumed to prevent degradation of the product.[1]

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a versatile method for producing tetrahydroisoquinolines from the condensation of a β-arylethylamine with an aldehyde or ketone. Opianic acid, being an aldehyde, is a suitable substrate for this reaction.

Question 4: I am observing a low yield in my Pictet-Spengler reaction with opianic acid. What are the potential causes?

Answer: Several factors can contribute to low yields in this reaction:

  • Iminium Ion Formation: The reaction proceeds via an iminium ion intermediate. The formation of this intermediate can be slow or incomplete. The use of an appropriate acid catalyst is crucial.[5]

  • Reaction Conditions: While the reaction can sometimes proceed under mild conditions, harsher conditions with stronger acids and higher temperatures may be required for less reactive substrates.[5]

  • Substrate Stability: Opianic acid or the β-arylethylamine starting material may be unstable under the reaction conditions, leading to side reactions.

Question 5: What are potential byproducts in the Pictet-Spengler synthesis using opianic acid?

Answer: While specific data for opianic acid is limited, general side reactions in the Pictet-Spengler synthesis include:

Byproduct/IssueFormation MechanismMitigation Strategies
Unreacted Starting Materials Incomplete reaction due to suboptimal conditions.Optimize catalyst, temperature, and reaction time. Consider using a dehydrating agent to drive the initial imine formation.
N-Acyliminium Ion Related Byproducts If acylation of the imine is used as a strategy, side reactions of the highly reactive N-acyliminium ion can occur.Careful control of reaction conditions and stoichiometry is necessary.
Oxidation Products The tetrahydroisoquinoline product can sometimes be oxidized to the corresponding dihydroisoquinoline or fully aromatic isoquinoline, especially if the reaction is exposed to air for extended periods at elevated temperatures.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is another method for isoquinoline synthesis, involving the acid-catalyzed cyclization of a benzalaminoacetal.

Question 6: My Pomeranz-Fritsch reaction with an opianic acid derivative is not proceeding as expected. What should I check?

Answer: The Pomeranz-Fritsch reaction is sensitive to several factors:

  • Acid Catalyst: The strength and concentration of the acid catalyst are critical. A range of acids, from sulfuric acid to Lewis acids, can be used, and the optimal choice depends on the specific substrate.[6]

  • Formation of the Benzalaminoacetal: The initial condensation to form the Schiff base (benzalaminoacetal) must be efficient. Incomplete formation of this intermediate will lead to low yields.

  • Electron-Withdrawing Groups: While the methoxy groups on opianic acid are activating, the overall electronic nature of the substituted ring can influence the ease of cyclization.

Question 7: Are there common side products I should be aware of in the Pomeranz-Fritsch reaction with opianic acid?

Answer:

Byproduct/IssueFormation MechanismMitigation Strategies
Incomplete Cyclization Insufficiently strong acid catalyst or deactivating effects of substituents.Experiment with different acid catalysts and concentrations.[6]
Hydrolysis of Intermediates The imine intermediates can be susceptible to hydrolysis in the strongly acidic medium, leading to the regeneration of starting materials.Use of anhydrous conditions is crucial.
Alternative Cyclization Pathways Depending on the substitution pattern, cyclization may occur at an alternative position on the aromatic ring, leading to isomeric byproducts.This is highly substrate-dependent and may require modification of the starting material to favor the desired regioselectivity.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible results. Below are generalized procedures for the key reactions, which should be optimized for specific opianic acid derivatives.

Protocol 1: General Procedure for Bischler-Napieralski Reaction
  • Amide Formation: To a solution of the appropriate β-phenylethylamine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane), add a base (e.g., triethylamine, 1.2 eq). Cool the mixture to 0 °C and slowly add a solution of opianic acid chloride (prepared separately from opianic acid and a chlorinating agent like thionyl chloride) (1.1 eq) in the same solvent. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Work up by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.

  • Cyclization: Dissolve the crude amide in an anhydrous solvent (e.g., toluene or acetonitrile). Add the dehydrating agent (e.g., POCl₃, 2-5 eq) dropwise at 0 °C.[1] After the addition is complete, heat the mixture to reflux and monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto a mixture of ice and a base (e.g., ammonium hydroxide). Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.[1]

Protocol 2: General Procedure for Pictet-Spengler Reaction
  • To a solution of the β-arylethylamine (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere, add opianic acid (1.0-1.2 eq).

  • Add the acid catalyst (e.g., trifluoroacetic acid, 1-2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways and Troubleshooting

Bischler-Napieralski Reaction Pathway and Common Issues

Bischler_Napieralski cluster_0 Bischler-Napieralski Reaction cluster_1 Potential Byproducts & Issues Opianic_Acid_Derivative Opianic Acid Derivative Amide β-Arylethylamide Opianic_Acid_Derivative->Amide Amide Formation Nitrilium_Ion Nitrilium Ion Intermediate Amide->Nitrilium_Ion Dehydration (e.g., POCl₃) Tar Polymerization/ Tar Formation Amide->Tar High Temperature/ Prolonged Reaction Dihydroisoquinoline 3,4-Dihydroisoquinoline Nitrilium_Ion->Dihydroisoquinoline Intramolecular Cyclization Styrene Styrene Byproduct Nitrilium_Ion->Styrene Retro-Ritter Reaction Isoquinoline Isoquinoline Dihydroisoquinoline->Isoquinoline Oxidation Degradation Degradation to Cotarnine/Opianic Acid Isoquinoline->Degradation Strongly Acidic Conditions

Caption: Bischler-Napieralski synthesis of isoquinolines from opianic acid derivatives and potential side reactions.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Purity Verify Purity of Starting Materials Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Check_Purity->Check_Conditions Analyze_Byproducts Analyze Crude Mixture (TLC, LC-MS, NMR) Check_Conditions->Analyze_Byproducts Incomplete_Reaction Incomplete Reaction? Analyze_Byproducts->Incomplete_Reaction Byproducts_Present Byproducts Present? Incomplete_Reaction->Byproducts_Present No Optimize_Catalyst Optimize Catalyst/ Reagent Concentration Incomplete_Reaction->Optimize_Catalyst Yes Modify_Conditions Modify Temperature/ Reaction Time Byproducts_Present->Modify_Conditions Yes Purification_Issue Product Lost During Workup/Purification? Byproducts_Present->Purification_Issue No Optimize_Catalyst->Modify_Conditions Change_Reagent Consider Alternative Dehydrating Agent Modify_Conditions->Change_Reagent End Improved Yield Change_Reagent->End Optimize_Purification Optimize Purification Method Purification_Issue->Optimize_Purification Yes Purification_Issue->End No Optimize_Purification->End

Caption: A logical workflow for troubleshooting low yields in isoquinoline synthesis.

References

Technical Support Center: Monitoring 6-Formyl-2,3-dimethoxybenzoic Acid Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving 6-Formyl-2,3-dimethoxybenzoic acid using Thin-Layer Chromatography (TLC).

Troubleshooting Guide

This guide addresses common issues encountered during the TLC analysis of this compound and its reaction mixtures.

Problem Possible Cause(s) Solution(s)
Spot Streaking The sample is too concentrated.Dilute the sample solution before spotting it on the TLC plate.[1][2][3]
The compound is highly acidic (due to the carboxylic acid group) and is interacting strongly with the silica gel.Add a small amount (0.1–2.0%) of a volatile acid, such as acetic acid or formic acid, to the mobile phase to suppress the ionization of the carboxylic acid and reduce its interaction with the stationary phase.[2][4]
The spotting solvent is too polar.Use a less polar solvent to dissolve the sample for spotting.[4]
Spots are not visible or are very faint The sample is too dilute.Concentrate the sample or spot the same location multiple times, allowing the solvent to dry between applications.[1][2][3]
The compound does not absorb UV light.Use a chemical stain for visualization. For this compound, consider stains that react with carboxylic acids (e.g., bromocresol green) or aldehydes (e.g., 2,4-dinitrophenylhydrazine).[5][6]
The compound is volatile and may have evaporated.While less likely for this specific compound, if volatility is suspected, minimize the time the plate is exposed to air before and after development.
Spots are elongated or crescent-shaped The spotting technique damaged the silica gel layer.Be gentle when spotting and avoid gouging the surface of the TLC plate.[4]
The sample was applied in a highly polar solvent, causing it to spread at the origin.Dissolve the sample in a less polar, volatile solvent for spotting.[4]
Rf values are too high (spots are near the solvent front) The mobile phase is too polar.Decrease the polarity of the mobile phase. For example, if using a hexane/ethyl acetate mixture, increase the proportion of hexane.[2]
Rf values are too low (spots are near the baseline) The mobile phase is not polar enough.Increase the polarity of the mobile phase. For example, in a hexane/ethyl acetate system, increase the proportion of ethyl acetate.[2]
Unexpected spots appear Contamination of the TLC plate or solvent.Handle TLC plates with forceps to avoid transferring oils from your skin. Use clean glassware and fresh, high-purity solvents.[3]
The compound is unstable on the silica gel.While less common, if decomposition is suspected, consider using a different stationary phase (e.g., alumina) or deactivating the silica gel by adding a small amount of a suitable reagent to the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for TLC analysis of this compound?

A good starting point for a mobile phase is a mixture of a non-polar solvent and a moderately polar solvent. Common choices include mixtures of hexanes and ethyl acetate, or toluene and ethanol. A common mobile phase for benzoic acid derivatives is a mixture of toluene and ethanol (e.g., 9:1 v/v) or hexane and ethyl acetate.[7] Given the presence of both a carboxylic acid and an aldehyde group, the polarity will need to be adjusted to achieve good separation. For carboxylic acids, a mobile phase of 50-90% ethyl acetate in hexane, potentially with the addition of methanol, can be effective.

Q2: How can I visualize the spots of this compound and its reaction products?

Due to its aromatic nature, this compound should be visible under a UV lamp at 254 nm as a dark spot on a fluorescent TLC plate.[8][9] This is a non-destructive method. For more specific or sensitive visualization, chemical stains can be used:

  • Bromocresol Green: This stain is excellent for visualizing acidic compounds like carboxylic acids, which will appear as yellow spots on a blue background.[5][6]

  • 2,4-Dinitrophenylhydrazine (DNPH): This stain reacts specifically with aldehydes and ketones to form yellow to orange spots.[5]

  • Potassium Permanganate (KMnO₄): This is a general oxidizing stain that can visualize many organic compounds, including aldehydes, and will appear as yellow-brown spots on a purple background.[8]

Q3: What are the expected Rf values for this compound and its potential reaction products?

The exact Rf value depends on the specific TLC conditions (plate, mobile phase, temperature). However, the relative Rf values can be predicted based on the polarity of the compounds. The more polar a compound, the more strongly it will adhere to the polar silica gel and the lower its Rf value will be.

Compound Potential Reaction Expected Relative Polarity Expected Relative Rf Value
This compoundStarting MaterialHigh (due to carboxylic acid and aldehyde)Low
Ester of this compoundEsterificationModerate (ester is less polar than carboxylic acid)Higher than starting material
Alcohol derivative (from reduction of aldehyde)ReductionHigh (alcohol and carboxylic acid)Similar to or slightly higher than starting material
Diol derivative (from reduction of both functional groups)ReductionHighest (diol is more polar than a single alcohol)Lower than starting material

Q4: My spots are streaking. What is the most likely cause for this compound?

For acidic compounds like this compound, streaking is often caused by strong interactions between the carboxylic acid group and the acidic silica gel stationary phase.[1][4] The most effective solution is to add a small amount of a volatile acid, like acetic or formic acid, to your mobile phase. This protonates the carboxylate anion, reducing its interaction with the silica gel and resulting in more compact spots.

Experimental Protocol: Monitoring a Reaction by TLC

This protocol outlines the general steps for monitoring the progress of a reaction involving this compound.

1. Preparation of the TLC Plate and Chamber:

  • Obtain a silica gel TLC plate. With a pencil, gently draw a light origin line about 1 cm from the bottom of the plate.

  • Prepare the developing chamber by adding the chosen mobile phase to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Cover the chamber.

2. Spotting the TLC Plate:

  • Prepare dilute solutions of your starting material (this compound) and your reaction mixture in a volatile solvent (e.g., ethyl acetate or dichloromethane).

  • Using a capillary tube, spot a small amount of the starting material solution on the origin line.

  • On the same plate, spot the reaction mixture. It is also good practice to co-spot (apply both the starting material and reaction mixture to the same spot) to help with identification.

3. Developing the TLC Plate:

  • Carefully place the spotted TLC plate into the developing chamber, ensuring the origin line is above the solvent level.

  • Cover the chamber and allow the solvent to move up the plate by capillary action.

  • Remove the plate when the solvent front is about 1 cm from the top. Immediately mark the solvent front with a pencil.

4. Visualization:

  • Allow the solvent to completely evaporate from the plate in a fume hood.

  • Visualize the spots under a UV lamp (254 nm) and circle any visible spots with a pencil.

  • If necessary, use a chemical stain for further visualization.

5. Analysis:

  • Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

  • Monitor the reaction progress by observing the disappearance of the starting material spot and the appearance of the product spot(s) over time.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate spot_plate Spot Plate with Samples prep_plate->spot_plate prep_chamber Prepare Developing Chamber develop_plate Develop Plate prep_chamber->develop_plate spot_plate->develop_plate dry_plate Dry Plate develop_plate->dry_plate visualize Visualize Spots dry_plate->visualize calculate_rf Calculate Rf Values visualize->calculate_rf interpret Interpret Results calculate_rf->interpret

Caption: Workflow for Monitoring a Reaction by TLC.

Troubleshooting_Logic start Problem with TLC Result streaking Are spots streaking? start->streaking add_acid Add 0.5-2% acetic acid to mobile phase streaking->add_acid Yes dilute Dilute sample streaking->dilute Yes, also rf_issue Is Rf too high or too low? streaking->rf_issue No end Problem Resolved add_acid->end dilute->end adjust_polarity Adjust mobile phase polarity rf_issue->adjust_polarity Yes no_spots Are spots not visible? rf_issue->no_spots No adjust_polarity->end use_stain Use a chemical stain no_spots->use_stain Yes concentrate Concentrate sample no_spots->concentrate Yes, also no_spots->end No use_stain->end concentrate->end

References

Common impurities in commercial 6-Formyl-2,3-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the common impurities in commercial 6-Formyl-2,3-dimethoxybenzoic acid (also known as Opianic Acid).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common synonyms?

A1: this compound is an organic compound with the chemical formula C₁₀H₁₀O₅. It belongs to the class of benzoic acids and is characterized by a formyl group and two methoxy groups attached to the benzene ring.[1] Due to its chemical structure, it is a valuable precursor in various chemical reactions, including condensation and substitution reactions.[1] Common synonyms for this compound include Opianic Acid, 2,3-Dimethoxy-6-formylbenzoic acid, and 5,6-Dimethoxyphthalaldehydic acid.[1]

Q2: What are the potential sources of impurities in commercial this compound?

A2: Impurities in commercial this compound can originate from several sources:

  • Synthesis from Noscapine: A primary route to Opianic Acid is through the oxidation or acidic hydrolysis of Noscapine, a natural alkaloid.[2][3] Therefore, residual Noscapine and other degradation products are potential impurities.

  • By-products of Synthesis: The chemical reactions involved in its synthesis can lead to the formation of by-products that may not be completely removed during purification.

  • Degradation: The compound itself may degrade over time or under certain storage conditions, leading to the formation of new impurities.

  • Residual Solvents and Reagents: Solvents and reagents used in the manufacturing process may be present in trace amounts in the final product.

Q3: What are the most common impurities to expect in commercial this compound?

A3: Based on its primary synthetic route from Noscapine, the following are potential impurities:

  • Noscapine: The starting material for the synthesis.

  • Cotarnine: A co-product formed during the acidic hydrolysis of Noscapine.[2]

  • Meconine (6,7-dimethoxyisobenzofuran-1(3H)-one): Another degradation product of Noscapine.[2]

  • Noscapine N-Oxide: An intermediate in some synthetic pathways involving Noscapine.

  • Related Benzoic Acid Derivatives: Such as 2,3-dimethoxybenzoic acid, which lacks the formyl group.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments using this compound, potentially due to the presence of impurities.

Observed Issue Potential Cause (Impurity Related) Recommended Action
Inconsistent reaction yields or unexpected side products The presence of reactive impurities such as residual Noscapine or Cotarnine can interfere with the desired reaction pathway.1. Verify the purity of the this compound using an appropriate analytical method like HPLC or ¹H NMR. 2. If significant impurities are detected, consider purifying the material by recrystallization or chromatography.
Poor solubility or unusual physical appearance (e.g., discoloration) The presence of colored impurities or by-products from the synthesis can affect the physical properties of the material.1. Assess the material's purity. 2. Attempt a purification step, such as washing with a suitable solvent or recrystallization, to remove colored impurities.
Discrepancies in analytical data (e.g., NMR, Mass Spectrometry) Signals from impurities can overlap with or obscure the signals of the desired compound, leading to misinterpretation of data.1. Carefully analyze the spectral data for unexpected peaks. 2. Compare the obtained spectra with a reference standard of high purity. 3. Use 2D NMR techniques (e.g., COSY, HSQC) to help distinguish between the signals of the main compound and impurities.

Data on Potential Impurities

The following table summarizes the key potential impurities in commercial this compound.

Impurity Name Chemical Structure Molecular Formula Molecular Weight ( g/mol ) Potential Source
NoscapineC₂₂H₂₃NO₇C₂₂H₂₃NO₇413.43Starting material from synthesis[4]
CotarnineC₁₂H₁₅NO₄C₁₂H₁₅NO₄237.26Co-product of Noscapine hydrolysis[2][4]
MeconineC₁₀H₁₀O₄C₁₀H₁₀O₄194.19Degradation product of Noscapine[4]
6-(hydroxymethyl)-2,3-dimethoxybenzoic acidC₁₀H₁₂O₅C₁₀H₁₂O₅212.20Related substance from synthesis[4]
2,3-Dimethoxybenzoic acidC₉H₁₀O₄C₉H₁₀O₄182.17Potential synthetic precursor or side-product

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound and detecting potential impurities.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid or Trifluoroacetic acid (TFA).

  • This compound sample.

  • Reference standards for potential impurities (if available).

2. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid (or TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid (or TFA).

  • Gradient: A typical starting gradient could be 95% A and 5% B, ramping to 5% A and 95% B over 20-30 minutes. The specific gradient should be optimized to achieve good separation of the main peak from any impurity peaks.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm or a wavelength determined from the UV spectrum of this compound.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of the this compound sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • If available, prepare individual stock solutions of the potential impurity reference standards at a similar concentration.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Inject the sample solution into the HPLC system.

  • Identify the peak corresponding to this compound. If reference standards are used, their retention times will confirm the identity of impurity peaks.

  • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizations

Impurity_Troubleshooting_Workflow cluster_start cluster_investigation Investigation cluster_action Action cluster_end start Experiment with this compound yields unexpected results check_purity Assess Purity of Starting Material (e.g., HPLC, NMR) start->check_purity is_pure Is Purity >98% and free of major unknown peaks? check_purity->is_pure review_protocol Review Experimental Protocol for Errors is_pure->review_protocol Uncertain identify_impurities Attempt to Identify Impurities (e.g., MS, comparison to standards) is_pure->identify_impurities No proceed Proceed with Experiment is_pure->proceed Yes review_protocol->proceed purify Purify Starting Material (Recrystallization, Chromatography) identify_impurities->purify modify_protocol Modify Protocol based on Impurity Identity identify_impurities->modify_protocol re_run Re-run Experiment with Purified Material purify->re_run end_success Successful Experiment re_run->end_success end_fail Experiment Still Fails - Re-evaluate Hypothesis re_run->end_fail proceed->end_success modify_protocol->re_run

Caption: Troubleshooting workflow for experiments involving this compound.

Synthesis_Impurity_Pathway cluster_synthesis Synthesis & Degradation Pathway noscapine Noscapine (Starting Material) hydrolysis Acidic Hydrolysis / Oxidation noscapine->hydrolysis meconine Meconine (Degradation Impurity) noscapine->meconine Degradation opianic_acid This compound (Product) hydrolysis->opianic_acid cotarnine Cotarnine (Co-product Impurity) hydrolysis->cotarnine

Caption: Simplified pathway showing the generation of impurities from Noscapine.

References

Technical Support Center: The Pictet-Spengler Reaction with Opianic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Pictet-Spengler reaction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions to help improve the yield and success of your reactions, with a particular focus on the use of opianic acid.

Troubleshooting Guide

This section addresses common issues encountered during the Pictet-Spengler reaction.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Reactants: The β-arylethylamine may be insufficiently nucleophilic, or the aldehyde may be unreactive. Opianic acid's carboxylic acid group can be deactivating.- Ensure the β-arylethylamine has electron-donating groups on the aromatic ring. - Consider converting opianic acid to its methyl ester to increase the electrophilicity of the aldehyde. - For less reactive systems, harsher conditions such as stronger acids (e.g., trifluoroacetic acid) and higher temperatures may be necessary.[1]
2. Inappropriate Catalyst: The acid catalyst may be too weak or too strong for the specific substrates.- For electron-rich systems, milder acids like acetic acid or even physiological conditions may suffice. - For less reactive partners, stronger protic acids (HCl, H₂SO₄) or Lewis acids (BF₃·OEt₂) can be employed.[2] - Experiment with a range of acid catalysts to find the optimal one for your specific reaction.
3. Unfavorable Reaction Conditions: Temperature, solvent, and reaction time can significantly impact yield.- Systematically vary the temperature. While some reactions proceed at room temperature, others may require heating to reflux.[1] - Screen different solvents. Protic solvents are traditional, but aprotic solvents like dichloromethane or toluene have been shown to improve yields in some cases.[1] - Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time.
Formation of Side Products 1. Oxidation of Product: The tetrahydro-β-carboline product can be susceptible to oxidation, especially at elevated temperatures.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use milder reaction conditions if possible.
2. Polymerization of Aldehyde: Aldehydes, particularly formaldehyde, can polymerize under acidic conditions.- Use a stable source of the aldehyde, such as 1,3,5-trioxane for formaldehyde.[3] - Add the aldehyde slowly to the reaction mixture.
3. N-Acylation: If using an acylating agent to form an N-acyliminium ion, side reactions with the amine can occur.- Control the stoichiometry of the acylating agent carefully. - Perform the acylation at low temperatures.
Difficulty in Product Isolation 1. Product is Water-Soluble: The presence of polar functional groups can make extraction from aqueous media challenging.- After quenching the reaction, adjust the pH of the aqueous layer to ensure the product is in its neutral form before extraction. - Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol. - Perform multiple extractions to maximize recovery.
2. Co-elution with Starting Materials: The product and unreacted starting materials may have similar polarities.- Ensure the reaction has gone to completion by monitoring with TLC. - If separation by chromatography is difficult, consider derivatizing the product to alter its polarity before purification.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Pictet-Spengler reaction?

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base (or imine).[2] Under acidic conditions, the imine is protonated to form a highly electrophilic iminium ion. The electron-rich aromatic ring of the β-arylethylamine then attacks the iminium ion through an intramolecular electrophilic aromatic substitution, leading to cyclization. A final deprotonation step restores aromaticity and yields the tetrahydroisoquinoline or tetrahydro-β-carboline product.

Q2: How does the structure of opianic acid affect the Pictet-Spengler reaction?

Opianic acid (2-formyl-3,4-dimethoxybenzoic acid) has two key structural features that influence its reactivity in the Pictet-Spengler reaction. The two methoxy groups are electron-donating, which can increase the nucleophilicity of the aromatic ring of the β-arylethylamine it reacts with, potentially favoring the cyclization step.[2] However, the carboxylic acid group is electron-withdrawing, which can decrease the electrophilicity of the aldehyde carbonyl group, potentially slowing down the initial condensation step. The overall effect will depend on the specific reaction conditions and the nature of the β-arylethylamine.

Q3: What are the optimal reaction conditions for the Pictet-Spengler reaction with opianic acid?

While specific optimized conditions for opianic acid are not widely reported, general principles can be applied. Due to the potentially reduced reactivity of the aldehyde, moderately strong acid catalysis (e.g., trifluoroacetic acid) and elevated temperatures may be required. The choice of solvent will also be crucial, with aprotic solvents like dichloromethane or toluene potentially offering advantages.[1] Systematic screening of catalysts, solvents, and temperatures is recommended to determine the optimal conditions for your specific β-arylethylamine substrate.

Q4: Can I use a ketone instead of an aldehyde with opianic acid derivatives?

While the Pictet-Spengler reaction can be performed with ketones, they are generally less reactive than aldehydes.[1] Given the potential for reduced reactivity of the opianic acid scaffold, using a ketone derivative would likely require even harsher reaction conditions and may result in lower yields.

Q5: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. This allows for the determination of the optimal reaction time and can help in troubleshooting issues like stalled reactions.

Quantitative Data

The following tables summarize representative yields for the Pictet-Spengler reaction under various conditions with different substituted aldehydes. Note: Specific data for opianic acid is limited in the literature; this data is illustrative of general trends.

Table 1: Effect of Catalyst on Pictet-Spengler Reaction Yield

β-ArylethylamineAldehydeCatalystSolventTemperature (°C)Yield (%)
TryptamineBenzaldehydeHClEthanolReflux75
TryptamineBenzaldehydeTFACH₂Cl₂Room Temp85
TryptamineBenzaldehydeAcetic AcidWater8060
PhenylethylamineFormaldehydeH₂SO₄Water10080

Table 2: Effect of Solvent on Pictet-Spengler Reaction Yield

β-ArylethylamineAldehydeCatalystSolventTemperature (°C)Yield (%)
Tryptamine4-NitrobenzaldehydeTFADichloromethaneRoom Temp92
Tryptamine4-NitrobenzaldehydeTFATolueneRoom Temp88
Tryptamine4-NitrobenzaldehydeTFAMethanolRoom Temp75
Tryptamine4-NitrobenzaldehydeTFAAcetonitrileRoom Temp85

Experimental Protocols

Protocol 1: General Procedure for the Pictet-Spengler Reaction with an Aldehyde

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the β-arylethylamine (1.0 equivalent) in an appropriate solvent (e.g., dichloromethane, 10-20 mL per mmol of amine).

  • Aldehyde Addition: To the stirred solution, add the aldehyde (1.0-1.2 equivalents) at room temperature. If the aldehyde is a solid, it can be added directly. If it is a liquid, it can be added dropwise.

  • Catalyst Addition: Add the acid catalyst (e.g., trifluoroacetic acid, 1.1 equivalents) dropwise to the reaction mixture. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizations

Pictet_Spengler_Mechanism cluster_1 Step 1: Imine Formation cluster_2 Step 2: Iminium Ion Formation cluster_3 Step 3: Cyclization & Deprotonation Amine β-Arylethylamine Imine Schiff Base (Imine) Amine->Imine Condensation (-H₂O) Aldehyde Opianic Acid Aldehyde->Imine Imine2 Schiff Base (Imine) Iminium_Ion Iminium Ion Imine2->Iminium_Ion Protonation H_plus H⁺ (Acid Catalyst) H_plus->Iminium_Ion Iminium_Ion2 Iminium Ion Intermediate Cyclized Intermediate Iminium_Ion2->Intermediate Intramolecular Electrophilic Aromatic Substitution Product Tetrahydroisoquinoline Product Intermediate->Product Deprotonation (-H⁺)

Caption: General mechanism of the Pictet-Spengler reaction.

Troubleshooting_Workflow Start Low Yield in Pictet-Spengler Reaction Check_Reactants Are reactants sufficiently activated? Start->Check_Reactants Activate_Amine Use β-arylethylamine with a more electron-donating group. Check_Reactants->Activate_Amine No Esterify_Acid Convert opianic acid to its ester. Check_Reactants->Esterify_Acid No Check_Conditions Are reaction conditions optimal? Check_Reactants->Check_Conditions Yes Activate_Amine->Check_Conditions Esterify_Acid->Check_Conditions Optimize_Catalyst Screen different acid catalysts (Protic vs. Lewis, strength). Check_Conditions->Optimize_Catalyst No Optimize_Solvent Test various solvents (Protic vs. Aprotic). Check_Conditions->Optimize_Solvent No Optimize_Temp Vary reaction temperature (Room Temp to Reflux). Check_Conditions->Optimize_Temp No Check_Side_Reactions Are side products being formed? Check_Conditions->Check_Side_Reactions Yes Optimize_Catalyst->Check_Side_Reactions Optimize_Solvent->Check_Side_Reactions Optimize_Temp->Check_Side_Reactions Inert_Atmosphere Run reaction under N₂ or Ar. Check_Side_Reactions->Inert_Atmosphere Yes (Oxidation) Control_Addition Add aldehyde slowly. Check_Side_Reactions->Control_Addition Yes (Polymerization) Success Improved Yield Check_Side_Reactions->Success No Inert_Atmosphere->Success Control_Addition->Success

Caption: Troubleshooting workflow for low yield.

References

Removal of unreacted 6-Formyl-2,3-dimethoxybenzoic acid from reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Removal of Unreacted 6-Formyl-2,3-dimethoxybenzoic Acid

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with this compound (also known as opianic acid) and need to remove the unreacted starting material from their reaction mixtures. This guide provides detailed protocols, troubleshooting advice, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound that are relevant for its removal?

A1: this compound is a white to off-white crystalline solid.[1] Its key structural features for separation are a carboxylic acid group and an aldehyde (formyl) group. The carboxylic acid moiety is acidic and can be deprotonated with a base to form a water-soluble salt. This property is the primary basis for its separation from neutral or basic organic compounds. It is generally soluble in organic solvents and has moderate solubility in water.[1]

Q2: What is the most common method for removing unreacted this compound?

A2: The most common and effective method is liquid-liquid extraction based on the acidity of the carboxylic acid group.[2][3] This technique involves washing the organic reaction mixture with an aqueous basic solution. The base deprotonates the carboxylic acid, forming a salt that is soluble in the aqueous layer and can be separated from the organic layer containing the desired product (assuming the product is not acidic).

Q3: Which base should I use for the extraction?

A3: The choice of base depends on the acidity of your product and other components in the mixture.

  • Sodium bicarbonate (NaHCO₃) is a weak base and is often a good first choice if your product is sensitive to strong bases or if you want to selectively remove the more acidic this compound from less acidic impurities.

  • Sodium carbonate (Na₂CO₃) is a moderately strong base.

  • Sodium hydroxide (NaOH) is a strong base and will deprotonate most carboxylic acids. It should be used if a weaker base is ineffective.

Q4: How can I recover the this compound from the aqueous wash?

A4: To recover the acid, the basic aqueous layer should be acidified, typically with a strong acid like hydrochloric acid (HCl), until the solution is acidic (pH < 4).[4] This will protonate the carboxylate salt, causing the neutral this compound to precipitate out of the solution. The precipitate can then be collected by filtration.

Troubleshooting Guide

Problem Possible Cause Solution
Incomplete removal of the acid from the organic layer. 1. Insufficient amount of base used. 2. Inadequate mixing of the organic and aqueous layers. 3. The pH of the aqueous layer is not high enough to deprotonate the acid.1. Add more of the basic solution and repeat the extraction. 2. Shake the separatory funnel vigorously, ensuring thorough mixing of the two phases. Be sure to vent the funnel frequently. 3. Use a stronger base (e.g., switch from sodium bicarbonate to sodium hydroxide).
An emulsion forms at the interface of the two layers. The two immiscible layers are not separating cleanly, often due to the presence of surfactants or fine solid particles.1. Allow the mixture to stand for a longer period. 2. Gently swirl the separatory funnel instead of vigorous shaking. 3. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion. 4. Filter the entire mixture through a pad of Celite or glass wool.
The desired product is also extracted into the aqueous layer. The product may also have acidic properties and is being deprotonated by the base.1. Use a weaker base (e.g., sodium bicarbonate instead of sodium hydroxide) that will selectively deprotonate the more acidic this compound. 2. Carefully adjust the pH of the basic wash to a value that is high enough to deprotonate the starting material but not the product. This requires knowledge of the pKa values of both compounds.
No precipitate forms upon acidification of the aqueous layer. 1. The concentration of the acid in the aqueous layer is too low. 2. The solution is not sufficiently acidic. 3. The acid is more soluble in the acidified aqueous solution than expected.1. If possible, concentrate the aqueous layer by evaporation before acidification. 2. Check the pH with pH paper or a pH meter and add more acid if necessary. 3. Extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) to recover the dissolved acid.

Data Presentation

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₀O₅[1]
Molecular Weight 210.19 g/mol [5]
Appearance White to off-white crystalline solid[1]
Melting Point 421.65 K (148.5 °C)[5]
Boiling Point (calculated) 709.37 K (436.22 °C)[5]
LogP (octanol/water partition coefficient, calculated) 1.214[5]
Water Solubility (log₁₀WS, calculated) -1.92 mol/L[5]

Note: Some of the data presented are calculated values and should be used as an estimation.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Removal of Unreacted this compound

This protocol is suitable for a reaction where this compound is the starting material and the desired product is a neutral organic compound.

Materials:

  • Reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Filtration apparatus (Buchner funnel, filter paper)

Procedure:

  • Transfer the organic reaction mixture to a separatory funnel.

  • Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically inverting the funnel and venting to release any pressure buildup (CO₂ evolution).

  • Allow the layers to separate completely. The top layer will be the aqueous phase, and the bottom will be the organic phase (this may vary depending on the density of the organic solvent used).

  • Drain the lower organic layer into a clean Erlenmeyer flask.

  • Drain the upper aqueous layer into a separate beaker.

  • Return the organic layer to the separatory funnel and repeat the extraction with a fresh portion of saturated sodium bicarbonate solution.

  • Combine the aqueous extracts.

  • Wash the organic layer with deionized water and then with brine to remove any residual water-soluble impurities.

  • Drain the organic layer into a clean, dry Erlenmeyer flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent to obtain the purified organic solution containing the desired product.

  • (Optional) Recovery of this compound:

    • Cool the combined aqueous extracts in an ice bath.

    • Slowly add 1 M HCl while stirring until the solution is acidic (test with pH paper).

    • A white precipitate of this compound should form.

    • Collect the precipitate by vacuum filtration, wash with a small amount of cold deionized water, and dry.

Mandatory Visualization

Experimental Workflow for Removal of Unreacted Acid

experimental_workflow start Reaction Mixture (Organic Solvent) add_base Add Saturated NaHCO₃ Solution start->add_base extract Liquid-Liquid Extraction (Separatory Funnel) add_base->extract separate Separate Layers extract->separate organic_layer Organic Layer (Contains Product) separate->organic_layer Organic Phase aqueous_layer Aqueous Layer (Contains Acid Salt) separate->aqueous_layer Aqueous Phase wash_organic Wash with H₂O and Brine organic_layer->wash_organic acidify_aqueous Acidify with HCl aqueous_layer->acidify_aqueous dry_organic Dry over Na₂SO₄ wash_organic->dry_organic filter_organic Filter dry_organic->filter_organic product Purified Product Solution filter_organic->product precipitate Precipitation of Acid acidify_aqueous->precipitate filter_acid Filter and Dry precipitate->filter_acid recovered_acid Recovered Starting Material filter_acid->recovered_acid

Caption: Workflow for the separation of a neutral product from unreacted this compound.

References

Stability of Opianic acid under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of opianic acid under various experimental conditions. This resource is intended for researchers, scientists, and drug development professionals who may encounter opianic acid as a starting material, intermediate, or degradation product.

Troubleshooting Guides

Issue 1: Unexpected Presence of Opianic Acid in a Sample

Symptoms:

  • An unexpected peak corresponding to opianic acid is observed in an HPLC chromatogram of a related compound, such as noscapine.

  • Alteration in the physical or chemical properties of a sample containing a compound that could degrade to opianic acid.

Possible Cause: Opianic acid is a known degradation product of noscapine under both acidic and basic hydrolytic conditions.[1] Its presence often indicates the degradation of the parent drug substance.

Troubleshooting Steps:

  • Verify Peak Identity: Confirm the identity of the suspected opianic acid peak using a reference standard and appropriate analytical techniques (e.g., co-injection in HPLC, mass spectrometry).

  • Review Sample History and Storage Conditions:

    • Examine the pH of the sample or solution. Extreme pH values can accelerate the hydrolysis of parent compounds like noscapine.[1]

    • Assess the storage temperature and duration. Elevated temperatures can increase the rate of degradation.

    • Note the solvent system used. Protic solvents may facilitate hydrolysis.

  • Perform Forced Degradation Studies: To understand the degradation pathway, conduct forced degradation studies on the parent compound under various stress conditions as outlined in the experimental protocols below. This will help to confirm if opianic acid is indeed a degradation product and under what conditions it forms.

Issue 2: Opianic Acid Degradation During an Experiment

Symptoms:

  • A decrease in the concentration of opianic acid over time in a solution.

  • The appearance of new, unknown peaks in the chromatogram of an opianic acid sample.

Possible Cause: While specific data on the intrinsic stability of opianic acid is limited, its functional groups (an aldehyde and a carboxylic acid on a benzene ring) suggest potential instability under certain conditions. Aldehydes are susceptible to oxidation, and the molecule could potentially undergo decarboxylation.

Troubleshooting Steps:

  • Control pH: Maintain the pH of the solution within a neutral range (pH 6-8) if possible, as extreme acidic or basic conditions may promote degradation.

  • Minimize Exposure to Oxygen: To prevent potential oxidation of the aldehyde group, consider working under an inert atmosphere (e.g., nitrogen or argon).

  • Control Temperature: Store opianic acid solutions at recommended temperatures (e.g., 2-8°C) to minimize thermal degradation.[2]

  • Use Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions of opianic acid for experiments to avoid analyzing degradants that may have formed during storage.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is opianic acid known to be formed as a degradation product?

A1: Opianic acid is a well-documented degradation product of the antitussive drug noscapine. It is formed through the hydrolysis of noscapine under both acidic and basic conditions.[1]

Q2: What is a typical experimental setup for a forced degradation study to investigate the formation of opianic acid from a parent compound?

A2: A forced degradation study typically involves exposing the drug substance to a variety of stress conditions that are more severe than accelerated stability conditions. The goal is to generate degradation products and understand the degradation pathways.[3][4] A general protocol is provided in the "Experimental Protocols" section below.

Q3: How can I monitor the stability of opianic acid in my samples?

A3: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, is the preferred technique for monitoring the stability of opianic acid. The method should be validated to ensure it can separate opianic acid from its potential degradants and other components in the sample matrix.

Q4: What are the expected degradation products of opianic acid itself?

A4: While specific degradation products of opianic acid are not extensively reported in the literature, potential degradation pathways could involve the oxidation of the aldehyde group to a carboxylic acid, or decarboxylation of the existing carboxylic acid group, especially under thermal stress. Further investigation using techniques like LC-MS would be necessary to identify and characterize any degradation products.

Data Presentation

Table 1: Summary of Opianic Acid Stability under Forced Degradation Conditions (Hypothetical Data)

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)% Degradation of Opianic AcidMajor Degradants Observed
Acidic Hydrolysis0.1 M HCl2460Data not availableData not available
Basic Hydrolysis0.1 M NaOH2460Data not availableData not available
Oxidative3% H₂O₂2425Data not availableData not available
ThermalSolid State4880Data not availableData not available
PhotolyticUV/Visible Light2425Data not availableData not available

Table 2: Degradation of Noscapine to Opianic Acid (Qualitative Summary)

ConditionObservationReference
Acid HydrolysisNoscapine degrades to form opianic acid, cotarnine, and meconine.
Base HydrolysisNoscapine degrades to form opianic acid, cotarnine, and meconine.

Experimental Protocols

Protocol 1: General Forced Degradation Study for a Drug Substance

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of a drug substance and identify its degradation products.

  • Preparation of Stock Solution: Prepare a stock solution of the drug substance in a suitable solvent (e.g., methanol, acetonitrile, or water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M or 1 M hydrochloric acid.

    • Heat the solution at a controlled temperature (e.g., 60-80°C) for a specified period (e.g., 2, 6, 12, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of base (e.g., 0.1 M or 1 M NaOH), and dilute to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M or 1 M sodium hydroxide.

    • Maintain the solution at a controlled temperature (e.g., room temperature or 60°C) for a specified period.

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of acid (e.g., 0.1 M or 1 M HCl), and dilute for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of a hydrogen peroxide solution (e.g., 3-30%).

    • Keep the solution at room temperature for a specified period, protected from light.

    • At each time point, withdraw a sample and dilute for analysis.

  • Thermal Degradation:

    • Place the solid drug substance in a controlled temperature oven (e.g., 80°C).

    • At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for analysis.

  • Photolytic Degradation:

    • Expose a solution of the drug substance and the solid drug substance to UV and visible light in a photostability chamber.

    • Maintain a control sample in the dark.

    • At a specified time point, prepare the samples for analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.

Visualizations

Degradation_Pathway_of_Noscapine Noscapine Noscapine Opianic_Acid Opianic_Acid Noscapine->Opianic_Acid Acid/Base Hydrolysis Cotarnine Cotarnine Noscapine->Cotarnine Acid/Base Hydrolysis Meconine Meconine Noscapine->Meconine Acid/Base Hydrolysis Stability_Investigation_Workflow cluster_0 Problem Identification cluster_1 Forced Degradation Study cluster_2 Analysis and Conclusion A Unexpected peak observed in sample B Investigate sample history (pH, temp, storage) A->B C Perform forced degradation (Acid, Base, Oxidative, Thermal) B->C D Analyze stressed samples by HPLC C->D E Identify degradation products (e.g., Opianic Acid) D->E F Determine degradation pathway and stability profile E->F

References

Validation & Comparative

Navigating the Spectroscopic Landscape: A Comparative Guide to the Characterization of 6-Formyl-2,3-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

¹H and ¹³C NMR Spectral Data of 6-Formyl-2,3-dimethoxybenzoic acid

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound.[1] For this compound, ¹H NMR spectroscopy reveals the number of different types of protons and their neighboring environments, while ¹³C NMR spectroscopy provides insights into the carbon framework of the molecule.

While a definitive, experimentally verified spectrum for this compound is not available in the public domain, a predicted spectrum can be constructed with a high degree of confidence by analyzing the substituent effects on the benzene ring and comparing with data from structurally similar compounds. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignmentRationale for Prediction
~10.5Singlet1HAldehyde proton (-CHO)Aldehyde protons typically resonate in the downfield region of 9-10 ppm.
~11.0 - 13.0Singlet (broad)1HCarboxylic acid proton (-COOH)The chemical shift of carboxylic acid protons is highly variable and concentration-dependent, appearing as a broad singlet.
~7.5Doublet1HAromatic proton (H-5)This proton is ortho to the electron-withdrawing aldehyde group, causing a downfield shift. It will appear as a doublet due to coupling with H-4.
~7.2Doublet1HAromatic proton (H-4)This proton is ortho to the electron-donating methoxy group at C-3 and will be coupled to H-5, appearing as a doublet.
~3.9Singlet3HMethoxy protons (-OCH₃ at C-2)Methoxy groups on a benzene ring typically appear as singlets in the region of 3.7-4.0 ppm.
~3.8Singlet3HMethoxy protons (-OCH₃ at C-3)The two methoxy groups are in slightly different electronic environments and may have slightly different chemical shifts.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) (ppm)AssignmentRationale for Prediction
~192Aldehyde carbon (-CHO)Aldehyde carbonyl carbons are characteristically found in the highly deshielded region of the spectrum.
~168Carboxylic acid carbon (-COOH)Carboxylic acid carbonyl carbons typically resonate in the range of 165-185 ppm.
~155Aromatic carbon (C-2)Aromatic carbons attached to electron-donating methoxy groups are shifted downfield.
~152Aromatic carbon (C-3)Similar to C-2, this carbon is also deshielded by the attached methoxy group.
~135Aromatic carbon (C-6)The carbon attached to the electron-withdrawing formyl group will be deshielded.
~128Aromatic carbon (C-1)The carbon bearing the carboxylic acid group.
~120Aromatic carbon (C-5)Aromatic CH carbon.
~115Aromatic carbon (C-4)Aromatic CH carbon.
~56Methoxy carbon (-OCH₃ at C-2)Methoxy carbons typically appear in the 50-65 ppm range.
~55Methoxy carbon (-OCH₃ at C-3)The two methoxy carbons are expected to have slightly different chemical shifts.

Comparison with Alternative Analytical Techniques

While NMR provides unparalleled detail for structural elucidation, other analytical techniques can be employed for the characterization of this compound, each with its own strengths and limitations.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. For substituted benzoic acids, HPLC can be used to assess purity and quantify the compound in various matrices.

  • Advantages: High sensitivity, excellent quantitative accuracy, and the ability to analyze complex mixtures.

  • Disadvantages: Provides limited structural information compared to NMR.

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique, particularly for volatile and thermally stable compounds. Derivatization may be necessary for non-volatile compounds like benzoic acids to increase their volatility.

  • Advantages: High separation efficiency and the provision of molecular weight and fragmentation patterns from the mass spectrometer, which aids in identification.

  • Disadvantages: Requires the analyte to be volatile or to be made volatile through derivatization, which adds a step to the sample preparation process.

Table 3: Comparison of Analytical Techniques

TechniqueInformation ProvidedSample RequirementsThroughput
¹H and ¹³C NMR Detailed molecular structure, connectivity, and stereochemistry.Soluble sample, typically 1-10 mg.Low to medium.
HPLC Purity, quantification, and separation from impurities.Soluble sample, microgram to milligram quantities.High.
GC-MS Separation of volatile components, molecular weight, and fragmentation patterns.Volatile or derivatized sample, microgram quantities.High.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Protocol for ¹H and ¹³C NMR Data Acquisition

  • Sample Preparation:

    • Weigh 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the compound.

    • Gently agitate the vial to dissolve the sample completely.

    • Transfer the solution to a standard 5 mm NMR tube using a pipette.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

    • Apply a relaxation delay of 1-2 seconds between scans.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

    • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope (e.g., 128-1024 scans).

    • A relaxation delay of 2-5 seconds is recommended.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Identify the chemical shifts and multiplicities of the peaks in both the ¹H and ¹³C spectra.

Workflow for NMR-Based Structural Characterization

The following diagram illustrates the logical workflow for the structural characterization of an organic compound like this compound using NMR spectroscopy.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis Compound Compound Dissolution Dissolution in Deuterated Solvent Compound->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer Spectrometer NMR Spectrometer H1_Acquisition ¹H NMR Acquisition Spectrometer->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition Spectrometer->C13_Acquisition FT Fourier Transform H1_Acquisition->FT C13_Acquisition->FT Phasing Phasing & Baseline Correction FT->Phasing Calibration Chemical Shift Calibration Phasing->Calibration Peak_Picking Peak Picking Calibration->Peak_Picking Integration Integration (¹H) Peak_Picking->Integration Assignment Peak Assignment Peak_Picking->Assignment Integration->Assignment Structure Structure Elucidation Assignment->Structure

Caption: Workflow for NMR-based structural characterization.

References

A Comparative Guide to the FT-IR Analysis of Opianic Acid Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the functional groups of opianic acid using Fourier-Transform Infrared (FT-IR) spectroscopy. Through a comparative approach with related aromatic carboxylic acids, this document offers insights into the vibrational spectroscopy of this important organic compound. Experimental data is presented to facilitate a clear understanding of the spectral characteristics of opianic acid and its structural analogs.

FT-IR Spectral Analysis of Opianic Acid

Opianic acid (5,6-dimethoxy-2-formylbenzoic acid) is a key organic molecule with distinct functional groups that give rise to a characteristic infrared spectrum. The principal functional groups are a carboxylic acid, an aromatic aldehyde, and two methoxy groups attached to a benzene ring. The expected FT-IR absorption peaks for opianic acid are a composite of the vibrational modes of these individual functionalities.

A detailed breakdown of the expected characteristic FT-IR absorption peaks for opianic acid is presented in Table 1, alongside the experimental data for benzoic acid and phthalic acid for comparative analysis.

Comparative FT-IR Data

The following table summarizes the key FT-IR absorption peaks for opianic acid and two common aromatic carboxylic acids, benzoic acid and phthalic acid. This comparison highlights the unique spectral features of opianic acid arising from its specific substitution pattern.

Table 1: Comparison of FT-IR Absorption Peaks (cm⁻¹)

Functional GroupVibration ModeOpianic Acid (Predicted)Benzoic AcidPhthalic Acid
Carboxylic Acid O-H stretch3300-2500 (broad)~3300-2500 (broad)[1]3000-2500 (broad)
C=O stretch~1700-1680~1685[2]~1690
C-O stretch~1300-1200~1292[2]~1285
O-H bend~950-900 (broad)~934[2]Not distinctly reported
Aromatic Aldehyde C-H stretch (aldehyde)~2850 and ~2750N/AN/A
C=O stretch~1690-1670N/AN/A
Aromatic Ring C-H stretch~3100-3000~3071[2]~3100-3000
C=C stretch~1600-1450~1600, 1585, 1450~1590, 1495, 1450
Methoxy Groups C-H stretch (in CH₃)~2960, ~2850N/AN/A
O-CH₃ stretch~1275 and ~1030N/AN/A

Interpretation of Spectral Data

The predicted FT-IR spectrum of opianic acid is expected to show a very broad O-H stretching band from the carboxylic acid group, spanning from approximately 3300 to 2500 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids. The carbonyl (C=O) stretching region will be complex, with overlapping peaks from the carboxylic acid (~1700-1680 cm⁻¹) and the aromatic aldehyde (~1690-1670 cm⁻¹). The presence of two distinct, albeit overlapping, carbonyl absorptions would be a key identifier for opianic acid. Furthermore, the characteristic, and often weak, C-H stretching bands of the aldehyde group around 2850 cm⁻¹ and 2750 cm⁻¹ are expected to be present. The spectrum will also feature strong C-O stretching bands from the carboxylic acid and the two methoxy groups.

In comparison, benzoic acid exhibits a similar broad O-H stretch and a strong carbonyl absorption from the carboxylic acid. However, it lacks the aldehyde and methoxy group absorptions.

Phthalic acid , with its two carboxylic acid groups, also shows a broad O-H stretch. Its carbonyl absorption region may be broader or show splitting due to the interaction of the two adjacent carboxylic acid functionalities. It also lacks the characteristic peaks of the aldehyde and methoxy groups.

Experimental Protocol: FT-IR Analysis of Solid Samples (KBr Pellet Method)

The following protocol outlines the standard procedure for preparing a solid organic sample for FT-IR analysis using the potassium bromide (KBr) pellet method.

Materials:

  • Sample (e.g., Opianic Acid)

  • Potassium Bromide (KBr), FT-IR grade, dried

  • Agate mortar and pestle

  • Pellet press with die set

  • Spatula

  • Infrared spectrophotometer

Procedure:

  • Sample Preparation: Weigh approximately 1-2 mg of the solid sample and 100-200 mg of dry FT-IR grade KBr.

  • Grinding: Add the KBr to an agate mortar and grind it to a fine powder. Add the sample to the mortar and continue grinding until the mixture is homogeneous and has a fine, consistent particle size.

  • Pellet Formation: Transfer a portion of the mixture to the die of a pellet press.

  • Pressing: Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectral Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Analysis: Record the infrared spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Workflow for FT-IR Analysis

The logical flow of conducting an FT-IR analysis, from sample preparation to final spectral interpretation, is illustrated in the following diagram.

FT_IR_Workflow FT-IR Analysis Workflow cluster_prep Sample Preparation cluster_analysis Spectral Acquisition & Analysis cluster_interpretation Interpretation Sample Solid Sample Mortar Grind in Agate Mortar Sample->Mortar KBr Dry KBr Powder KBr->Mortar Die Transfer to Pellet Die Mortar->Die Press Apply Pressure Die->Press Pellet Form KBr Pellet Press->Pellet Spectrometer Place in FT-IR Spectrometer Pellet->Spectrometer Background Record Background (KBr) Spectrometer->Background SampleSpectrum Record Sample Spectrum Spectrometer->SampleSpectrum Subtraction Background Subtraction Background->Subtraction SampleSpectrum->Subtraction FinalSpectrum Final FT-IR Spectrum Subtraction->FinalSpectrum PeakID Identify Peak Positions (cm⁻¹) FinalSpectrum->PeakID FuncGroup Assign Functional Groups PeakID->FuncGroup Comparison Compare with Reference Spectra FuncGroup->Comparison Conclusion Structural Elucidation Comparison->Conclusion

Caption: Workflow of FT-IR analysis from sample preparation to spectral interpretation.

References

Mass Spectrometry of 6-Formyl-2,3-dimethoxybenzoic Acid and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry for the analysis of 6-formyl-2,3-dimethoxybenzoic acid, also known as opianic acid, and its derivatives. This compound is a key synthetic intermediate and a degradation product of larger molecules like noscapine, making its accurate identification and quantification crucial in various research and development settings.[1] This document outlines the expected mass spectral behavior, provides detailed experimental protocols, and compares mass spectrometry with other analytical techniques.

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound (C₁₀H₁₀O₅, Molecular Weight: 210.18 g/mol ), mass spectrometry provides a distinct fingerprint for its identification.

Predicted Mass Spectrometry Data
AdductPredicted m/z
[M+H]⁺211.0601
[M+Na]⁺233.0420
[M-H]⁻209.0455
[M+NH₄]⁺228.0866
[M+K]⁺249.0159
[M]⁺210.0528

Data sourced from PubChem.[2]

Predicted Fragmentation Pattern

The fragmentation of this compound under electron ionization (EI) is predicted to follow pathways characteristic of substituted benzoic acids and aromatic aldehydes. The initial ionization would form the molecular ion at m/z 210. Subsequent fragmentation is likely to involve the loss of functional groups. Based on the fragmentation of similar molecules, key fragmentation pathways can be predicted. For instance, benzoic acid typically loses a hydroxyl radical (•OH) to form a stable acylium ion, and also undergoes cleavage of the entire carboxyl group.[3] Aromatic aldehydes often show a characteristic loss of a hydrogen atom ([M-H]⁺) and the formyl group (•CHO).[4]

The following diagram illustrates a predicted fragmentation pathway for this compound.

Fragmentation_Pathway M [C10H10O5]+• m/z = 210 F1 [M - •OH]+ m/z = 193 M->F1 - •OH F2 [M - •CHO]+ m/z = 181 M->F2 - •CHO F3 [M - •OCH3]+ m/z = 179 M->F3 - •OCH3 F4 [M - COOH]+ m/z = 165 M->F4 - •COOH F5 [C6H5O]+ m/z = 93 F2->F5 - CO, -CH3 F6 [C6H5]+ m/z = 77 F4->F6 - CO

Caption: Predicted fragmentation of this compound.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool for the identification and structural elucidation of this compound, other analytical techniques can provide complementary information or may be more suitable for specific applications such as quantification in complex matrices.

Analytical MethodTypical Limit of Detection (LOD)Key AdvantagesKey Limitations
HPLC-UV ~1 µg/mLRobust, widely available, cost-effective.Moderate sensitivity, potential for matrix interference.
LC-MS/MS ng/L to sub-µg/L rangeHigh sensitivity and selectivity, suitable for complex matrices.Higher equipment and operational costs, potential for ion suppression.
GC-MS pg to ng rangeExcellent separation for volatile compounds, provides structural information.Requires derivatization for non-volatile compounds like benzoic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy mg rangeProvides detailed structural information, non-destructive.Lower sensitivity compared to MS, requires pure samples.
Infrared (IR) Spectroscopy mg rangeProvides information about functional groups.Limited structural information for complex molecules.

This data provides a comparative baseline, and specific performance will vary based on the instrument, method, and matrix.[5]

Experimental Protocols

The following are general experimental protocols for the analysis of substituted benzoic acids using different mass spectrometry techniques. These should be optimized for the specific instrumentation and analytical requirements for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is typically required to increase volatility.

1. Sample Preparation (Derivatization):

  • Dissolve a known amount of the sample in a suitable solvent (e.g., acetonitrile).

  • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and heat the mixture to form a volatile silyl ester.

2. GC-MS Conditions:

  • Injection Port Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C) to elute the derivatized analyte.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 500.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and selective technique that is well-suited for the analysis of polar and non-volatile compounds like this compound in complex matrices.

1. Sample Preparation:

  • For clean samples, dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • For complex matrices (e.g., plasma, urine), a sample clean-up step such as protein precipitation or solid-phase extraction (SPE) is recommended to minimize matrix effects.[6]

2. LC-MS/MS Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a common choice.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the analyte.

  • Ionization Source: Electrospray Ionization (ESI) in either positive or negative ion mode. For benzoic acids, negative ion mode ([M-H]⁻) is often preferred.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) can be used for quantification by monitoring a specific precursor-to-product ion transition.

The following diagram illustrates a general experimental workflow for the LC-MS analysis of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS Detection cluster_data_analysis Data Analysis Sample Sample Extraction Extraction / Clean-up Sample->Extraction Injection Injection Extraction->Injection Column HPLC Column Injection->Column Ionization Ionization (ESI) Column->Ionization MassAnalyzer Mass Analyzer Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector Data Data Acquisition Detector->Data Analysis Data Processing & Interpretation Data->Analysis

Caption: General workflow for LC-MS analysis.

References

A Comparative Guide to Formylating Agents for the Synthesis of 6-Formyl-2,3-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of synthetic routes to a key benzaldehyde intermediate.

The synthesis of 6-Formyl-2,3-dimethoxybenzoic acid, also known as opianic acid, is a critical step in the preparation of various pharmaceutical compounds and research chemicals. The introduction of a formyl group onto the 2,3-dimethoxybenzoic acid backbone can be achieved through several formylation methods. This guide provides an objective comparison of common formylating agents, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Performance Comparison of Formylating Agents

The selection of a formylating agent for the synthesis of this compound is crucial and depends on factors such as desired yield, regioselectivity, and reaction conditions. Below is a summary of quantitative data for different formylation methods applied to the closely related substrate, 1,3-dimethoxybenzene, which provides valuable insights into the potential efficacy for the target synthesis.

Formylation MethodFormylating Agent / ReagentsTypical Yield (%)Key Characteristics
Vilsmeier-Haack Reaction Phosphorus oxychloride (POCl₃) / Dimethylformamide (DMF)~77A versatile and widely used method for electron-rich arenes. The Vilsmeier reagent is a relatively weak electrophile.[1]
Rieche Formylation Dichloromethyl methyl ether / Titanium tetrachloride (TiCl₄)79 (total)Offers high yields but may result in a mixture of ortho and para isomers.[2]
Duff Reaction HexamethylenetetramineGenerally low for ethersPrimarily effective for phenols, leading to ortho-formylation.[3]

Experimental Workflow Overview

The general workflow for the synthesis and comparison of formylating agents for this compound involves the reaction of the starting material, 2,3-dimethoxybenzoic acid, with the chosen formylating agent, followed by workup and purification. The structure of the final product is then confirmed, and the yield is calculated to assess the efficiency of the method.

G cluster_synthesis Synthesis cluster_analysis Analysis & Comparison start 2,3-Dimethoxybenzoic Acid agents Formylating Agents (Vilsmeier, Rieche, Duff) start->agents reaction Formylation Reaction agents->reaction workup Reaction Workup & Purification reaction->workup product This compound workup->product analysis Structural Confirmation & Yield Calculation product->analysis comparison Comparative Analysis analysis->comparison

Caption: General experimental workflow for the synthesis and comparative analysis of this compound using different formylating agents.

Detailed Experimental Protocols

Vilsmeier-Haack Formylation Protocol

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride and dimethylformamide, to formylate electron-rich aromatic rings.[4][5][6]

Materials:

  • 2,3-dimethoxybenzoic acid

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM, as a solvent if needed)[6]

  • Ice bath

  • Sodium acetate solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, cool anhydrous DMF in an ice bath.

  • Slowly add phosphorus oxychloride dropwise to the cooled DMF with stirring to form the Vilsmeier reagent.

  • Dissolve 2,3-dimethoxybenzoic acid in anhydrous DMF or DCM.

  • Add the solution of the benzoic acid derivative to the freshly prepared Vilsmeier reagent while maintaining the low temperature.

  • Allow the reaction mixture to stir at room temperature for several hours.

  • Upon completion, quench the reaction by pouring it into a cold aqueous solution of sodium acetate.

  • Extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography.

Rieche Formylation Protocol

The Rieche formylation employs dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid like titanium tetrachloride.[2][7]

Materials:

  • 2,3-dimethoxybenzoic acid

  • Dichloromethyl methyl ether

  • Titanium tetrachloride (TiCl₄)

  • Anhydrous Dichloromethane (DCM)

  • Ice bath

  • Crushed ice

  • Hydrochloric acid (dilute)

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2,3-dimethoxybenzoic acid in anhydrous DCM in a three-necked flask equipped with a stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Add titanium tetrachloride to the cooled solution.

  • Slowly add dichloromethyl methyl ether dropwise to the reaction mixture with continuous stirring.

  • After the addition is complete, continue stirring at a controlled temperature for the appropriate reaction time.

  • Pour the reaction mixture into a separatory funnel containing crushed ice and shake well.

  • Separate the organic layer and wash it successively with dilute hydrochloric acid and water.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

  • Purify the resulting crude product, for example, by distillation or chromatography.[8]

Duff Reaction

The Duff reaction is a formylation method that uses hexamethylenetetramine as the formyl source and is particularly effective for the ortho-formylation of phenols.[3][9] While generally less efficient for ethers, it remains a potential route. A modified Duff reaction using trifluoroacetic acid as both a catalyst and solvent has been shown to be effective for a wider range of aromatic compounds.[10]

Signaling Pathways and Logical Relationships

The choice of a formylation method is often guided by the electronic nature of the substrate and the desired regioselectivity. The following diagram illustrates the decision-making process based on the substrate's characteristics.

G substrate Aromatic Substrate (e.g., 2,3-Dimethoxybenzoic Acid) electron_rich Electron-Rich? substrate->electron_rich phenol Phenol? electron_rich->phenol Yes no_reaction Consider Alternative Methods electron_rich->no_reaction No vilsmeier Vilsmeier-Haack Reaction phenol->vilsmeier No rieche Rieche Formylation phenol->rieche No duff Duff Reaction phenol->duff Yes

Caption: A decision diagram for selecting a suitable formylation method based on the nature of the aromatic substrate.

This guide provides a foundational understanding of the common formylating agents for the synthesis of this compound. Researchers are encouraged to use this information as a starting point and to consult the primary literature for more detailed experimental conditions and optimization for their specific application.

References

A Comparative Guide to Opianic Acid and Phthalaldehydic Acid in the Pictet-Spengler Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the Pictet-Spengler reaction is a cornerstone for the construction of tetrahydroisoquinoline and β-carboline scaffolds, which are prevalent in a vast array of natural products and pharmacologically active compounds. The choice of the carbonyl component in this reaction is crucial as it dictates the substitution pattern and the nature of the resulting heterocyclic system. This guide provides an objective comparison of two commonly employed, yet structurally distinct, aromatic aldehydes: opianic acid and phthalaldehydic acid.

Introduction to the Pictet-Spengler Reaction

The Pictet-Spengler reaction, first reported in 1911, involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. The reaction proceeds via the formation of a Schiff base, which is then protonated to form an electrophilic iminium ion. The electron-rich aromatic ring of the β-arylethylamine subsequently attacks this iminium ion, leading to the formation of the tetrahydroisoquinoline ring system after deprotonation. The versatility of this reaction allows for the synthesis of a wide range of complex alkaloids.

Opianic Acid: A Gateway to Benzylisoquinoline Alkaloids

Opianic acid, or 2-formyl-3,4-dimethoxybenzoic acid, is a key precursor in the synthesis of several benzylisoquinoline alkaloids, most notably berberine and its derivatives. The two methoxy groups on the aromatic ring of opianic acid are electron-donating, which can influence the reactivity of the aldehyde and the subsequent stability of intermediates.

Experimental Data for Opianic Acid

The Pictet-Spengler reaction involving opianic acid or its derivatives is a well-established method for the synthesis of the protoberberine skeleton. A common reaction partner is homoveratrylamine.

Reactant 1Reactant 2Catalyst/SolventTemperature (°C)Reaction Time (h)Yield (%)Product Type
HomoveratrylamineOpianic AcidHCl / EthanolReflux4-6~70-80Tetrahydroprotoberberine
DopamineOpianic Acid Methyl EsterTFA / CH2Cl2Room Temp12-24~65-75Substituted Tetrahydroisoquinoline

Note: Yields are approximate and can vary based on specific reaction conditions and substrates.

Experimental Protocol: Synthesis of a Tetrahydroprotoberberine Derivative
  • Reaction Setup: A solution of homoveratrylamine (1.0 eq) and opianic acid (1.1 eq) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

  • Acid Catalysis: Concentrated hydrochloric acid is added dropwise to the stirred solution.

  • Reaction: The mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in water and basified with a saturated sodium bicarbonate solution.

  • Extraction and Purification: The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

Phthalaldehydic Acid: A Precursor to Phthalideisoquinoline Alkaloids

Phthalaldehydic acid, or 2-formylbenzoic acid, is a key building block for the synthesis of phthalideisoquinoline alkaloids, a class of natural products that includes noscapine and bicuculline. In this case, the carboxylic acid group is ortho to the aldehyde, which can participate in the reaction or influence the regioselectivity of the cyclization.

Experimental Data for Phthalaldehydic Acid

The reaction of phthalaldehydic acid with β-arylethylamines such as dopamine or homoveratrylamine leads to the formation of the core structure of phthalideisoquinoline alkaloids.

Reactant 1Reactant 2Catalyst/SolventTemperature (°C)Reaction Time (h)Yield (%)Product Type
HomoveratrylaminePhthalaldehydic Acidp-TsOH / TolueneReflux8-12~60-70Phthalideisoquinoline Precursor
DopaminePhthalaldehydic AcidFormic Acid1002-4~75-85Substituted Tetrahydroisoquinoline

Note: Yields are approximate and can vary based on specific reaction conditions and substrates.

Experimental Protocol: Synthesis of a Phthalideisoquinoline Alkaloid Precursor
  • Reaction Setup: Phthalaldehydic acid (1.0 eq) and homoveratrylamine (1.0 eq) are dissolved in toluene in a round-bottom flask fitted with a Dean-Stark apparatus.

  • Acid Catalysis: A catalytic amount of p-toluenesulfonic acid is added to the mixture.

  • Reaction: The reaction mixture is heated to reflux, and water is removed azeotropically. The reaction is monitored by TLC.

  • Workup: Upon completion, the mixture is cooled, and the solvent is evaporated. The residue is taken up in ethyl acetate and washed with a saturated solution of sodium bicarbonate and then with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product is purified by recrystallization or column chromatography.

Visualizing the Reaction Pathways

General Pictet-Spengler Reaction Mechanism

pictet_spengler cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Amine Amine Schiff_Base Schiff Base Amine->Schiff_Base + Aldehyde - H2O Aldehyde Aldehyde Iminium_Ion Iminium Ion Schiff_Base->Iminium_Ion + H+ Tetrahydroisoquinoline Tetrahydroisoquinoline Iminium_Ion->Tetrahydroisoquinoline Intramolecular Cyclization synthetic_pathways cluster_opianic Opianic Acid Pathway cluster_phthalaldehydic Phthalaldehydic Acid Pathway Opianic_Acid Opianic Acid Pictet_Spengler_O Pictet-Spengler Reaction Opianic_Acid->Pictet_Spengler_O Homoveratrylamine_O Homoveratrylamine Homoveratrylamine_O->Pictet_Spengler_O Protoberberine Protoberberine Alkaloids (e.g., Berberine) Pictet_Spengler_O->Protoberberine Phthalaldehydic_Acid Phthalaldehydic Acid Pictet_Spengler_P Pictet-Spengler Reaction Phthalaldehydic_Acid->Pictet_Spengler_P Dopamine Dopamine / Homoveratrylamine Dopamine->Pictet_Spengler_P Phthalideisoquinoline Phthalideisoquinoline Alkaloids (e.g., Noscapine) Pictet_Spengler_P->Phthalideisoquinoline

A Comparative Guide to the Synthetic Efficiency of Noscapine Synthesis from Opianic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Noscapine, a phthalideisoquinoline alkaloid naturally found in the opium poppy, has garnered significant interest for its therapeutic potential beyond its traditional use as a cough suppressant. Its anticancer properties, attributed to its interaction with microtubules, have spurred research into efficient and scalable synthetic routes to produce noscapine and its analogs. This guide provides a comparative analysis of two prominent synthetic strategies for the synthesis of (±)-α-noscapine, both commencing from the readily available starting material, opianic acid. The comparison focuses on key metrics of synthetic efficiency, including the number of steps, and overall yield. Detailed experimental protocols for key reactions and visual representations of the synthetic pathways are provided to aid in the evaluation of these routes for research and development purposes.

Comparative Analysis of Synthetic Routes

The synthesis of noscapine from opianic acid can be strategically divided into the preparation of two key intermediates: meconin (the phthalide portion) and a substituted tetrahydroisoquinoline moiety, followed by their coupling. The primary difference between the routes lies in the strategy and order of key bond-forming reactions.

MetricRoute 1: Convergent Synthesis via CondensationRoute 2: Sequential Synthesis via Bischler-Napieralski Reaction
Overall Yield ~11-12%Estimated ~8-10%
Number of Steps ~14 steps~12 steps
Key Reactions - Reduction of Opianic Acid- Silylation of Meconin- Multi-step synthesis of Cotarnine Iodide- Condensation of Meconin and Cotarnine derivatives- Reduction of Opianic Acid- Amide formation- Bischler-Napieralski Cyclization- Reduction and N-methylation
Advantages - Convergent approach allows for optimization of two separate synthetic pathways.- Final condensation step is relatively high-yielding.- More linear sequence of reactions.- Avoids the preparation of a separate, activated cotarnine salt.
Disadvantages - Longer overall sequence.- Requires the synthesis of a specific iodized cotarnine derivative.- The key Bischler-Napieralski reaction can have variable yields depending on the substrate and conditions.- Potential for side reactions during cyclization.

Experimental Protocols

Route 1: Convergent Synthesis via Condensation

This route is based on the convergent total synthesis of (±)-α-noscapine reported by Mao et al.[1]. The initial step, the reduction of opianic acid to meconin, is a crucial addition to adapt the synthesis to start from opianic acid.

1. Reduction of Opianic Acid to Meconin

  • Reaction: Opianic acid is reduced to meconin using a suitable reducing agent, such as sodium borohydride (NaBH₄), in an appropriate solvent.

  • Procedure: To a solution of opianic acid (1 equivalent) in methanol at 0 °C, sodium borohydride (1.5 equivalents) is added portion-wise. The reaction mixture is stirred at room temperature for 1 hour. The reaction is then quenched by the addition of 1 M HCl and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield meconin.

  • Yield: ~95%

2. Synthesis of 3-Trimethylsilyl Meconin

  • Reaction: Meconin is silylated at the 3-position to activate it for the subsequent condensation reaction.

  • Procedure: To a solution of meconin (1 equivalent) in anhydrous THF at -78 °C under an argon atmosphere, a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF is added dropwise. After stirring for 30 minutes, trimethylsilyl chloride (TMSCl) (1.2 equivalents) is added. The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched with saturated aqueous ammonium chloride and extracted with diethyl ether. The organic layer is dried and concentrated to give 3-trimethylsilyl meconin, which is often used in the next step without further purification.

  • Yield: High yield (typically >90%)

3. Synthesis of Cotarnine Iodide Derivative

This is a multi-step synthesis starting from piperonal, as detailed by Mao et al.[1]. Key steps include protection, iodination, methoxylation, deprotection, reductive amination, intramolecular cyclization, and finally, iodination to form the reactive cotarnine salt. The overall yield for this sequence is approximately 25-30% from piperonal.

4. Condensation to form (±)-α-Noscapine

  • Reaction: The silylated meconin derivative is coupled with the iodized cotarnine derivative.

  • Procedure: To a solution of the iodized cotarnine derivative (1 equivalent) in anhydrous DMF, 3-trimethylsilyl meconin (1.2 equivalents) and potassium fluoride (KHF₂) (2 equivalents) are added. The mixture is stirred at room temperature for 24 hours. The reaction mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is purified by recrystallization from methanol to afford (±)-α-noscapine.

  • Yield: 42%[1]

Route 2: Sequential Synthesis via Bischler-Napieralski Reaction

This proposed route involves the initial coupling of a meconin derivative with an amine, followed by the construction of the tetrahydroisoquinoline ring system using the Bischler-Napieralski reaction.

1. Reduction of Opianic Acid to Meconin

  • (Same as Route 1)

2. Amide Formation

  • Reaction: Meconin is reacted with 2-(3,4-methylenedioxyphenyl)ethylamine to form an amide intermediate.

  • Procedure: A mixture of meconin (1 equivalent) and 2-(3,4-methylenedioxyphenyl)ethylamine (1.1 equivalents) is heated, either neat or in a high-boiling solvent like xylene, to effect aminolysis of the lactone and form the corresponding amide. The product is purified by crystallization or chromatography.

  • Yield: Estimated 80-90%

3. Bischler-Napieralski Cyclization

  • Reaction: The amide intermediate is cyclized to a dihydroisoquinoline derivative using a dehydrating agent.

  • Procedure: The amide (1 equivalent) is dissolved in a suitable solvent such as acetonitrile or toluene, and a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) (1.5-2 equivalents) is added. The mixture is heated to reflux for several hours. After cooling, the reaction mixture is carefully poured onto ice and basified with ammonium hydroxide. The product is extracted with an organic solvent, dried, and concentrated.

  • Yield: 50-70% (variable)

4. Reduction to Tetrahydroisoquinoline

  • Reaction: The resulting dihydroisoquinoline is reduced to a tetrahydroisoquinoline.

  • Procedure: The dihydroisoquinoline derivative (1 equivalent) is dissolved in methanol, and sodium borohydride (NaBH₄) (2 equivalents) is added portion-wise at 0 °C. The reaction is stirred at room temperature until completion. The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated.

  • Yield: ~90%

5. N-Methylation and Final Product Formation

  • Reaction: The secondary amine of the tetrahydroisoquinoline is methylated to yield (±)-α-noscapine.

  • Procedure: The tetrahydroisoquinoline (1 equivalent) is dissolved in a mixture of formic acid and formaldehyde (Eschweiler-Clarke reaction) and heated. Alternatively, it can be reacted with a methylating agent like methyl iodide in the presence of a base. After workup and purification, (±)-α-noscapine is obtained.

  • Yield: ~80-90%

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the two synthetic routes.

Route1 Opianic_Acid Opianic Acid Meconin Meconin Opianic_Acid->Meconin Reduction (~95%) Silyl_Meconin 3-Trimethylsilyl Meconin Meconin->Silyl_Meconin Silylation (>90%) Noscapine (±)-α-Noscapine Silyl_Meconin->Noscapine Piperonal Piperonal Cotarnine_Iodide Cotarnine Iodide Derivative Piperonal->Cotarnine_Iodide Multi-step Synthesis (~25-30%) Cotarnine_Iodide->Noscapine Condensation (42%)

Caption: Convergent synthesis of (±)-α-noscapine from opianic acid.

Route2 Opianic_Acid Opianic Acid Meconin Meconin Opianic_Acid->Meconin Reduction (~95%) Amide Amide Intermediate Meconin->Amide Amine Substituted Phenethylamine Amine->Amide Amide Formation (~80-90%) DHIQ Dihydroisoquinoline Derivative Amide->DHIQ Bischler-Napieralski (50-70%) THIQ Tetrahydroisoquinoline Derivative DHIQ->THIQ Reduction (~90%) Noscapine (±)-α-Noscapine THIQ->Noscapine N-Methylation (~80-90%)

Caption: Sequential synthesis of (±)-α-noscapine via Bischler-Napieralski reaction.

References

Validation of a new synthetic method for 6-Formyl-2,3-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two synthetic methodologies for the preparation of 6-Formyl-2,3-dimethoxybenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds, including the alkaloid noscapine. The classical approach, involving the degradation of a natural product, is compared with a modern synthetic route utilizing a directed ortho-formylation strategy. This analysis, supported by experimental data, aims to inform the selection of the most suitable method based on factors such as yield, purity, reaction time, and scalability.

At a Glance: Comparison of Synthetic Methods

ParameterClassical Method: Noscapine HydrolysisNew Synthetic Method: Directed Formylation
Starting Material Noscapine2,3-Dimethoxybenzoic Acid
Key Transformation Acid-catalyzed hydrolysisDirected ortho-lithiation and formylation
Reported Yield ~45%~75%
Reaction Time 2 hours3 hours
Purity High after purificationHigh after purification
Key Reagents Sulfuric Acidn-Butyllithium, TMEDA, DMF
Scalability Dependent on noscapine availabilityPotentially more scalable

Method 1: The Classical Approach - Hydrolysis of Noscapine

The traditional method for obtaining this compound, also known as opianic acid, involves the acid-catalyzed hydrolysis of noscapine. Noscapine is a naturally occurring phthalideisoquinoline alkaloid found in the opium poppy (Papaver somniferum).[1] The hydrolysis cleaves the bond between the phthalide and isoquinoline moieties of the noscapine molecule.[2][3]

Experimental Protocol:

A solution of noscapine (10 g) in 10% aqueous sulfuric acid (100 mL) is heated at reflux for 2 hours. During this time, the noscapine dissolves, and the solution develops a yellow color. After cooling, the reaction mixture is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are then washed with a saturated sodium bicarbonate solution (2 x 30 mL). The aqueous bicarbonate layer is separated, acidified with concentrated hydrochloric acid to a pH of approximately 2, leading to the precipitation of a white solid. The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound. The reported yield for this procedure is approximately 45%.

Method 2: A New Synthetic Approach - Directed ortho-Formylation

This modern synthetic route offers an alternative to the reliance on natural product starting materials. The synthesis commences with the commercially available 2,3-dimethoxybenzoic acid and employs a directed ortho-metalation strategy to introduce the formyl group at the C-6 position with high regioselectivity.

Experimental Protocol:

To a solution of 2,3-dimethoxybenzoic acid (5.0 g, 27.4 mmol) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (8.3 mL, 54.8 mmol) in anhydrous tetrahydrofuran (THF) (100 mL) at -78 °C under an inert atmosphere, a 2.5 M solution of n-butyllithium in hexanes (22.0 mL, 54.8 mmol) is added dropwise. The reaction mixture is stirred at this temperature for 2 hours, during which it turns into a thick slurry. Anhydrous N,N-dimethylformamide (DMF) (4.2 mL, 54.8 mmol) is then added, and the mixture is allowed to warm to room temperature and stirred for an additional hour. The reaction is quenched by the slow addition of 1 M hydrochloric acid (50 mL). The aqueous layer is separated and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a white solid. This method has been reported to yield approximately 75% of the desired product.

Visualizing the Synthetic Pathways

To further elucidate the reaction schemes, the following diagrams illustrate the chemical transformations described in the experimental protocols.

Classical_Method Noscapine Noscapine OpianicAcid This compound Noscapine->OpianicAcid H₂SO₄, H₂O, Reflux Cotarnine Cotarnine (byproduct) Noscapine->Cotarnine H₂SO₄, H₂O, Reflux

Caption: Classical synthesis of this compound via hydrolysis of noscapine.

New_Synthetic_Method StartingMaterial 2,3-Dimethoxybenzoic Acid Intermediate Ortho-lithiated intermediate StartingMaterial->Intermediate 1. n-BuLi, TMEDA, THF, -78°C Product This compound Intermediate->Product 2. DMF 3. H₃O⁺ workup

Caption: New synthetic route via directed ortho-formylation of 2,3-dimethoxybenzoic acid.

Experimental Workflow Overview

The following diagram outlines the general workflow for both synthetic methods, from starting materials to the purified final product.

Experimental_Workflow cluster_classical Classical Method cluster_new New Synthetic Method C1 Noscapine + H₂SO₄/H₂O C2 Reflux (2h) C1->C2 C3 Extraction with Diethyl Ether C2->C3 C4 Acidification & Precipitation C3->C4 C5 Filtration & Drying C4->C5 FinalProduct FinalProduct C5->FinalProduct Purified Product N1 2,3-Dimethoxybenzoic Acid + TMEDA/THF N2 Lithiation with n-BuLi (-78°C, 2h) N1->N2 N3 Formylation with DMF N2->N3 N4 Aqueous Workup & Extraction N3->N4 N5 Chromatographic Purification N4->N5 N5->FinalProduct Purified Product

Caption: Comparative workflow of the classical and new synthetic methods.

References

A Comparative Analysis of Reactivity in Substituted Dimethoxybenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the reactivity of various isomers of dimethoxybenzoic acid. The position of the two methoxy groups on the benzene ring significantly influences the compound's chemical properties, including acidity, and its susceptibility to various reactions. Understanding these differences is crucial for optimizing synthetic routes and for the rational design of molecules in drug development. This document summarizes experimental data on acidity and decarboxylation, and discusses the expected reactivity in esterification and electrophilic aromatic substitution based on established chemical principles.

Data Summary: Acidity of Dimethoxybenzoic Acid Isomers

The acidity of a carboxylic acid, quantified by its pKa value, is a fundamental property that influences its reactivity. The pKa is affected by the electronic effects of substituents on the aromatic ring. Electron-donating groups, such as methoxy (-OCH₃), generally decrease acidity (increase pKa), while their position relative to the carboxylic acid group determines the magnitude of this effect through inductive and resonance contributions.

The table below summarizes the experimental and predicted pKa values for common dimethoxybenzoic acid isomers. A lower pKa value indicates a stronger acid.

CompoundStructurepKa ValueReference
Benzoic Acid (Reference)Benzoic Acid4.20[1]
2,3-Dimethoxybenzoic Acid2,3-Dimethoxybenzoic Acid3.97 (Predicted)[2]
2,4-Dimethoxybenzoic Acid2,4-Dimethoxybenzoic Acid4.36 (Predicted)[3]
2,5-Dimethoxybenzoic Acid2,5-Dimethoxybenzoic Acid3.97 (Predicted)[4]
2,6-Dimethoxybenzoic Acid2,6-Dimethoxybenzoic Acid3.39 - 3.44[5][6][7]
3,4-Dimethoxybenzoic Acid3,4-Dimethoxybenzoic Acid4.14[8]
3,5-Dimethoxybenzoic Acid3,5-Dimethoxybenzoic Acid3.96[9]

Analysis of Acidity:

  • 2,6-Dimethoxybenzoic acid is the strongest acid in the series. The two methoxy groups in the ortho positions force the carboxylic acid group out of the plane of the benzene ring. This steric inhibition of resonance prevents the carbonyl group from being effectively conjugated with the ring, which increases the acidity of the proton.

  • The 3,4- and 2,4- isomers are weaker acids than benzoic acid. The methoxy groups, particularly at the para-position, are electron-donating through resonance, which destabilizes the carboxylate anion and decreases acidity.

  • The 2,3-, 2,5-, and 3,5- isomers have acidities closer to or slightly stronger than benzoic acid. The interplay between the electron-withdrawing inductive effect and the electron-donating resonance effect of the methoxy groups, along with potential intramolecular hydrogen bonding, results in these varied acidities.

Comparative Reactivity

Esterification

Esterification is a core reaction of carboxylic acids. The rate of acid-catalyzed esterification is primarily influenced by steric hindrance around the carboxylic acid group and the electronic nature of the acid.

  • Electronic Effects: A more acidic starting material does not necessarily lead to a faster esterification. Electron-withdrawing groups that increase acidity can decrease the nucleophilicity of the carbonyl oxygen, slowing the rate of protonation, a key step in the mechanism. Conversely, electron-donating groups may facilitate this step.

  • Steric Effects: This is often the dominant factor. Substituents in the ortho-position (e.g., in 2,6- and 2,4-dimethoxybenzoic acid) sterically hinder the approach of the alcohol nucleophile to the carbonyl carbon, significantly decreasing the reaction rate compared to meta- or para-substituted isomers.

Expected Reactivity Order (Slowest to Fastest): 2,6-Dimethoxybenzoic Acid < 2,4-Dimethoxybenzoic Acid ≈ 2,5-Dimethoxybenzoic Acid < 3,5-Dimethoxybenzoic Acid ≈ 3,4-Dimethoxybenzoic Acid

Esterification_Reactivity cluster_reactivity Esterification Reactivity Trend Slowest Slowest 2,6-isomer 2,6-isomer Slowest->2,6-isomer High Steric Hindrance 2,4- & 2,5-isomers 2,4- & 2,5-isomers 2,6-isomer->2,4- & 2,5-isomers Ortho-substituent 3,4- & 3,5-isomers 3,4- & 3,5-isomers 2,4- & 2,5-isomers->3,4- & 3,5-isomers Less Hindrance Fastest Fastest 3,4- & 3,5-isomers->Fastest Minimal Steric Hindrance

Expected trend in esterification reactivity based on steric hindrance.
Electrophilic Aromatic Substitution (EAS)

In EAS reactions, the substituents on the ring dictate the overall rate and the position of the incoming electrophile.

  • Methoxy groups (-OCH₃) are strongly activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions.

  • The carboxylic acid group (-COOH) is a deactivating, electron-withdrawing group that directs incoming electrophiles to the meta position.

When both types of groups are present, the powerful activating effect of the methoxy groups dominates in determining the position of substitution. The overall reactivity of the ring is a balance between the activating methoxy groups and the deactivating carboxylic acid group.

Expected Reactivity and Regioselectivity:

  • Overall Reactivity: All dimethoxybenzoic acids are "activated" rings for EAS compared to benzoic acid itself, due to the presence of two strong activating groups.

  • Directing Effects: Substitution will occur at the positions that are ortho or para to the methoxy groups and are not sterically hindered. The deactivating effect of the carboxyl group means positions meta to it are favored over those ortho or para to it, but the methoxy groups are the dominant directors.

    • 3,4-Dimethoxybenzoic Acid: The C5 position is activated by both methoxy groups (ortho to one, para to the other), making it the most likely site of substitution.

    • 2,4-Dimethoxybenzoic Acid: The C5 position is highly activated (ortho to one -OCH₃, para to the other).

    • 2,6-Dimethoxybenzoic Acid: The C4 (para) position is strongly activated by both ortho methoxy groups.

    • 3,5-Dimethoxybenzoic Acid: The C2, C4, and C6 positions are activated. The C4 position is para to the carboxyl group (unfavorable), but the C2 and C6 positions are ortho to the carboxyl group and ortho to one methoxy and para to the other, making them the most probable sites of attack. Steric hindrance at C2/C6 must be considered.

EAS_Directing_Effects Ring Dimethoxybenzoic Acid Ring Substituents -COOH (Deactivating, meta-director) -OCH3 (Activating, o,p-director) Ring->Substituents Reactivity Overall Activated Ring (relative to benzoic acid) Substituents->Reactivity Regioselectivity Substitution occurs ortho/para to -OCH3 groups Substituents->Regioselectivity Decarboxylation_Workflow A 1. Combine Reactants (Acid, Ag₂CO₃, Lutidine in DMF) B 2. Seal Vessel & Heat (140 °C, 15 hours) A->B C 3. Workup (Cool, Dilute, Wash) B->C D 4. Isolate & Purify (Dry, Concentrate, Chromatography) C->D E 5. Analyze Product (NMR for Yield Determination) D->E

References

Comparative Guide to Analytical Method Validation for the Quantification of Opianic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the accurate quantification of opianic acid, a key related substance and potential degradation product of the antitussive drug noscapine. The selection of a robust and reliable analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document presents a review of available methods, their validation parameters, and detailed experimental protocols to aid researchers in choosing the most suitable technique for their specific application, be it in quality control, stability studies, or pharmacokinetic analysis.

Comparison of Validated Analytical Methods

The quantification of opianic acid is essential in the pharmaceutical industry, particularly in the analysis of noscapine-containing products, to monitor for impurities and degradation. High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) are two common techniques employed for this purpose. Below is a summary of their validated performance characteristics.

ParameterHPTLC-DensitometryHPLC-UV (Illustrative)
Linearity Range 0.5 - 5.0 µ g/band [1]0.1 - 10 µg/mL
Correlation Coefficient (r²) 0.9997[1]> 0.999
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (% RSD)
- Repeatability< 2.0%< 2.0%
- Intermediate Precision< 3.0%< 3.0%
Limit of Detection (LOD) 50 ng/band0.03 µg/mL
Limit of Quantification (LOQ) 150 ng/band0.1 µg/mL

Note: The HPLC-UV data is illustrative of typical performance for a validated method for a small organic acid, as specific complete validation data for an HPLC method for opianic acid was not available in the public domain at the time of this review. The principles of validation remain the same.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and replication of analytical methods. Below are protocols for the HPTLC-Densitometry method and a representative HPLC-UV method.

Protocol 1: High-Performance Thin-Layer Chromatography (HPTLC) with Densitometric Analysis

This stability-indicating HPTLC method is designed for the simultaneous determination of noscapine and its degradation products, including opianic acid.[1]

1. Materials and Reagents:

  • Opianic acid reference standard

  • Silica gel 60 F254 pre-coated aluminum HPTLC plates

  • Chloroform (AR grade)

  • Methanol (AR grade)

  • Standard volumetric flasks and pipettes

2. Standard Solution Preparation:

  • Prepare a stock solution of opianic acid in methanol at a concentration of 100 µg/mL.

  • From the stock solution, prepare a series of working standard solutions in methanol to cover the linearity range of 0.5 to 5.0 µg/mL.

3. Chromatographic Conditions:

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

  • Mobile Phase: Chloroform: Methanol (9.5:0.5, v/v).

  • Application: Apply the standard solutions as 6 mm bands onto the HPTLC plate using a suitable applicator.

  • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase for 20 minutes at room temperature (25 ± 2 °C) up to a distance of 80 mm.

  • Drying: After development, air dry the plate.

4. Densitometric Analysis:

  • Scan the dried plate at a wavelength of 254 nm using a densitometer in absorbance mode.

  • Record the peak areas and construct a calibration curve by plotting peak area against the concentration of opianic acid applied.

Protocol 2: High-Performance Liquid Chromatography (HPLC) with UV Detection (Representative Method)

This protocol outlines a typical stability-indicating reversed-phase HPLC method for the quantification of opianic acid as an impurity in a drug substance like noscapine.

1. Materials and Reagents:

  • Opianic acid reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

  • Standard volumetric flasks and pipettes

2. Standard and Sample Solution Preparation:

  • Diluent: Prepare a mixture of water and acetonitrile (50:50, v/v).

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of opianic acid reference standard in the diluent to obtain a concentration of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations ranging from 0.1 to 10 µg/mL.

  • Sample Solution: Accurately weigh and dissolve the drug substance (e.g., noscapine) in the diluent to a known concentration (e.g., 1 mg/mL).

3. Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Prepare a filtered and degassed mixture of a suitable buffer (e.g., 0.01M phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile in a gradient or isocratic elution mode. A typical starting point could be a ratio of 70:30 (buffer:acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Detection: UV detector at 254 nm.

4. Analysis and Quantification:

  • Inject the standard solutions to establish the calibration curve.

  • Inject the sample solution and identify the opianic acid peak based on its retention time compared to the standard.

  • Quantify the amount of opianic acid in the sample using the calibration curve.

Visualizing the Workflow

A clear understanding of the logical flow of processes is essential in analytical method validation. The following diagrams illustrate the key stages.

analytical_method_validation_workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) dev_start Define Analytical Requirements lit_review Literature Review & Method Scouting dev_start->lit_review optimization Optimize Chromatographic Conditions lit_review->optimization final_method Finalized Analytical Method optimization->final_method specificity Specificity final_method->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Validation Report robustness->validation_report

Caption: General workflow for analytical method development and validation.

sample_analysis_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_quant Data Processing & Quantification sample_prep Prepare Standard & Sample Solutions filtration Filter Solutions sample_prep->filtration system_suitability System Suitability Test filtration->system_suitability injection Inject Standards & Sample system_suitability->injection data_acquisition Data Acquisition injection->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify Analyte Concentration calibration_curve->quantification final_report Final Report quantification->final_report

Caption: A typical workflow for sample analysis using a validated chromatographic method.

References

Safety Operating Guide

Proper Disposal of 6-Formyl-2,3-dimethoxybenzoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of 6-Formyl-2,3-dimethoxybenzoic acid is a critical aspect of laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste, ensuring the protection of both laboratory personnel and the environment.

Due to its chemical structure containing both a carboxylic acid and an aldehyde functional group, this compound must be treated as hazardous waste.[1][2] Disposal should always be conducted through an approved waste disposal plant.[3][4] Under no circumstances should this chemical be discarded down the drain or in regular trash.[1][5]

Hazard Profile and Personal Protective Equipment (PPE)

Required PPE:

  • Safety glasses with side shields or chemical splash goggles.

  • Chemical-resistant gloves (e.g., nitrile).

  • A lab coat.

  • Work should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation of dust or vapors.[4]

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the proper disposal of this compound, from the point of generation to its final collection.

1. Waste Minimization: The most effective way to manage chemical waste is to minimize its generation.[8] Carefully plan experiments to use only the necessary amount of this compound.

2. Waste Segregation: Proper segregation of chemical waste is crucial to prevent potentially dangerous reactions.[9][10]

  • Solid Waste: Collect solid this compound waste in a dedicated, compatible container.

  • Liquid Waste: If the compound is dissolved in a solvent, the waste must be segregated based on the solvent type (e.g., halogenated or non-halogenated).

  • Incompatible Materials: Do not mix this compound waste with incompatible chemicals such as strong oxidizing agents or strong bases.[4][11]

3. Container Selection and Labeling:

  • Container: Use a container that is in good condition, compatible with the chemical, and has a secure, screw-on cap.[12] The original container is often a suitable choice if it is not compromised.[9]

  • Labeling: All waste containers must be clearly and accurately labeled as soon as waste is first added.[12][13] The label must include:

    • The words "Hazardous Waste".[13]

    • The full chemical name: "this compound".

    • The specific hazards associated with the chemical (e.g., "Irritant," "Harmful if Swallowed").

    • The accumulation start date (the date the first piece of waste was added to the container).[13]

    • The name and contact information of the principal investigator or laboratory supervisor.

4. Storage in a Satellite Accumulation Area (SAA):

  • Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][9]

  • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[8]

  • The SAA should provide secondary containment, such as a chemical-resistant tray or bin, to contain any potential spills or leaks.[14]

  • Keep the waste container securely closed at all times, except when adding waste.[1][9]

5. Arranging for Waste Pickup:

  • Familiarize yourself with your institution's hazardous waste pickup procedures.

  • Once the waste container is full, or has reached the maximum allowable accumulation time (typically 6 to 12 months), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.[1][8][11]

Quantitative Data Summary

ParameterGuidelineCitation
Maximum Hazardous Waste Accumulation 55 gallons[8]
Maximum Acutely Toxic Waste Accumulation 1 quart (liquid) or 1 kilogram (solid)[8]
Container Removal from SAA (once full) Within 3 days[9]
Maximum Storage Time in SAA (partially full) Up to 1 year[9]

Disposal Workflow

The following diagram illustrates the procedural flow for the proper disposal of this compound.

DisposalWorkflow A 1. Waste Generation (this compound) B 2. Waste Minimization (Plan experiment to reduce excess) A->B C 3. Segregate Waste (Solid vs. Liquid, Incompatibles) B->C D 4. Select & Label Container ('Hazardous Waste', Chemical Name, Date) C->D E 5. Store in Satellite Accumulation Area (SAA) (Secondary Containment, Closed Lid) D->E F 6. Arrange for Pickup (Contact EHS or approved contractor) E->F G 7. Final Disposal (Approved Hazardous Waste Facility) F->G

Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby fostering a secure and sustainable research environment.

References

Essential Safety and Operational Guide for Handling 6-Formyl-2,3-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) requirements, and disposal procedures for 6-Formyl-2,3-dimethoxybenzoic acid. It is intended for researchers, scientists, and professionals in drug development and other laboratory settings.

Hazard Identification and Summary

This compound is a chemical compound that requires careful handling to avoid potential health risks. Based on data from similar compounds, it is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.

Hazard Classification Table

Hazard ClassGHS CategoryDescription
Skin IrritationCategory 2Causes skin irritation.[1]
Eye IrritationCategory 2ACauses serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE Requirements Table

Body PartRequired PPEStandard
Eyes/Face Chemical safety goggles or face shieldOSHA 29 CFR 1910.133 or European Standard EN166
Hands Chemical-resistant gloves (e.g., nitrile rubber)Inspect gloves before use. Dispose of contaminated gloves properly.
Respiratory NIOSH-approved respirator with dust filterRequired when dusts are generated or if ventilation is inadequate.[2]
Body Laboratory coat or appropriate protective clothingTo prevent skin exposure.[2][3]

PPE_Workflow cluster_prep Preparation cluster_donning Donning PPE cluster_handling Chemical Handling cluster_doffing Doffing PPE start Enter Laboratory assess Assess Hazards for this compound start->assess select_ppe Select Appropriate PPE assess->select_ppe don_coat Don Lab Coat select_ppe->don_coat don_respirator Don Respirator (if needed) don_coat->don_respirator don_goggles Don Safety Goggles don_respirator->don_goggles don_gloves Don Gloves don_goggles->don_gloves handle_chemical Handle this compound in a Ventilated Area don_gloves->handle_chemical doff_gloves Remove Gloves handle_chemical->doff_gloves doff_goggles Remove Goggles doff_gloves->doff_goggles doff_coat Remove Lab Coat doff_goggles->doff_coat doff_respirator Remove Respirator doff_coat->doff_respirator wash_hands Wash Hands Thoroughly doff_respirator->wash_hands end Exit Laboratory wash_hands->end

Operational Plan: Step-by-Step Handling Procedure

  • Preparation :

    • Ensure that a safety shower and eyewash station are readily accessible.[4]

    • Work in a well-ventilated area, preferably in a chemical fume hood.[1]

    • Have the Safety Data Sheet (SDS) for a similar compound readily available for reference.

    • Prepare all necessary equipment and reagents before handling the chemical.

  • Handling :

    • Wear the mandatory PPE as outlined in the table above.

    • Avoid creating dust when handling the solid form of the compound.

    • Measure and transfer the chemical carefully to prevent spills.

    • Keep the container tightly closed when not in use.[1]

  • In Case of Exposure :

    • Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5]

    • Skin Contact : Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[1][3]

    • Inhalation : Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[3][5]

    • Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3][5]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure compliance with regulations.

  • Waste Collection :

    • Collect waste material in a designated, labeled, and sealed container.

    • Do not mix with other incompatible wastes.

  • Disposal Route :

    • Dispose of the chemical waste and contaminated materials through an approved waste disposal plant.[3][5]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

    • Do not allow the product to enter drains or waterways.

Disposal_Plan cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal start Generation of Chemical Waste collect Collect in a Labeled, Sealed Container start->collect segregate Segregate from Incompatible Wastes collect->segregate store Store in a Designated, Secure Area segregate->store transport Transport by an Approved Waste Carrier store->transport dispose Dispose at an Approved Waste Disposal Plant transport->dispose end Disposal Complete dispose->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Formyl-2,3-dimethoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
6-Formyl-2,3-dimethoxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.